Fluorofenidone
Descripción
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-5-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZYVVUJIQYGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474415 | |
| Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848353-85-5 | |
| Record name | 2(1H)-Pyridinone, 1-(3-fluorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fluorofenidone's Anti-Fibrotic Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, the excessive accumulation of extracellular matrix (ECM), leads to organ scarring and dysfunction, representing a significant global health burden. Fluorofenidone (also known as AKF-PD) has emerged as a promising anti-fibrotic agent with therapeutic potential across various organs, including the liver, kidneys, and lungs. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-fibrotic effects. It details the compound's multifaceted action on key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this guide elucidates its role in mitigating oxidative stress, inflammation via the NLRP3 inflammasome, and the process of epithelial-mesenchymal transition (EMT). Detailed experimental protocols and quantitative data from seminal studies are presented to provide a comprehensive resource for researchers in the field of anti-fibrotic drug development.
Introduction
Organ fibrosis is the final common pathological outcome of many chronic diseases. The process is driven by the activation of myofibroblasts, which are the primary producers of ECM components like collagen.[1][2] A key cytokine orchestrating this process is TGF-β1, which triggers a cascade of intracellular signaling events leading to myofibroblast activation and excessive ECM deposition.[3] this compound, a novel pyridone derivative, has demonstrated significant anti-fibrotic efficacy in preclinical models of liver, kidney, and lung fibrosis.[4][5] Its mechanism of action is pleiotropic, targeting multiple nodes within the complex fibrotic signaling network.
Core Mechanisms of Action
This compound exerts its anti-fibrotic effects through the modulation of several key cellular and molecular pathways.
Inhibition of TGF-β/Smad Signaling
The TGF-β/Smad pathway is a central driver of fibrosis. TGF-β1 binding to its receptor initiates the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes.
This compound has been shown to significantly inhibit this pathway. In models of liver fibrosis, this compound treatment decreased the expression of TGF-β1 and the phosphorylation of Smad2 and Smad3. This inhibition of the TGF-β/Smad pathway leads to a downstream reduction in the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I.
dot
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are also implicated in the pathogenesis of fibrosis. These pathways can be activated by TGF-β1 and other pro-fibrotic stimuli, contributing to myofibroblast activation and ECM production.
Studies have demonstrated that this compound can attenuate the phosphorylation of ERK1/2, p38, and JNK in response to pro-fibrotic stimuli in various cell types, including hepatic stellate cells and mesangial cells. By inhibiting these MAPK pathways, this compound further suppresses the expression of fibrotic markers.
dot
Caption: this compound modulates MAPK signaling pathways in fibrosis.
Attenuation of Oxidative Stress
Oxidative stress plays a crucial role in the initiation and progression of fibrosis. Reactive oxygen species (ROS) can promote the activation of myofibroblasts and stimulate the production of ECM.
This compound has been shown to possess antioxidant properties. In a model of obstructive nephropathy, this compound attenuated oxidative stress by reducing the expression of NOX2 (gp91phox), a key subunit of NADPH oxidase, and decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
dot
Caption: this compound attenuates oxidative stress in fibrosis.
Inhibition of the NLRP3 Inflammasome
Inflammation is a key driver of fibrosis, and the NLRP3 inflammasome is a critical component of the innate immune response that can promote a pro-fibrotic environment. Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.
This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome. In models of pulmonary and renal fibrosis, this compound treatment reduced the expression of NLRP3, ASC, and cleaved caspase-1, leading to decreased production of IL-1β. This anti-inflammatory effect contributes significantly to its anti-fibrotic activity.
dot
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Suppression of Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition (EMT) is a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, contributing to the population of myofibroblasts during fibrosis. TGF-β1 is a potent inducer of EMT.
This compound has been shown to inhibit TGF-β1-induced EMT in human proximal tubular epithelial cells. It achieves this by upregulating the expression of epithelial markers like ZO-1 and downregulating mesenchymal markers such as α-SMA and fibronectin. This action is mediated, at least in part, through the inhibition of the TGF-β/Smad signaling pathway.
dot
Caption: this compound suppresses epithelial-mesenchymal transition.
Quantitative Data Summary
The anti-fibrotic efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: Effect of this compound on Fibrotic Marker Expression in Liver Fibrosis Models
| Model | Marker | Treatment | Result | Reference |
| CCl4-induced rat liver fibrosis | α-SMA | This compound | Significantly decreased protein expression | |
| CCl4-induced rat liver fibrosis | Collagen I | This compound | Significantly decreased protein expression | |
| CCl4-induced rat liver fibrosis | TGF-β1 | This compound | Significantly decreased protein expression | |
| Pig serum-induced rat liver fibrosis | α-SMA | This compound | Significantly decreased mRNA and protein expression | |
| Pig serum-induced rat liver fibrosis | Collagen I | This compound | Significantly decreased mRNA and protein expression | |
| TGF-β1-stimulated LX-2 cells | α-SMA | This compound (2 mM) | Significantly decreased protein expression | |
| TGF-β1-stimulated LX-2 cells | Collagen I | This compound (2 mM) | Significantly decreased protein expression |
Table 2: Effect of this compound on Signaling Molecules
| Model/Cell Line | Molecule | Treatment | Result | Reference |
| CCl4-induced rat liver fibrosis | p-Smad2 | This compound | Decreased protein expression | |
| CCl4-induced rat liver fibrosis | p-Smad3 | This compound | Decreased protein expression | |
| TGF-β1-stimulated LX-2 cells | p-Smad3 | This compound (2 mM) | Markedly decreased phosphorylation | |
| TGF-β1-stimulated LX-2 cells | p-ERK1/2 | This compound (2 mM) | Markedly decreased phosphorylation | |
| TGF-β1-stimulated LX-2 cells | p-p38 | This compound (2 mM) | Markedly decreased phosphorylation | |
| TGF-β1-stimulated LX-2 cells | p-JNK | This compound (2 mM) | Markedly decreased phosphorylation |
Table 3: Effect of this compound on Inflammatory and Oxidative Stress Markers
| Model | Marker | Treatment | Result | Reference |
| Bleomycin-induced mouse pulmonary fibrosis | IL-1β | This compound (500 mg/kg/day) | Significantly reduced levels in lung homogenate | |
| Bleomycin-induced mouse pulmonary fibrosis | Caspase-1 | This compound (500 mg/kg/day) | Markedly reduced expression in lung tissues | |
| Monosodium urate-stimulated THP-1 cells | ROS | This compound (2 mM) | Inhibited intracellular ROS production | |
| Unilateral ureteral obstruction (UUO) in rats | NOX2 (gp91phox) | This compound | Downregulated expression | |
| Unilateral ureteral obstruction (UUO) in rats | MDA | This compound | Reduced levels |
Detailed Experimental Protocols
Animal Models of Fibrosis
-
Animals: Male Sprague-Dawley rats.
-
Induction: Intraperitoneal injection of CCl4 (typically a 50% solution in olive oil) twice a week for 6-8 weeks.
-
Treatment: this compound (e.g., 500 mg/kg/day) is administered orally by gavage, starting from a specified time point after CCl4 induction.
-
Analysis: At the end of the study period, animals are euthanized, and liver tissues and serum are collected. Liver tissues are processed for histological analysis (H&E, Masson's trichrome, Sirius Red staining), immunohistochemistry, Western blot, and RT-PCR. Serum is used to measure liver function enzymes (ALT, AST) and bilirubin.
-
Animals: Male C57BL/6J mice.
-
Induction: A single intratracheal instillation of bleomycin (e.g., 5 mg/kg).
-
Treatment: this compound (e.g., 500 mg/kg/day) is administered orally throughout the experiment.
-
Analysis: Mice are sacrificed at different time points (e.g., day 14 or 21). Lungs are harvested for histological analysis, hydroxyproline content measurement (as an index of collagen deposition), and molecular analysis of fibrotic and inflammatory markers.
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Under anesthesia, the left ureter is ligated at two points. The contralateral kidney serves as a control.
-
Treatment: this compound is administered daily by gavage.
-
Analysis: Kidneys are harvested at various time points (e.g., 7 and 14 days) post-ligation for histological and molecular analyses.
In Vitro Experiments
-
Hepatic Stellate Cells (HSCs): Human (LX-2) or rat (HSC-T6) hepatic stellate cell lines are commonly used. They are cultured in DMEM supplemented with FBS and antibiotics.
-
Proximal Tubular Epithelial Cells: Human kidney 2 (HK-2) cells are a common model for studying renal EMT.
-
Macrophages: The human monocytic cell line THP-1 can be differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., α-SMA, collagen I, p-Smad3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and visualized.
-
RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA using a reverse transcription kit.
-
qPCR: The relative mRNA expression of target genes (e.g., TGF-β1, CTGF, α-SMA, collagen I) is quantified using a real-time PCR system with SYBR Green or TaqMan probes. The expression levels are typically normalized to a housekeeping gene such as GAPDH or β-actin.
Conclusion
This compound is a potent anti-fibrotic agent with a multi-targeted mechanism of action. Its ability to concurrently inhibit key pro-fibrotic signaling pathways (TGF-β/Smad and MAPK), reduce oxidative stress, suppress NLRP3 inflammasome-mediated inflammation, and prevent epithelial-mesenchymal transition underscores its therapeutic potential for a range of fibrotic diseases. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a clinical anti-fibrotic therapy.
References
- 1. Collagen receptor cross-talk determines α-smooth muscle actin-dependent collagen gene expression in angiotensin II–stimulated cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates paraquat-induced pulmonary fibrosis by regulating the PI3K/Akt/mTOR signaling pathway and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Fluorofenidone (AKF-PD): A Technical Guide to a Novel Anti-Fibrotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorofenidone (AKF-PD), a novel pyridone derivative, has emerged as a promising therapeutic candidate for the treatment of organ fibrosis. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings. The document is intended to serve as a resource for researchers and professionals in the field of drug development, offering in-depth information on experimental protocols and the intricate signaling pathways modulated by this compound.
Introduction
Organ fibrosis, characterized by the excessive accumulation of extracellular matrix, is the final common pathological pathway for a variety of chronic diseases affecting the liver, kidneys, and lungs. It represents a significant global health burden with limited therapeutic options. This compound, chemically known as 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone, is a small molecule agent that has demonstrated potent anti-fibrotic, anti-inflammatory, antioxidant, and anti-apoptotic properties in a range of preclinical models. This guide synthesizes the current scientific knowledge on this compound, providing a detailed examination of its therapeutic potential and molecular mechanisms.
Chemical Properties
| Property | Value |
| Chemical Name | 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone |
| Synonyms | AKF-PD, F351 |
| CAS Number | 848353-85-5 |
| Molecular Formula | C₁₂H₁₀FNO |
| Molecular Weight | 203.21 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and acetonitrile |
Mechanism of Action
This compound exerts its anti-fibrotic effects through the modulation of multiple signaling pathways implicated in the pathogenesis of fibrosis. Its multifaceted mechanism of action involves the inhibition of pro-fibrotic and pro-inflammatory cascades, as well as the enhancement of protective cellular responses.
Inhibition of Pro-Fibrotic and Pro-Inflammatory Pathways
-
Transforming Growth Factor-β1 (TGF-β1)/Smad Pathway: this compound has been shown to inhibit the TGF-β1/Smad signaling pathway, a central mediator of fibrosis. It reduces the expression of TGF-β1 and downstream effectors, thereby decreasing the synthesis of extracellular matrix proteins such as collagen.
-
NLRP3 Inflammasome: this compound attenuates the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines IL-1β and IL-18.[1]
-
Nuclear Factor-κB (NF-κB) Pathway: By suppressing the activation of the NF-κB pathway, this compound downregulates the expression of numerous pro-inflammatory genes, contributing to its potent anti-inflammatory effects.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been observed to inhibit the phosphorylation of key MAPK proteins, including p38 and JNK, which are involved in cellular stress responses, inflammation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway, which is crucial for cell growth, proliferation, and survival, is also modulated by this compound. Inhibition of this pathway contributes to the anti-proliferative effects on fibrogenic cells.
Activation of Protective Pathways
-
GSK-3β/β-catenin and Nrf2/HO-1 Pathways: this compound has been shown to target the GSK-3β/β-catenin pathway, suppressing pro-fibrotic gene expression. Concurrently, it activates the Nrf2/HO-1 pathway, which plays a critical role in mitigating oxidative stress and reducing hepatocyte apoptosis.[3]
Preclinical Data
This compound has been extensively evaluated in various preclinical models of organ fibrosis, consistently demonstrating significant therapeutic efficacy.
In Vivo Studies
In a carbon tetrachloride (CCl4)-induced rat model of liver fibrosis, intraperitoneal administration of CCl4 for six weeks led to significant hepatocyte necrosis, inflammatory cell infiltration, and fiber formation. Treatment with this compound markedly alleviated this liver injury and reduced the areas of fibrous scarring.[4]
Table 1: Efficacy of this compound in a CCl4-Induced Liver Fibrosis Model in Rats [4]
| Parameter | Control Group | CCl4 Group | CCl4 + this compound Group |
| ALT (U/L) | Normal | Increased | Decreased |
| AST (U/L) | Normal | Increased | Decreased |
| ALB (g/L) | Normal | Decreased | Increased |
| TBIL (μmol/L) | Normal | Increased | Decreased |
| Collagen I Expression | Baseline | Significantly Increased | Significantly Decreased |
| Collagen III Expression | Baseline | Significantly Increased | Significantly Decreased |
In a unilateral ureteral obstruction (UUO) model in rats, a well-established method for inducing renal interstitial fibrosis, this compound treatment demonstrated a significant reduction in fibrosis and inflammation.
Table 2: Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Model in Rats
| Parameter | Sham Group | UUO Group | UUO + this compound (125 mg/kg/day) Group |
| Renal Interstitial Damage Index | Baseline | Significantly Increased (P<0.05) | Significantly Decreased (P<0.05) |
| Relative Collagen Area | Baseline | Significantly Increased (P<0.05) | Significantly Decreased (P<0.05) |
| Collagen I mRNA Expression | Baseline | Significantly Increased (P<0.05) | Significantly Decreased (P<0.05) |
| Collagen III mRNA Expression | Baseline | Significantly Increased (P<0.05) | Significantly Decreased (P<0.05) |
| α-SMA Protein Expression | Baseline | Increased | Decreased (P<0.05) |
| PDGF Protein Expression | Baseline | Increased | Decreased (P<0.05) |
| CTGF Protein Expression | Baseline | Increased | Decreased (P<0.05) |
Another study utilizing the UUO model with a higher dose of this compound (500 mg/kg/day) from day 4 to day 14 post-obstruction also showed significant attenuation of tubulointerstitial injury and collagen deposition.
In a bleomycin-induced mouse model of pulmonary fibrosis, this compound treatment (500 mg/kg/day) throughout the 28-day experiment significantly attenuated the pulmonary damage index score and reduced the levels of proteins, TGF-β, and inflammatory cell influx in the bronchoalveolar lavage fluid. It also markedly reduced the expression of fibronectin, α-smooth muscle actin, and collagen I in lung tissues.
Table 3: Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model in Mice
| Parameter | Control Group | Bleomycin Group | Bleomycin + this compound Group |
| Pulmonary Damage Index Score | Baseline | Significantly Increased | Significantly Attenuated |
| BALF Protein Levels | Baseline | Significantly Increased | Significantly Attenuated |
| BALF TGF-β Levels | Baseline | Significantly Increased | Significantly Attenuated |
| BALF Inflammatory Cell Influx | Baseline | Significantly Increased | Significantly Attenuated |
| Lung Fibronectin Expression | Baseline | Significantly Increased | Markedly Reduced |
| Lung α-SMA Expression | Baseline | Significantly Increased | Markedly Reduced |
| Lung Collagen I Expression | Baseline | Significantly Increased | Markedly Reduced |
| Lung IL-1β (Day 14) | Baseline | Increased | Decreased (P<0.05) |
| Lung IL-6 (Day 14) | Baseline | Increased | Decreased (P<0.05) |
| Lung MCP-1 (Day 14) | Baseline | Increased | Decreased (P<0.05) |
In Vitro Studies
This compound has been shown to exert direct effects on key cell types involved in fibrosis.
Table 4: In Vitro Efficacy of this compound
| Cell Type | Stimulus | This compound Concentration | Observed Effect |
| THP-1 cells (macrophage-like) | Monosodium Urate (MSU) | 2 mM | Inhibition of MSU-induced intracellular ROS production. |
| THP-1 cells (macrophage-like) | Monosodium Urate (MSU) | 2 mM | 11.3-fold and 60.1-fold reduction in MSU-induced IL-1β and caspase-1 levels, respectively (P<0.01). |
| MLE-12 cells (mouse lung epithelial) | Lipopolysaccharide (LPS) | 400 μg/ml | Amelioration of mitochondrial-mediated apoptosis. |
| Adult Rat Cardiac Myocytes | - | 500 μM | Enhanced percentage of cell shortening and rates of contraction and relaxation by nearly 100%. |
Clinical Data
A Phase II clinical trial of this compound (F351) for the treatment of liver fibrosis associated with chronic hepatitis B (HBV) has been completed in China.
Phase II Clinical Trial in HBV-Related Liver Fibrosis
This randomized, double-blind, placebo-controlled, multi-center study enrolled 168 patients who were randomized into four dose-escalating groups: placebo, 60 mg three times a day (tid), 90 mg tid, and 120 mg tid. The primary endpoint was a reduction of at least one grade in the liver fibrosis score (Ishak Scoring System) after 52 weeks of treatment, based on liver biopsy pathology.
Table 5: Efficacy Results of Phase II Clinical Trial of this compound in HBV-Related Liver Fibrosis
| Endpoint | Result |
| Primary Endpoint (Improvement in Ishak fibrosis score) | Statistically significant improvement over placebo (p=0.025) |
| Optimal Dose Group | 90 mg tid (270 mg/day) showed the best improvement |
The secondary endpoints included reductions in HBV DNA titers, liver Fibroscan kPa score, liver inflammation score, and improvement in ALT levels.
Safety Profile from Phase II Clinical Trial
This compound was generally well-tolerated in the Phase II study.
Table 6: Adverse Events of Special Interest (AESIs) in Phase II Clinical Trial
| Adverse Event | Placebo | 60 mg tid | 90 mg tid | 120 mg tid |
| Skin Events | 11.63% | 4.76% | 7.14% | 7.32% |
| Gastrointestinal Events | 23.26% | 21.43% | 16.67% | 19.51% |
| Serious Adverse Events (SAEs) | 4.65% | 2.38% | 2.38% | 7.32% |
Experimental Protocols
CCl4-Induced Liver Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of a 50% solution of carbon tetrachloride (CCl4) in olive oil at a dose of 2 mL/kg body weight, twice a week for six weeks.
-
Treatment: this compound is administered intragastrically.
-
Assessment: At the end of the treatment period, serum levels of ALT, AST, ALB, and TBIL are measured. Liver tissues are collected for histological analysis (H&E and Masson's trichrome staining) and Western blot analysis of collagen I and III expression.
Unilateral Ureteral Obstruction (UUO) in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Surgical Procedure: Under anesthesia, the left ureter is ligated at two points and cut between the ligatures to induce complete obstruction. Sham-operated animals undergo the same procedure without ligation.
-
Treatment: this compound (e.g., 125 mg/kg/day) is administered by gastric gavage, starting 24 hours before the operation and continuing for 14 days. A vehicle control (e.g., 0.5% sodium carboxyl methyl cellulose) is given to the sham and UUO groups.
-
Assessment: After 14 days, the obstructed kidneys are harvested. Renal tissues are processed for histological staining (HE and Masson) to assess interstitial damage and collagen deposition. Real-time PCR and immunohistochemistry are used to measure the expression of fibrotic markers such as collagen I, collagen III, α-SMA, PDGF, and CTGF.
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6J or Institute for Cancer Research mice are used.
-
Induction of Fibrosis: A single intratracheal or intravenous injection of bleomycin is administered.
-
Treatment: this compound (e.g., 500 mg/kg/day) is administered, typically by gavage, throughout the course of the experiment (e.g., 28 days).
-
Assessment: At the end of the study, bronchoalveolar lavage fluid (BALF) is collected to measure total protein, TGF-β levels, and inflammatory cell counts. Lung tissues are harvested for histological analysis (hematoxylin and eosin, Masson's trichrome) and for measuring the expression of fibrotic markers (collagen I, α-SMA, fibronectin) by Western blot and/or RT-PCR.
In Vitro Macrophage Activation
-
Cell Line: The human monocytic cell line THP-1 is used.
-
Differentiation: THP-1 cells are differentiated into macrophage-like cells by incubation with Phorbol-12-myristate-13-acetate (PMA) (e.g., 100 ng/ml) for 5-6 hours.
-
Treatment and Stimulation: Differentiated cells are pre-incubated with this compound (e.g., 2 mM) for 24 hours, followed by stimulation with monosodium urate (MSU) (e.g., 0.2 mg/ml) for 6 hours to activate the inflammasome.
-
Assessment: Cell culture supernatants are collected to measure the levels of IL-1β and caspase-1 by ELISA or Western blot. Intracellular reactive oxygen species (ROS) production can be measured using fluorescent probes like DCF-DA and flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This compound (AKF-PD) is a promising anti-fibrotic agent with a well-documented, multi-faceted mechanism of action that targets key pathways in the pathogenesis of fibrosis. Preclinical studies have consistently demonstrated its efficacy in reducing fibrosis and inflammation in models of liver, kidney, and lung disease. The positive results from the Phase II clinical trial in HBV-related liver fibrosis further underscore its therapeutic potential. This technical guide provides a foundational resource for the scientific community to further explore and develop this compound as a novel treatment for fibrotic diseases. Further research, including larger-scale clinical trials, is warranted to fully elucidate its clinical utility and safety profile in diverse patient populations.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mitigates liver fibrosis through GSK-3β modulation and hepatocyte protection in a 3D tissue-engineered model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fluorofenidone: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorofenidone, chemically known as 1-(3-fluorophenyl)-5-methyl-2(1H)-pyridone, is a novel small-molecule pyridone derivative with demonstrated anti-inflammatory and anti-fibrotic properties.[1][2][3][4] It is structurally analogous to pirfenidone, a drug approved for the treatment of idiopathic pulmonary fibrosis.[1] Extensive preclinical research has highlighted its potential therapeutic efficacy in models of renal, hepatic, and pulmonary fibrosis, as well as acute lung injury. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key signaling pathways modulated by this compound, intended to serve as a resource for researchers and professionals in drug development.
Chemical Synthesis
While specific patented synthesis routes for this compound are not publicly detailed in readily available literature, a plausible and efficient method for its preparation involves a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. These cross-coupling reactions are standard methods for the formation of carbon-nitrogen bonds to construct N-aryl pyridones. A likely synthetic approach is outlined below.
Proposed Synthesis Pathway: Ullmann Condensation
A probable synthetic route to this compound is via an Ullmann-type coupling reaction. This method involves the reaction of 5-methyl-2(1H)-pyridone with a halo-substituted fluorobenzene, typically in the presence of a copper catalyst, a ligand, and a base at elevated temperatures.
Reaction Scheme:
Experimental Protocol (Hypothetical):
-
To a reaction vessel, add 5-methyl-2(1H)-pyridone (1.0 eq.), 1-bromo-3-fluorobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-(3-fluorophenyl)-5-methyl-2(1H)-pyridone.
Chemical and Physical Properties
This compound is a solid, small-molecule compound with the following properties:
| Property | Value | Reference |
| Chemical Name | 1-(3-fluorophenyl)-5-methyl-2(1H)-pyridone | |
| CAS Number | 848353-85-5 | |
| Molecular Formula | C₁₂H₁₀FNO | |
| Molecular Weight | 203.2 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in Acetonitrile and DMSO | |
| SMILES | O=C1C=CC(C)=CN1C2=CC=CC(F)=C2 | |
| InChI | InChI=1S/C12H10FNO/c1-9-5-6-12(15)14(8-9)11-4-2-3-10(13)7-11/h2-8H,1H3 |
Biological Activity and Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation and fibrosis.
Inhibition of PI3K/Akt/mTOR Pathway
This compound has been shown to attenuate paraquat-induced pulmonary fibrosis by inhibiting the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the upregulation of autophagy, which can alleviate inflammation and fibrosis.
References
Fluorofenidone: A Deep Dive into its Molecular Targets and Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fluorofenidone (AKF-PD), a novel pyridone-based small molecule drug, has emerged as a promising therapeutic agent with potent anti-inflammatory and anti-fibrotic properties. Structurally similar to pirfenidone, this compound exhibits a longer half-life and potentially lower toxicity, making it a subject of intensive research for various fibroproliferative diseases and cancer.[1][2] This technical guide provides a comprehensive overview of the molecular targets and signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Molecular Targets and Mechanisms of Action
This compound exerts its pleiotropic effects by targeting key signaling nodes involved in inflammation, fibrosis, and cell proliferation. Its primary mechanisms revolve around the inhibition of pro-fibrotic and pro-inflammatory signaling cascades, suppression of myofibroblast activation, and induction of cell cycle arrest and apoptosis in cancer cells.
Key Signaling Pathways Modulated by this compound
Transforming Growth Factor-β (TGF-β)/Smad Pathway
The TGF-β/Smad pathway is a central driver of fibrosis. This compound has been shown to significantly inhibit this pathway.[1][3][4] Upon activation by TGF-β1, the TGF-β receptors phosphorylate Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to induce the transcription of fibrotic genes like collagen I and α-smooth muscle actin (α-SMA). This compound treatment has been demonstrated to reduce the secretion of TGF-β1 and inhibit the phosphorylation of Smad2 and Smad3, thereby blocking the downstream fibrotic response.
This compound's inhibition of the TGF-β/Smad signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, comprising ERK, JNK, and p38, is crucial in mediating cellular responses to a variety of stimuli, including inflammation and cell proliferation. This compound has been shown to suppress the activation of hepatic stellate cells (HSCs) and reduce the proliferation of lung cancer cells by inhibiting the phosphorylation of ERK1/2, p38, and JNK. In the context of acute lung injury, this compound blocks the LPS-activated phosphorylation of ERK, JNK, and p38.
Inhibitory action of this compound on the MAPK signaling cascade.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a key regulator of inflammation. This compound has demonstrated potent anti-inflammatory effects by suppressing this pathway. It inhibits the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
References
- 1. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escires.com [escires.com]
- 3. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Fluorofenidone's Inhibition of the TGF-β1/Smad Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorofenidone (also known as AKF-PD) is a novel pyridone-based agent demonstrating significant anti-fibrotic properties across various organ systems, including the kidneys, liver, and lungs.[1] A primary mechanism underlying its therapeutic effect is the targeted inhibition of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway. TGF-β1 is a master regulator of fibrosis, and its canonical signaling through Smad proteins (Smad2 and Smad3) is a critical axis in the pathogenesis of fibrotic diseases.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Mechanism of Action: Inhibition of TGF-β1/Smad Signaling
This compound exerts its anti-fibrotic effects by intervening in the TGF-β1 signaling cascade. The binding of TGF-β1 to its receptor complex initiates a series of intracellular events, culminating in the transcription of pro-fibrotic genes. This compound has been shown to specifically disrupt this process by inhibiting the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β1 signaling.[3][4][5] This inhibition prevents their complex formation with Smad4 and subsequent translocation to the nucleus, thereby downregulating the expression of target genes involved in fibrosis, such as those encoding for alpha-smooth muscle actin (α-SMA), collagen I, and fibronectin.
Quantitative Data on the Inhibitory Effects of this compound
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound in inhibiting the TGF-β1/Smad pathway and downstream fibrotic markers.
Table 1: In Vitro Inhibition of TGF-β1-Induced Pro-Fibrotic Markers by this compound
| Cell Line | Treatment | Target Protein/Gene | Inhibition/Reduction | Reference |
| Human Proximal Tubular Epithelial Cells (HK-2) | This compound | α-SMA, Fibronectin, CTGF | Significant inhibition | |
| Human Proximal Tubular Epithelial Cells (HK-2) | This compound | p-Smad2, p-Smad3 | Down-regulation | |
| Normal Rat Renal Fibroblasts (NRK-49F) | This compound (1mM, 2mM) | α-SMA, Fibronectin, CTGF | Dose-dependent inhibition | |
| Human Hepatic Stellate Cells (LX-2) | This compound (AKF-PD) | p-Smad3 | Marked decrease | |
| Human Hepatic Stellate Cells (LX-2) | This compound (AKF-PD) | α-SMA, Collagen I | Significant reduction | |
| Human Lens Epithelial Cells (FHL 124) | This compound (0.2, 0.4 mg/mL) | SMADs, CTGF, α-SMA, COL-I, Fn | Significant suppression | |
| Mouse Mesangial Cells (MMCs) | This compound | p-ERK1/2, p-P38, p-JNK | Significant reduction | |
| Normal Human Lung Fibroblasts (NHLFs) | This compound | α-SMA, Fibronectin, Collagen I | Attenuated expression |
Table 2: In Vivo Efficacy of this compound in Animal Models of Fibrosis
| Animal Model | Treatment | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) in Rats | This compound (500 mg/kg/day) | Reduced tubulointerstitial injury, collagen deposition, and expression of α-SMA, TGF-β1, CTGF, PDGF, and TIMP-1. | |
| Unilateral Ureteral Obstruction (UUO) in Rats | This compound (AKF-PD) | Attenuated tubulointerstitium damage, ECM deposition, and expressions of TGF-β1, collagen III, α-SMA, p-ERK1/2, p-p38, and p-JNK. | |
| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats | This compound (AKF-PD) | Decreased protein expression of TGF-β1, p-Smad2, and p-Smad3. | |
| Pig Serum (PS)-Induced Liver Fibrosis in Rats | This compound (AKF-PD) | Attenuated hepatic fibrosis and liver injury; downregulated collagen I and III, and α-SMA. | |
| Unilateral Ureteral Obstruction (UUO) in Mice | This compound (500 mg/kg) | Mitigated renal tubular injury, macrophage infiltration, and collagen deposition. | |
| Diabetic Nephropathy in db/db Mice | This compound | Inhibited TGF-β1 upregulation in the kidneys. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the research of this compound's effects on the TGF-β1/Smad pathway.
Cell Culture and Treatment
-
Cell Lines: Human proximal tubular epithelial cells (HK-2), normal rat renal fibroblasts (NRK-49F), human hepatic stellate cells (LX-2), or other relevant cell lines are cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Cells are seeded in 6-well plates or other appropriate culture vessels and grown to 70-80% confluence.
-
Serum Starvation: Prior to treatment, cells are typically serum-starved for 12-24 hours in a serum-free medium to synchronize the cell cycle and reduce basal signaling.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with recombinant human TGF-β1 (typically 5-10 ng/mL) for the desired duration (ranging from 15 minutes to 72 hours depending on the endpoint being measured).
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Smad2, p-Smad3, Smad2/3, α-SMA, fibronectin, collagen I, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target genes (e.g., COL1A1, ACTA2, FN1, TGFB1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz, illustrate the TGF-β1/Smad signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses epithelial-mesenchymal transition and t...: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide to Fluorofenidone's Role in MAPK and NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofenidone (AKF-PD), a novel pyridone-based agent, has emerged as a promising therapeutic candidate with potent anti-inflammatory and anti-fibrotic properties.[1][2] Its mechanism of action involves the modulation of key signaling pathways that are central to cellular responses to inflammation, stress, and tissue injury. This technical guide provides a comprehensive overview of the role of this compound in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of its molecular interactions, supported by quantitative data, experimental protocols, and visual pathway diagrams.
Core Mechanism of Action
This compound exerts its therapeutic effects by intervening in the MAPK and NF-κB signaling pathways. These pathways are critical regulators of gene expression involved in inflammation, apoptosis, and fibrosis. This compound has been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38, and to suppress the activation of the NF-κB pathway by inhibiting the phosphorylation of IκB and the subsequent nuclear translocation of p65.[3][4] This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines and fibrotic mediators.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on key molecular targets within the MAPK and NF-κB signaling pathways, as documented in various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of MAPK and NF-κB Signaling by this compound
| Cell Line | Stimulus | This compound Concentration | Target Protein | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | Not Specified | p-ERK, p-JNK, p-p38 | Significant decrease in phosphorylation | [4] |
| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | Not Specified | p-IκB, p-p65 | Significant decrease in phosphorylation | |
| Human Acute Monocytic Leukaemia Cell Line (THP-1) | Monosodium Urate (MSU) | 2 mM | Caspase-1, IL-1β | Decreased levels | |
| Rat Lung Epithelial T-Antigen Negative (RLE-6TN) Cells | Interleukin-1β (IL-1β) | 2 mM | Nuclear p65 | Inhibited expression | |
| Human Hepatic Stellate Cell Line (LX-2) | Transforming Growth Factor-β1 (TGF-β1) | 2 mM | p-Smad3, p-ERK1/2, p-p38, p-JNK | Markedly decreased phosphorylation | |
| Mouse Mesangial Cells (MMCs) | Transforming Growth Factor-β1 (TGF-β1) | Not Specified | p-ERK1/2, p-p38, p-JNK | Significantly reduced phosphorylation | |
| Rat Proximal Tubular Epithelial Cells (NRK-52E) | Angiotensin II (Ang II) | Not Specified | p-ERK | Reduced expression | |
| Neonatal Rat Cardiac Fibroblasts | Transforming Growth Factor-β1 (TGF-β1) | Not Specified | p-ERK | Significantly blocked phosphorylation | |
| Rat Hepatic Stellate Cells (CFSC-2G) & Human (LX2) | Platelet-Derived Growth Factor-BB (PDGF-BB) | Not Specified | p-ERK1/2, p-p38, p-JNK | Attenuated upregulation of phosphorylation |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease Model | This compound Administration | Key Findings | Reference |
| C57BL/6J Mice | Lipopolysaccharide (LPS)-induced Acute Lung Injury | Not Specified | Reduced phosphorylation of ERK, JNK, p38, IκB, and NF-κB in lung tissues. | |
| C57BL/6J Mice | Bleomycin (BLM)-induced Pulmonary Fibrosis | Administered throughout the experiment | Markedly reduced expressions of IL-1β, IL-6, MCP-1, MPO, α-SMA, fibronectin, collagen I, caspase-1, IL-1R1, and MyD88 in lung tissues. | |
| Wistar Rats | Pig Serum (PS)-induced Liver Fibrosis | Not Specified | Attenuated the TGF-β1-induced upregulation of the phosphorylation of Smad 3, ERK1/2, p38, and JNK. | |
| Rats | Unilateral Ureteral Obstruction (UUO) | Not Specified | Downregulated the expressions of NOX2, MDA, and p-ERK. | |
| Rats | Dimethylnitrosamine (DMN)-induced Liver Fibrosis | Not Specified | Attenuated PDGF-BB-induced upregulation of phosphorylation of ERK1/2, p38, and JNK. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention of this compound within the MAPK and NF-κB signaling pathways.
MAPK Signaling Pathway
Caption: this compound inhibits the MAPK signaling pathway.
NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis
This protocol is a standard procedure for detecting specific proteins in a sample.
1. Sample Preparation:
-
Homogenize cell cultures or tissues on ice to prevent protein degradation.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to separate the lysate supernatant from cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
Add sample buffer to the lysate. For reducing conditions, include an agent like DTT or β-mercaptoethanol.
-
Denature the sample by heating at 98°C for 5 minutes.
2. SDS-PAGE and Protein Transfer:
-
Separate 20–40 µg of protein on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the membrane in 5% skim milk in Tris-buffered saline for 1 hour at room temperature.
-
For fluorescent Western blotting, incubate the membrane with a blocking buffer for 30-60 minutes with mild agitation.
-
Incubate the membrane with primary antibodies (typical dilutions range from 1:1000 to 1:5000) overnight at 4°C or for 1 hour at room temperature.
4. Detection:
-
Wash the membrane and incubate with a species-specific horseradish peroxidase-conjugated secondary antibody.
-
For fluorescent detection, use a secondary antibody conjugated to a fluorescent dye.
-
Visualize the protein bands using an appropriate imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the in vivo interactions between proteins and DNA.
1. Crosslinking and Chromatin Preparation:
-
Treat intact cells with formaldehyde to covalently link proteins to DNA.
-
Shear the nucleoprotein complexes mechanically (sonication) or by enzymatic digestion to obtain soluble cross-linked DNA-protein complexes.
2. Immunoprecipitation:
-
Pre-incubate the sheared chromatin with a specific antibody in an ultrasonic water bath (15 min at 4°C).
-
Bind the antibody-chromatin complexes to protein A/G magnetic beads (45 min at 4°C).
-
Use a non-specific IgG as a negative control.
3. Washing and Elution:
-
Wash the beads sequentially with different IP wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads using an IP elution buffer.
4. Reverse Crosslinking and DNA Purification:
-
Reverse the formaldehyde crosslinks by heating.
-
Purify the DNA using a Chelex resin-based method or standard phenol-chloroform extraction and precipitation.
5. DNA Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target gene promoters to detect and quantify the enrichment of specific DNA sequences.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Conclusion
This compound demonstrates significant therapeutic potential through its targeted inhibition of the MAPK and NF-κB signaling pathways. The comprehensive data presented in this guide underscore its ability to modulate key inflammatory and fibrotic processes at the molecular level. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic capabilities of this promising compound. Further research is warranted to fully elucidate its clinical applications and to optimize its use in treating a range of inflammatory and fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of this compound Against Acute Lung Injury Through Suppressing the MAPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of this compound Against Acute Lung Injury Through Suppressing the MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
NLRP3 inflammasome activation and Fluorofenidone
An In-depth Technical Guide to the Inhibition of NLRP3 Inflammasome Activation by Fluorofenidone
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers a cascade of inflammatory responses, including the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. While essential for host defense, aberrant NLRP3 activation is a key driver in the pathogenesis of numerous inflammatory and fibrotic diseases. This compound (AKF-PD), a novel pyridone agent, has emerged as a significant inhibitor of this pathway. This document provides a comprehensive technical overview of the NLRP3 inflammasome activation process and the molecular mechanisms through which this compound exerts its inhibitory effects. It includes quantitative data on its efficacy, detailed experimental protocols for studying this interaction, and visual diagrams of the core signaling pathways and workflows.
The NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a tightly regulated, multi-step process, primarily understood through the canonical two-signal model.[1][2]
-
Signal 1 (Priming): The initial priming signal is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[2][3] These signals are recognized by pattern recognition receptors like Toll-like receptors (TLRs), leading to the activation of the NF-κB signaling pathway.[4] This results in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of IL-1β (pro-IL-1β).
-
Signal 2 (Activation): A second, distinct stimulus is required to trigger the assembly and activation of the inflammasome complex. A wide array of stimuli can provide this second signal, including extracellular ATP, crystalline structures like monosodium urate (MSU), reactive oxygen species (ROS), and lysosomal disruption. A common downstream event triggered by these diverse signals is believed to be potassium (K+) efflux from the cell. This leads to the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, bringing it into close proximity and facilitating its auto-cleavage into the active form, caspase-1.
-
Downstream Effects: Activated caspase-1 proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell to propagate the inflammatory response. Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.
Beyond the canonical pathway, non-canonical and alternative pathways for NLRP3 activation also exist, often involving intracellular LPS sensing by caspases-4/5 (human) or caspase-11 (mouse).
This compound: Profile and Mechanism of Action
This compound (AKF-PD), chemically known as 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone, is a novel small-molecule pyridone agent with potent anti-inflammatory and anti-fibrotic properties. Its therapeutic effects are largely attributed to its ability to suppress the activation of the NLRP3 inflammasome.
This compound does not appear to affect the priming step (Signal 1), as it generally does not alter the expression of pro-IL-1β. Instead, it targets the activation and assembly stage (Signal 2) through multiple mechanisms:
-
Inhibition of ROS Production: Reactive oxygen species act as a key upstream signal for NLRP3 activation. Studies have shown that this compound pre-treatment significantly inhibits the intracellular accumulation of ROS induced by inflammasome activators like MSU.
-
Disruption of Inflammasome Assembly: A critical step in activation is the physical interaction and assembly of inflammasome components. Co-immunoprecipitation experiments have demonstrated that this compound weakens the interaction between NLRP3 and ASC, and also between ASC and pro-caspase-1.
-
Inhibition of Lysosomal Cathepsin-Mediated Activation: In models of renal fibrosis, this compound has been shown to decrease the activity and expression of lysosomal proteases like cathepsin B. The release of these cathepsins into the cytoplasm following lysosomal damage is a known trigger for NLRP3 activation. By stabilizing lysosomes or reducing cathepsin activity, this compound blocks this activation route.
By intervening at these key points, this compound effectively blocks the auto-activation of caspase-1, thereby preventing the maturation and release of IL-1β and subsequent inflammatory events.
References
- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vitro Anti-Oxidative Properties of Fluorofenidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofenidone (AKF-PD), a novel pyridone agent, has emerged as a promising therapeutic candidate with potent anti-inflammatory and anti-fibrotic properties.[1][2][3] A growing body of in vitro evidence highlights its significant anti-oxidative effects, which are intrinsically linked to its therapeutic potential. This technical guide provides an in-depth overview of the in vitro anti-oxidative mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Anti-Oxidative Mechanisms
This compound exerts its anti-oxidative effects through a multi-pronged approach, primarily by inhibiting the generation of reactive oxygen species (ROS) and modulating key signaling pathways involved in oxidative stress.
Direct Scavenging of Reactive Oxygen Species
In vitro studies have demonstrated that this compound can directly inhibit the production of intracellular ROS.[1][4] This has been observed in various cell lines, including human acute monocytic leukemia cells (THP-1) and rat proximal tubular epithelial cells (NRK-52E). The ability to reduce ROS levels is a cornerstone of its anti-oxidative and, consequently, its anti-inflammatory and anti-fibrotic actions.
Modulation of Signaling Pathways
This compound's anti-oxidative capacity is intricately linked to its ability to modulate several critical signaling pathways:
-
NALP3 Inflammasome Pathway: this compound has been shown to inhibit the activation of the NALP3 inflammasome, a key player in inflammation that can be triggered by ROS. By suppressing ROS production, this compound effectively dampens the activation of this inflammasome.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is also modulated by this compound. Studies have indicated that this compound can suppress the activation of the NF-κB signaling pathway, which is often induced by oxidative stress.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to oxidative stress. This compound has been found to inhibit the phosphorylation of key MAPK members like ERK, JNK, and p38 in response to oxidative stimuli.
-
TGF-β1/Smad Signaling Pathway: Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine whose signaling is often intertwined with oxidative stress. This compound has been demonstrated to attenuate TGF-β1-induced fibroblast activation and extracellular matrix deposition by inhibiting the Smad and MAPK signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the anti-oxidative effects of this compound.
| Cell Line | Inducing Agent | This compound Concentration | Measured Parameter | Result | Reference |
| THP-1 | Monosodium Urate (MSU) | 2 mM | Intracellular ROS | Significant inhibition (P < 0.05) | |
| NRK-52E | Angiotensin II (Ang II) | 8x10⁻³ mol | Intracellular ROS | Reduction in Ang II-induced ROS | |
| MLE-12 | Silica | Not Specified | ROS Levels | Suppression of silica-induced ROS | |
| MLE-12 | Silica | Not Specified | Malondialdehyde (MDA) | Suppression of silica-induced MDA | |
| MLE-12 | Silica | Not Specified | Superoxide Dismutase (SOD) Activity | Elevated SOD activity | |
| MLE-12 | Silica | Not Specified | Glutathione (GSH) Levels | Elevated GSH levels |
| Cell Line | Inducing Agent | This compound Concentration | Measured Protein/Gene | Result | Reference |
| NRK-52E | Angiotensin II (Ang II) | 8x10⁻³ mol | NOX2 (gp91phox) | Reduced Ang II-induced expression | |
| NRK-52E | Angiotensin II (Ang II) | 8x10⁻³ mol | p-ERK | Reduced Ang II-induced expression | |
| LX-2 | TGF-β1 | 2 mM | p-Smad-3, p-ERK1/2, p-p38, p-JNK | Markedly decreased levels | |
| NHLF | TGF-β1 | Not Specified | p-ERK, p-JNK, p-P38 | Inhibited phosphorylation |
Detailed Experimental Protocols
Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the methodology used for detecting ROS in THP-1 cells.
-
Cell Culture and Differentiation: The human acute monocytic leukemia cell line (THP-1) is differentiated into macrophage-like cells by incubation with 100 ng/ml of Phorbol 12-myristate 13-acetate (PMA) for 6 hours.
-
Pre-incubation with this compound: Differentiated THP-1 cells are pre-incubated with 2 mM this compound for 1 hour.
-
Induction of Oxidative Stress: Cells are then exposed to 0.2 mg/ml monosodium urate (MSU) for 1 hour to induce ROS production.
-
Staining with DCF-DA: The cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.
-
Flow Cytometry Analysis: After incubation, cells are washed three times with phosphate-buffered saline (PBS). The fluorescence intensity of DCF is then measured using a flow cytometer to quantify the levels of intracellular ROS.
Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for assessing the effect of this compound on protein expression levels, as described in studies investigating the MAPK and TGF-β1/Smad pathways.
-
Cell Culture and Treatment: Cells (e.g., LX-2 or NHLF) are cultured to an appropriate confluency. For TGF-β1 induction, cells are pre-treated with this compound (e.g., 2 mM for 24 hours) before the addition of TGF-β1 (e.g., 5 ng/ml) for various time points (e.g., 5, 15, 30, 60 minutes) to assess phosphorylation events.
-
Protein Extraction: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-Smad3, p-ERK, α-SMA, Collagen I) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to normalize protein expression levels.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anti-oxidative effects.
Figure 1: this compound's inhibition of oxidative stress-induced signaling pathways.
Figure 2: this compound's modulation of the TGF-β1 signaling pathway.
Figure 3: A generalized experimental workflow for in vitro anti-oxidative studies.
Conclusion
The in vitro evidence strongly supports the anti-oxidative effects of this compound, which are mediated through the direct inhibition of ROS and the modulation of key inflammatory and fibrotic signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-oxidative mechanisms, offering valuable insights for researchers and professionals in the field of drug development. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential in oxidative stress-related diseases.
References
- 1. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates cigarette smoke exposure-induced chronic lung injury by targeting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Fluorofenidone's Anti-Apoptotic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofenidone (AKF-PD), a novel pyridone-based compound, has demonstrated significant therapeutic potential in preclinical studies, primarily owing to its potent anti-fibrotic, anti-inflammatory, and anti-oxidative properties.[1] A crucial aspect of its multifaceted mechanism of action is its pronounced anti-apoptotic activity, which contributes significantly to its protective effects in various models of organ injury. This technical guide provides an in-depth exploration of the anti-apoptotic mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanisms of Anti-Apoptotic Action
This compound exerts its anti-apoptotic effects through the modulation of several key signaling pathways and effector molecules. The primary mechanisms identified to date include the regulation of the Transforming Growth Factor-β1 (TGF-β1)/Smad pathway, inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling cascade, and modulation of the intrinsic mitochondrial apoptosis pathway.
Regulation of the TGF-β1/Smad Signaling Pathway
The TGF-β1/Smad pathway is a critical regulator of cellular processes, including apoptosis.[1] In pathological conditions such as liver fibrosis, aberrant activation of this pathway can promote apoptosis of hepatocytes while activating hepatic stellate cells (HSCs). This compound has been shown to inhibit the TGF-β1/Smad pathway, thereby mitigating apoptosis.[1]
Experimental Evidence:
In a model of carbon tetrachloride (CCl4)-induced liver fibrosis, this compound treatment significantly decreased the expression of TGF-β1 and the phosphorylation of Smad2 and Smad3.[1] This inhibition of the TGF-β1/Smad pathway is associated with a reduction in HSC activation and a decrease in apoptosis.[1]
Inhibition of the MAPK/NF-κB Signaling Pathway
The MAPK and NF-κB signaling pathways are pivotal in mediating inflammatory responses and programmed cell death. This compound has been demonstrated to suppress the activation of these pathways, leading to a reduction in apoptosis in models of acute lung injury (ALI).
Experimental Evidence:
In a lipopolysaccharide (LPS)-induced ALI mouse model, this compound treatment blocked the phosphorylation of key MAPK members, including ERK, JNK, and p38. This, in turn, inhibited the phosphorylation of IκB and p65, key components of the NF-κB pathway, ultimately leading to a decrease in pulmonary apoptosis.
Modulation of the Intrinsic Mitochondrial Apoptosis Pathway
This compound directly influences the core machinery of the mitochondrial-mediated apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors like cytochrome c.
Experimental Evidence:
Studies have consistently shown that this compound treatment leads to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of the caspase cascade. Consequently, a significant reduction in the expression of cleaved caspase-3, the final executioner caspase, is observed.
Quantitative Data on Anti-Apoptotic Effects
The anti-apoptotic efficacy of this compound has been quantified in various experimental models. The following tables summarize key findings from in vivo and in vitro studies.
In Vivo Studies
| Model | Treatment | Key Apoptotic Marker | Result | Reference |
| LPS-Induced Acute Lung Injury (Mouse) | This compound | TUNEL-positive cells | Markedly reduced number of apoptotic cells in lung tissue. | |
| LPS-Induced Acute Lung Injury (Mouse) | This compound | Bax/Bcl-2 ratio | Significantly decreased ratio in lung tissue. | |
| LPS-Induced Acute Lung Injury (Mouse) | This compound | Cleaved Caspase-3 | Significantly decreased expression in lung tissue. | |
| Unilateral Ureteral Obstruction (Rat) | This compound | TUNEL-positive cells | Significantly inhibited apoptosis of renal tubular epithelial cells. | |
| Unilateral Ureteral Obstruction (Rat) | This compound | FADD, Apaf-1, CHOP | Significantly downregulated protein expression in kidney tissues. |
In Vitro Studies
| Cell Line | Inducer | Treatment | Key Apoptotic Marker | Result | Reference |
| MLE-12 (Mouse Lung Epithelial Cells) | LPS | This compound | Apoptotic cells (Flow Cytometry) | Significantly reduced proportion of apoptotic cells. | |
| MLE-12 (Mouse Lung Epithelial Cells) | LPS | This compound | Bax/Bcl-2 ratio | Markedly diminished the increased ratio. | |
| MLE-12 (Mouse Lung Epithelial Cells) | LPS | This compound | Cleaved Caspase-3 | Markedly diminished the increased expression. | |
| A549 & SPC-A1 (Human Lung Adenocarcinoma) | - | This compound | Apoptosis Rate (Flow Cytometry) | Increased number of apoptotic cells in a dose-dependent manner. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-apoptotic activity of this compound.
Animal Models
-
LPS-Induced Acute Lung Injury: Mice are intratracheally instilled with lipopolysaccharide (LPS) to induce acute lung injury. This compound is typically administered prophylactically or therapeutically via oral gavage or intraperitoneal injection. Lung tissues are then harvested for histological analysis (H&E staining), TUNEL assay, and Western blotting.
-
Unilateral Ureteral Obstruction (UUO): Rats undergo surgical ligation of the left ureter to induce renal interstitial fibrosis and tubular apoptosis. This compound is administered daily. Kidneys are collected for pathological examination, TUNEL staining, and Western blot analysis of apoptotic proteins.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: Rats or mice are repeatedly injected with CCl4 to induce liver fibrosis. This compound is administered concurrently. Liver tissues are then processed for histological analysis and molecular studies.
Cell Culture and Treatment
-
MLE-12 Cells: Mouse lung epithelial cells are cultured and pre-treated with this compound for a specified duration before being stimulated with LPS to induce an inflammatory and apoptotic response.
-
Renal Tubular Epithelial Cells (NRK-52E): These cells can be used to study the direct effects of agents like angiotensin II or H2O2 in inducing apoptosis and the protective effect of this compound.
-
Hepatic Stellate Cells (HSC-T6): These cells are used to investigate the effect of this compound on TGF-β1-induced activation and related signaling pathways.
Apoptosis Detection Methods
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. Tissue sections or cultured cells are stained using a TUNEL kit, and the number of TUNEL-positive (apoptotic) cells is quantified by microscopy.
-
Western Blot Analysis: Protein lysates from tissues or cells are separated by SDS-PAGE and transferred to a membrane. The expression levels of key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3, FADD, Apaf-1) are detected using specific primary and secondary antibodies.
-
Flow Cytometry: Cultured cells are stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. The percentage of apoptotic cells is then quantified using a flow cytometer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anti-apoptotic activity.
Caption: this compound's anti-apoptotic signaling pathways.
Caption: Workflow for in vivo apoptosis assessment.
Conclusion
This compound demonstrates robust anti-apoptotic activity across various models of organ injury. Its ability to modulate key signaling pathways, including the TGF-β1/Smad and MAPK/NF-κB pathways, and to directly influence the mitochondrial apoptotic machinery, underscores its therapeutic potential. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring and harnessing the anti-apoptotic properties of this compound. Future research should continue to elucidate the intricate molecular interactions and potential clinical applications of this promising compound.
References
Fluorofenidone: A Technical Guide to Preclinical and Clinical Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorofenidone (also known as AKF-PD or F-351) is a novel, small-molecule pyridone agent with a chemical structure similar to that of pirfenidone. It has demonstrated potent anti-inflammatory, antioxidant, and anti-fibrotic properties across a wide range of preclinical models. Extensive research has highlighted its efficacy in mitigating fibrosis in major organ systems, including the liver, lungs, and kidneys. This compound modulates multiple key signaling pathways implicated in the pathogenesis of fibrosis, such as the Transforming Growth Factor-β (TGF-β), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. Promisingly, this compound has successfully completed Phase III clinical trials for the treatment of liver fibrosis associated with chronic hepatitis B, meeting its primary endpoints with a favorable safety profile. This document provides a comprehensive technical overview of the mechanism of action, experimental data, and potential therapeutic applications of this compound.
Mechanism of Action
This compound exerts its therapeutic effects by targeting multiple pathways central to the inflammatory and fibrotic processes. Its broad-spectrum activity stems from its ability to interfere with key signaling cascades that drive the activation of myofibroblasts, deposition of extracellular matrix (ECM), and sustained inflammation.
Inhibition of Pro-Fibrotic Signaling Pathways
-
TGF-β/Smad Pathway: Transforming Growth Factor-β1 (TGF-β1) is a primary driver of fibrosis. This compound has been shown to inhibit the TGF-β1/Smad signaling pathway. It reduces the phosphorylation of Smad2 and Smad3, which are key downstream mediators that translocate to the nucleus to activate the transcription of pro-fibrotic genes like collagen and α-smooth muscle actin (α-SMA).[1][2][3][4][5]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways—including ERK, JNK, and p38—are crucial for transmitting extracellular signals that lead to cellular proliferation and inflammation. This compound effectively suppresses the activation of these pathways in various cell types, including hepatic stellate cells (HSCs) and macrophages, thereby reducing inflammatory responses and fibrogenesis.
-
PI3K/Akt/mTOR Pathway: This pathway is involved in cell survival, proliferation, and autophagy. In models of paraquat-induced pulmonary fibrosis, this compound was found to inhibit the PI3K/Akt/mTOR signaling pathway, which contributed to its anti-fibrotic effects.
Attenuation of Inflammatory Responses
-
NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. This compound inhibits the activation of the NF-κB pathway by preventing the nuclear translocation of the p65 subunit, leading to a significant reduction in the production of cytokines like TNF-α, IL-1β, and IL-6.
-
NLRP3 Inflammasome: The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β into its mature, potent pro-inflammatory form. This compound has been shown to suppress the activation of the NLRP3 inflammasome, thereby blocking the production of mature IL-1β.
Other Key Mechanisms
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire a mesenchymal phenotype, contributing to the pool of collagen-producing myofibroblasts. This compound inhibits TGF-β1-induced EMT in renal tubular and lens epithelial cells.
-
Reduction of Oxidative Stress: The molecule has been shown to reduce the generation of reactive oxygen species (ROS) and downregulate the expression of NADPH Oxidase 2 (NOX2), a key enzyme in ROS production.
-
Inhibition of Necroptosis: this compound can alleviate renal fibrosis by inhibiting necroptosis, a form of programmed cell death, through the RIPK3/MLKL pathway.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Diagram 1: Inhibition of the TGF-β/Smad Pathway
Caption: this compound inhibits the phosphorylation of Smad2/3, blocking TGF-β1-induced fibrosis.
Diagram 2: Inhibition of the NF-κB Pathway
Caption: this compound blocks the nuclear translocation of NF-κB, suppressing inflammation.
Diagram 3: Inhibition of the NLRP3 Inflammasome
Caption: this compound inhibits the assembly and activation of the NLRP3 inflammasome complex.
Therapeutic Applications & Preclinical Data
This compound has been evaluated in numerous preclinical models of organ fibrosis, consistently demonstrating significant therapeutic effects.
Hepatic Fibrosis
In models of liver fibrosis induced by agents like carbon tetrachloride (CCl4) or dimethylnitrosamine (DMN), this compound significantly ameliorates liver injury and fibrosis.
Table 1: Summary of Preclinical Data in Hepatic Fibrosis
| Model | Parameter | Treatment Group | Result | Reference |
| CCl4-induced (Rats) | Serum ALT, AST, TBIL | This compound | Significantly decreased vs. CCl4 group | |
| CCl4-induced (Rats) | Serum ALB | This compound | Significantly increased vs. CCl4 group | |
| CCl4-induced (Rats) | Collagen I & III (Protein) | This compound | Markedly reduced expression vs. CCl4 group | |
| DMN-induced (Rats) | Serum AST | This compound (240 mg/kg/day) | Significantly decreased vs. DMN group (P < 0.05) | |
| DMN-induced (Rats) | Histological Fibrosis Score | This compound | Significantly reduced vs. DMN group | |
| In vitro (HSCs) | α-SMA, Collagen I Expression | This compound | Significantly inhibited PDGF-BB-induced expression | |
| In vitro (HSCs) | Cell Proliferation (BrdU) | This compound | Significantly inhibited PDGF-BB-induced proliferation |
Pulmonary Fibrosis
This compound effectively attenuates lung injury and fibrosis in the widely used bleomycin (BLM)-induced pulmonary fibrosis model.
Table 2: Summary of Preclinical Data in Pulmonary Fibrosis
| Model | Parameter | Treatment Group | Result | Reference |
| BLM-induced (Mice) | Ashcroft Fibrosis Score | This compound | Significantly reduced vs. BLM group (P < 0.001) | |
| BLM-induced (Mice) | Inflammatory Score | This compound | Significantly reduced vs. BLM group (P < 0.001) | |
| BLM-induced (Mice) | α-SMA, Fibronectin (Protein) | This compound | Markedly inhibited expression vs. BLM group (P < 0.05) | |
| BLM-induced (Mice) | IL-1β, IL-6, MCP-1 (Lung) | This compound | Significantly reduced levels vs. BLM group (P < 0.01) | |
| Paraquat-induced (Rats) | Lung Hydroxyproline Content | This compound | Significantly reduced vs. PQ group |
Renal Fibrosis
In the unilateral ureteral obstruction (UUO) model, a standard for inducing renal interstitial fibrosis, this compound protects against pathological changes and ECM deposition.
Table 3: Summary of Preclinical Data in Renal Fibrosis
| Model | Parameter | Treatment Group | Result | Reference |
| UUO-induced (Mice) | Collagen Deposition (Masson) | This compound (500 mg/kg/day) | Significantly reduced vs. UUO group | |
| UUO-induced (Mice) | α-SMA, Fibronectin (Protein) | This compound | Significantly reduced expression vs. UUO group | |
| UUO-induced (Rats) | Collagen I, III (mRNA) | This compound (125 mg/kg/day) | Significantly reduced expression (P < 0.05) | |
| In vitro (HK-2 cells) | α-SMA, Fibronectin (Protein) | This compound | Inhibited TGF-β1-induced expression | |
| In vitro (HK-2 cells) | IL-6, MCP-1, IL-8 | This compound | Significantly inhibited TNF-α-induced expression |
Clinical Trials
This compound (designated F-351 or Hydronidone) has undergone rigorous clinical evaluation for the treatment of liver fibrosis associated with chronic hepatitis B (CHB).
Phase II Clinical Trial (NCT02499562)
A Phase II randomized, double-blind, placebo-controlled study was conducted in China to assess the efficacy and safety of this compound in 168 patients with CHB-related liver fibrosis.
Table 4: Key Outcomes of the Phase II Clinical Trial
| Parameter | Placebo + Entecavir (n=43) | This compound 270 mg/day + Entecavir (n=42) | P-value |
| Primary Endpoint: Fibrosis Improvement (≥1 stage reduction in Ishak score at 52 weeks) | 25.6% | 54.8% | 0.006 |
| Adverse Events | Comparable safety profile to placebo | ||
| - Skin Events | 11.63% | 7.14% | N/A |
| - Gastrointestinal Events | 23.26% | 16.67% | N/A |
| - Serious Adverse Events (SAEs) | 4.65% | 2.38% | N/A |
The study successfully met its primary endpoint, with the 270 mg/day dose demonstrating the best efficacy in fibrosis regression with a good safety profile.
Phase III Clinical Trial (NCT05115942)
Following the successful Phase II trial, a pivotal Phase III study was conducted in China with 248 patients to confirm the efficacy and safety of the 270 mg/day dose.
Table 5: Key Outcomes of the Phase III Clinical Trial
| Parameter | Placebo + Entecavir (n=124) | This compound 270 mg/day + Entecavir (n=124) | P-value |
| Primary Endpoint: Fibrosis Regression (≥1 stage reduction in Ishak score at 52 weeks) | 29.84% | 52.85% | 0.0002 |
| Safety & Tolerability | Favorable safety and tolerability profile | ||
| - Serious Adverse Events (SAEs) | 6.45% | 4.88% | N/A |
The Phase III trial met its primary endpoint, showing a highly statistically significant improvement in liver fibrosis regression compared to placebo. Based on these positive results, a New Drug Application is anticipated. Furthermore, a Phase IIa trial in the U.S. for MASH-associated liver fibrosis is planned for 2025.
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key in vivo and in vitro models used in this compound research.
Representative In Vivo Protocol: CCl4-Induced Hepatic Fibrosis
-
Animal Model: Male Sprague-Dawley rats (180-220g) are used.
-
Fibrosis Induction: Administer intraperitoneal injections of 1-2 mL/kg body weight of CCl4 (diluted 1:1 in olive oil) twice weekly for 6-8 weeks.
-
Treatment Groups:
-
Normal Control (Vehicle: 0.5% CMC-Na)
-
CCl4 Model Control (Vehicle)
-
CCl4 + this compound (e.g., 240 mg/kg/day, administered by oral gavage)
-
CCl4 + Positive Control (e.g., Pirfenidone 240 mg/kg/day)
-
-
Treatment Period: Treatment is typically initiated after the induction period and continues for 3-4 weeks.
-
Endpoint Analysis:
-
Serum Analysis: Collect blood to measure liver function enzymes (ALT, AST) and markers (ALB, TBIL) via ELISA or automated analyzers.
-
Histopathology: Harvest liver tissue, fix in 10% formalin, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) for general morphology and Masson's Trichrome or Sirius Red for collagen deposition.
-
Protein/Gene Expression: Snap-freeze liver tissue in liquid nitrogen for Western blot or RT-qPCR analysis of fibrotic markers (α-SMA, Collagen I, TGF-β1) and signaling proteins.
-
Diagram 4: General Experimental Workflow for In Vivo Studies
Caption: A typical workflow for evaluating this compound in animal models of fibrosis.
Representative In Vitro Protocol: Analysis in Cell Culture
-
Cell Lines: Use relevant cell lines, such as human hepatic stellate cells (LX-2), human monocytic cells (THP-1), or human proximal tubule cells (HK-2).
-
Cell Culture: Culture cells in appropriate media (e.g., RPMI or DMEM) with 10% FBS at 37°C in 5% CO2.
-
Experimental Setup:
-
Seed cells in 6-well or 12-well plates until they reach ~80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 200-800 µg/mL) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., TGF-β1 at 5 ng/mL, TNF-α at 10 ng/mL, or LPS at 1 µg/mL) for a specified time (e.g., 24-48 hours).
-
-
Endpoint Analysis:
-
Western Blot: Lyse cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., p-Smad3, p-p65, α-SMA, fibronectin) and a loading control (e.g., β-actin). Visualize with HRP-conjugated secondary antibodies and chemiluminescence.
-
ELISA: Collect cell culture supernatants to measure the concentration of secreted cytokines (e.g., IL-6, MCP-1) using commercial ELISA kits according to the manufacturer's instructions.
-
RT-qPCR: Isolate total RNA from cells, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for genes of interest to measure changes in mRNA expression.
-
Conclusion and Future Directions
This compound has emerged as a highly promising anti-fibrotic agent with a well-characterized, multi-faceted mechanism of action. The wealth of positive preclinical data across models of liver, lung, and kidney fibrosis is now strongly supported by successful Phase II and Phase III clinical trials in liver fibrosis. These clinical results, demonstrating significant fibrosis regression with a favorable safety profile, position this compound as a potential breakthrough therapy for patients with chronic hepatitis B-associated fibrosis.
Future research should focus on expanding the clinical applications of this compound to other fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and chronic kidney disease (CKD). The planned Phase IIa trial for MASH-associated fibrosis is a critical next step in this direction. Further investigation into its direct molecular targets and the full extent of its immunomodulatory effects will continue to refine our understanding of this potent therapeutic agent.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase II Clinical Trial of Hydronidone Capsules(F351) in Patients With Liver Fibrosis Induced by HBV Chronic Hepatitis [clin.larvol.com]
- 4. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluorofenidone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Fluorofenidone (also known as AKF-PD), a novel pyridone agent with potent anti-inflammatory and anti-fibrotic properties. The following sections detail its application in various cell culture models, summarizing key quantitative data and providing detailed experimental protocols.
Overview of this compound's In Vitro Activity
This compound has been demonstrated to exert significant anti-fibrotic and anti-inflammatory effects across a range of cell types. Its primary mechanisms of action involve the inhibition of key signaling pathways, including the Transforming Growth Factor-beta (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] Additionally, it has been shown to modulate the NF-κB and NALP3 inflammasome pathways.[4][5] These actions lead to the attenuation of cellular processes crucial to fibrosis and inflammation, such as the proliferation of fibroblasts, epithelial-mesenchymal transition (EMT), and the production of extracellular matrix (ECM) components.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its observed quantitative effects in various cell lines.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Cell Type | Inducer (Concentration) | This compound Concentration | Incubation Time | Key Assay | Reference |
| HSC-T6 | Rat Hepatic Stellate Cells | TGF-β1 (5 ng/mL) | 2 mM | 24 h | Western Blot | |
| FHL 124 | Human Lens Epithelial Cells | TGF-β2 (0-10 ng/mL) | 0.1 - 1.0 mg/mL | 24 - 36 h | MTT, LDH, qPCR, Western Blot | |
| HK-2 | Human Proximal Tubular Epithelial Cells | TGF-β1 (5 ng/mL) | Not specified | Not specified | Western Blot, Immunofluorescence | |
| Mouse Mesangial Cells | Mouse Kidney Cells | TGF-β1 | Not specified | Not specified | Western Blot, Real-time PCR | |
| A549 & SPC-A1 | Human Lung Adenocarcinoma Cells | N/A | 2 - 4 mM | 24 - 72 h | CCK-8, Colony Formation, Flow Cytometry | |
| THP-1 | Human Monocytic Leukemia Cells | Monosodium Urate (MSU) | Not specified | Not specified | Western Blot, Flow Cytometry | |
| A549 & H1299 | Non-Small Cell Lung Cancer Cells | Cisplatin (1 µM) | 200 - 800 µg/mL | 24 h | CCK-8, EdU Assay, Colony Formation |
Table 2: Summary of Quantitative Effects of this compound
| Cell Line | Parameter Measured | Effect of this compound | Quantitative Change | Reference |
| A549 | Cell Growth Inhibition (4 mM) | Inhibition | 42.14 ± 0.17% at 48h; 48.73 ± 0.32% at 72h | |
| SPC-A1 | Cell Growth Inhibition (4 mM) | Inhibition | 35.64 ± 0.48% at 48h; 45.27 ± 0.19% at 72h | |
| A549 | Apoptosis Rate | Increase | 2.9 ± 0.2% (2 mM); 4.0 ± 0.3% (4 mM) vs 1.4 ± 0.1% (control) | |
| SPC-A1 | Apoptosis Rate | Increase | 6.8 ± 0.3% (2 mM); 10.7 ± 1% (4 mM) vs 3.4 ± 0.6% (control) | |
| HSC-T6 (TGF-β1 stimulated) | α-SMA, FN, Collagen III expression | Reduction | Significant decrease observed | |
| FHL 124 (TGF-β2 stimulated) | CTGF, α-SMA, COL-I, Fn expression | Suppression | Significant suppression of mRNA and protein | |
| HK-2 (TGF-β1 stimulated) | α-SMA, fibronectin, CTGF expression | Inhibition | Significant inhibition | |
| Mouse Mesangial Cells (TGF-β1 stimulated) | p-ERK1/2, p-P38, p-JNK expression | Reduction | Significant reduction in phosphorylation |
Experimental Protocols
General Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating cells with this compound. Specific conditions may need to be optimized for different cell lines.
Materials:
-
Cell line of interest (e.g., HSC-T6, FHL 124, A549)
-
Complete culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
This compound (AKF-PD)
-
Inducer (e.g., TGF-β1, TGF-β2)
-
Sterile cell culture plates (e.g., 6-well, 96-well)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into appropriate culture plates at the desired density.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and the inducer in sterile PBS or culture medium.
-
For experiments involving an inducer, pre-treat the cells with the inducer (e.g., 5 ng/mL TGF-β1) for a specified period (e.g., 24 hours).
-
Following pre-treatment (if applicable), aspirate the medium and add fresh medium containing various concentrations of this compound. For control wells, add medium with the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR, or cell viability assays).
Cell Viability and Proliferation Assays
a) MTT/CCK-8 Assay
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well.
-
After cell attachment, treat with this compound as described in the general protocol.
-
At the end of the treatment period, add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Procedure:
-
Culture and treat cells in a 96-well plate as described previously.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions of the specific kit used.
-
Measure the absorbance to quantify the amount of LDH released.
Western Blot Analysis
This technique is used to detect specific protein expression levels.
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., α-SMA, Collagen I, p-Smad3, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Procedure:
-
Culture and treat cells in 6-well plates.
-
Harvest the cells by trypsinization and wash with PBS.
-
For cell cycle analysis, fix the cells in 70% ethanol overnight at -20°C. Then, stain with a solution containing propidium iodide (PI) and RNase A.
-
For apoptosis analysis, use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Caption: this compound inhibits the activation of MAPK signaling pathways.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits TGF-beta1 induced CTGF via MAPK pathways in mouse mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses epithelial-mesenchymal transition and the expression of connective tissue growth factor via inhibiting TGF-beta/Smads signaling in human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorofenidone in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofenidone (AKF-PD), a novel pyridone-based compound, has demonstrated significant anti-inflammatory and anti-fibrotic properties in a variety of preclinical animal models. Its therapeutic potential is being investigated for conditions such as liver, kidney, and pulmonary fibrosis.[1][2][3] This document provides a comprehensive overview of the recommended dosages, administration protocols, and known mechanisms of action of this compound for use in in vivo animal studies.
Data Presentation: this compound Dosage and Administration
The following tables summarize the quantitative data on this compound dosage, route of administration, and treatment duration as reported in various animal models.
Table 1: this compound Dosage in Mouse Models
| Disease Model | Mouse Strain | Dosage | Route of Administration | Treatment Duration | Reference |
| Bleomycin-induced Pulmonary Fibrosis | C57BL/6J | 500 mg/kg/day | Oral | 14 days | |
| Unilateral Ureteral Obstruction (UUO) | C57BL/6 | 500 mg/kg/day | Oral Gavage | 14 days | |
| Ischemia-Reperfusion Injury (IRI) | C57BL/6 | 500 mg/kg/day | Oral Gavage | Not Specified | |
| Lethal Endotoxemia | BALB/c | Not Specified | Not Specified | Not Specified | [4] |
| Acetaminophen-induced Acute Liver Failure | C57BL/6 | Not Specified | Not Specified | Not Specified | [5] |
| LPS-induced Acute Lung Injury | C57BL/6 | 5 mg/kg (LPS) | Intratracheal (LPS), Oral (AKFPD) | 48 hours | |
| Non-Small Cell Lung Cancer (NSCLC) | Not Specified | 400 mg/kg/day | Not Specified | Not Specified |
Table 2: this compound Dosage in Rat Models
| Disease Model | Rat Strain | Dosage | Route of Administration | Treatment Duration | Reference |
| Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Sprague-Dawley | 240 mg/kg/day | Intragastric | 6 weeks | |
| Porcine Serum (PS)-induced Liver Fibrosis | Sprague-Dawley | Not Specified | Not Specified | Not Specified | |
| Paraquat-induced Pulmonary Fibrosis | Sprague-Dawley | Not Specified | Not Specified | Not Specified | |
| Cardiac Myocyte Function Study | Not Specified | 500 µM (in vitro) | Not Specified | 1-2 days (in vitro) |
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound (AKF-PD) powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water or saline
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Appropriate glassware (beaker, graduated cylinder)
Protocol:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh the required amount of CMC-Na powder to achieve a 0.5% (w/v) concentration in the desired final volume of the vehicle.
-
Heat a portion of the sterile distilled water or saline to 70-80°C.
-
Gradually add the CMC-Na powder to the heated water/saline while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dispersed and a homogenous, milky suspension is formed.
-
Allow the solution to cool to room temperature. The solution will become more viscous upon cooling.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound powder based on the desired concentration and the total volume of the suspension to be prepared.
-
Weigh the calculated amount of this compound powder.
-
Gradually add the this compound powder to the prepared 0.5% CMC-Na vehicle while stirring continuously with a magnetic stirrer.
-
For poorly soluble compounds, sonication may be required to achieve a uniform suspension.
-
Visually inspect the suspension to ensure there are no large aggregates of the compound. The final product should be a homogenous suspension.
-
It is recommended to prepare the suspension fresh daily. If storage is necessary, it should be stored at 2-8°C and protected from light. Before each use, the suspension should be thoroughly vortexed or stirred to ensure uniform distribution of the drug.
-
Oral Gavage Administration in Mice and Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (flexible or curved with a rounded tip are recommended):
-
Mice: 18-20 gauge, 1.5 inches in length
-
Rats: 16-18 gauge, 2-3 inches in length
-
-
Syringes
-
Animal scale
Protocol:
-
Animal Handling and Restraint:
-
Properly restrain the animal to ensure its safety and the accuracy of the administration. For mice, this can be achieved by scruffing the neck. For rats, gentle but firm restraint is necessary.
-
-
Dosage Calculation:
-
Weigh the animal to accurately calculate the volume of the this compound suspension to be administered based on its body weight and the desired dosage (mg/kg).
-
The maximum recommended volume for oral gavage is 10 ml/kg for mice and 10-20 ml/kg for rats.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark this depth on the needle.
-
Gently open the animal's mouth and insert the gavage needle along the upper palate, allowing the animal to swallow the tip.
-
Advance the needle smoothly and without force into the esophagus to the predetermined depth. If resistance is met, withdraw the needle and attempt re-insertion.
-
-
Drug Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension from the syringe.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for a short period after the procedure.
-
Safety and Handling
-
In a study on non-small cell lung cancer, a dose of 400 µg/mL of this compound was identified as the maximum concentration that can be used without damaging normal cells in vitro. An in vivo study in the same model used a dose of 400 mg/kg/day in mice.
-
Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling this compound powder and suspensions.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate several key signaling pathways involved in inflammation and fibrosis.
PI3K/Akt/mTOR Signaling Pathway
This compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is often activated in fibrotic diseases. By inhibiting this pathway, this compound can promote autophagy and reduce the accumulation of extracellular matrix proteins.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
NALP3 Inflammasome and IL-1β/IL-1R1/MyD88/NF-κB Pathway
This compound can suppress the activation of the NALP3 inflammasome, leading to a reduction in the production of the pro-inflammatory cytokine IL-1β. This, in turn, inhibits the downstream IL-1R1/MyD88/NF-κB signaling pathway, which plays a crucial role in the inflammatory response that drives fibrosis.
Caption: this compound's inhibition of the NALP3 inflammasome pathway.
MKK4/JNK Signaling Pathway
In models of acute liver failure, this compound has been shown to protect against tissue injury by regulating the MKK4/JNK signaling pathway. By inhibiting the phosphorylation of MKK4 and JNK, this compound can reduce apoptosis and necrosis.
Caption: this compound's regulatory effect on the MKK4/JNK pathway.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in an in vivo animal model of induced disease.
Caption: General workflow for in vivo studies with this compound.
References
- 1. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of this compound Against Acute Lung Injury Through Suppressing the MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances cardiac contractility by stimulating CICR and CaV1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against acute liver failure in mice by regulating MKK4/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Fluorofenidone Stock Solutions for Experimental Use
Introduction
Fluorofenidone (also known as AKF-PD) is a novel, small molecule pyridone agent with demonstrated anti-inflammatory and anti-fibrotic properties.[1][2] Its therapeutic potential is being investigated in various disease models, including renal, pulmonary, and hepatic fibrosis.[3][4][5] this compound exerts its effects by modulating several key signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways. Proper preparation of this compound stock solutions is a critical first step for ensuring accurate and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols for the solubilization, storage, and handling of this compound for research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required mass to achieve a desired stock solution concentration.
| Property | Value | Reference |
| Chemical Name | 1-(3-fluorophenyl)-5-methyl-2(1H)-pyridinone | |
| Synonyms | AKF-PD | |
| CAS Number | 848353-85-5 | |
| Molecular Formula | C₁₂H₁₀FNO | |
| Molecular Weight | 203.21 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% |
Solubility and Recommended Solvents
The solubility of this compound is a key factor in preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.
| Solvent | Solubility | Reference |
| DMSO | 41 mg/mL | |
| Acetonitrile | Soluble | |
| Ethanol | Limited data available, but generally less soluble than in DMSO. | |
| Water | Poorly soluble. |
Note: For most biological experiments, DMSO is the preferred solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media. However, researchers should always perform a vehicle control experiment to account for any potential effects of the solvent on the experimental system.
Experimental Protocols
Materials Required
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional, to aid dissolution)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Protocol for Preparing a 100 mM DMSO Stock Solution (In Vitro Use)
This protocol describes the preparation of a high-concentration stock solution suitable for dilution in cell culture media for in vitro experiments.
-
Calculation:
-
Determine the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 100 mM (0.1 M) stock solution: Mass (mg) = 0.1 mol/L x 0.001 L x 203.21 g/mol x 1000 mg/g = 20.32 mg
-
-
Weighing:
-
Using a calibrated analytical balance, carefully weigh out 20.32 mg of this compound powder.
-
Transfer the powder to a sterile, amber microcentrifuge tube. Amber tubes are recommended to protect the compound from light.
-
-
Solubilization:
-
Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate briefly.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile amber tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots as recommended in Table 3.
-
Protocol for Preparing a Dosing Solution (In Vivo Use)
For in vivo studies, the DMSO stock is typically diluted into a vehicle that is well-tolerated by the animal model. The final concentration of DMSO should be minimized.
-
Prepare High-Concentration Stock: Prepare a concentrated stock solution in DMSO as described in section 4.3.
-
Dilution into Vehicle:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution into a suitable sterile vehicle (e.g., saline, corn oil, or a solution containing Tween 80 or carboxymethylcellulose) to the final desired dosing concentration.
-
Important: The final percentage of DMSO in the dosing solution should be kept low (typically <5-10%) and consistent across all treatment groups, including the vehicle control group.
-
-
Administration:
-
Ensure the final dosing solution is homogenous before administration. Vortex or mix gently if necessary.
-
Administer the solution to the animals according to the approved experimental protocol.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | |
| -20°C | 1 month |
Note: Avoid repeated freeze-thaw cycles of stock solutions. It is highly recommended to prepare single-use aliquots.
Overview of this compound's Mechanism of Action
This compound has been shown to exert its anti-fibrotic and anti-inflammatory effects by intervening in multiple cellular signaling cascades. One of the key pathways inhibited by this compound is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and autophagy. By inhibiting this pathway, this compound can help to reduce the pathological processes that lead to fibrosis.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates paraquat-induced pulmonary fibrosis by regulating the PI3K/Akt/mTOR signaling pathway and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. This compound attenuates paraquat-induced pulmonary fibrosis by regulating the PI3K/Akt/mTOR signaling pathway and autophagy - ProQuest [proquest.com]
- 5. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorofenidone Treatment of Hepatic Stellate Cells (HSCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorofenidone (also known as AKF-PD) is a novel pyridone-based agent with potent anti-fibrotic properties. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for studying its effects on hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. Activation of HSCs is a critical event in the progression of liver fibrosis, characterized by their transdifferentiation into myofibroblast-like cells, leading to excessive extracellular matrix (ECM) deposition.[1][2] this compound has been shown to attenuate liver fibrosis by inhibiting HSC activation, proliferation, and the synthesis of ECM components.[2][3][4] This document outlines the key signaling pathways targeted by this compound and provides standardized protocols for its application in both in vitro and in vivo models of hepatic fibrosis.
Mechanism of Action
This compound exerts its anti-fibrotic effects by modulating several key signaling pathways involved in the activation and profibrogenic activities of HSCs.
-
TGF-β1/Smad Pathway: Transforming growth factor-β1 (TGF-β1) is a potent profibrotic cytokine that drives HSC activation and collagen production. This compound has been demonstrated to inhibit the TGF-β1/Smad signaling cascade. It reduces the expression of TGF-β1 and suppresses the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β1 signaling. This inhibition leads to a decrease in the expression of α-smooth muscle actin (α-SMA) and collagen I, markers of HSC activation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38, and JNK, is also implicated in HSC activation and proliferation. This compound treatment attenuates the TGF-β1-induced phosphorylation of ERK1/2, p38, and JNK in HSCs.
-
PI3K/Akt Pathway: Platelet-derived growth factor (PDGF) is a major mitogen for HSCs, promoting their proliferation through the PI3K/Akt pathway. This compound has been shown to suppress the PDGF-BB-induced phosphorylation of Akt and its downstream effector, p70S6K, thereby inhibiting HSC proliferation.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical regulator of inflammation, a key driver of liver fibrosis. This compound has been found to block the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.
-
Autophagy: Recent studies suggest that this compound can also alleviate liver fibrosis by inhibiting HSC autophagy through the TGF-β1/Smad pathway.
The signaling pathways affected by this compound are depicted in the following diagram:
Caption: this compound's multifaceted mechanism of action in HSCs.
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of HSC activation and proliferation from published studies.
Table 1: In Vitro Effects of this compound on HSCs
| Parameter | Cell Line | Treatment | Concentration of this compound | Result | Reference |
| HSC Proliferation | Primary Rat HSCs | PDGF-BB | Dose-dependent | Inhibition of BrdU incorporation | |
| α-SMA Expression | LX-2 | TGF-β1 (5 ng/ml) | Not specified | Significant decrease | |
| Collagen I Expression | LX-2 | TGF-β1 (5 ng/ml) | Not specified | Significant decrease | |
| Cell Cycle | Primary Rat HSCs | PDGF-BB | Not specified | G0/G1 phase arrest | |
| Cyclin D1 & E | Primary Rat HSCs | PDGF-BB | Not specified | Reduced expression | |
| p27kip1 | Primary Rat HSCs | PDGF-BB | Not specified | Increased expression | |
| Autophagy | HSC-T6 | Smad2/3 overexpression | Not specified | Reduced number of autophagosomes |
Table 2: In Vivo Effects of this compound on Liver Fibrosis Models
| Parameter | Animal Model | This compound Dosage | Result | Reference |
| Collagen I & III mRNA | Pig Serum-induced rats | 240 mg/kg/day | Downregulation | |
| α-SMA mRNA | Pig Serum-induced rats | 240 mg/kg/day | Downregulation | |
| TGF-β1 Expression | Pig Serum-induced rats | 240 mg/kg/day | Reduction | |
| Necroinflammatory Score | DMN or CCl4-induced rats | Not specified | Decrease | |
| Collagen I & α-SMA | DMN or CCl4-induced rats | Not specified | Reduced expression | |
| ECM Deposition | CCl4-induced rats | Not specified | Attenuation |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on HSCs.
Protocol 1: In Vitro Treatment of HSCs with this compound
This protocol describes the culture and treatment of an immortalized human HSC line, LX-2, to assess the anti-fibrotic effects of this compound.
Materials:
-
LX-2 human hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TGF-β1
-
This compound (AKF-PD)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Workflow Diagram:
Caption: Workflow for in vitro this compound treatment of HSCs.
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed LX-2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with DMEM containing 0.5% FBS and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
Following pre-treatment, add recombinant human TGF-β1 to a final concentration of 5 ng/ml to induce HSC activation.
-
An untreated control group (no this compound, no TGF-β1) should also be included.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis.
-
Western Blot: Lyse the cells and perform Western blotting to analyze the protein expression of α-SMA, collagen I, and the phosphorylation status of Smad3, ERK1/2, p38, and JNK.
-
RT-qPCR: Isolate total RNA and perform reverse transcription-quantitative PCR to analyze the mRNA expression levels of COL1A1, ACTA2, and TGFB1.
-
Protocol 2: In Vivo Administration of this compound in a Rat Model of Liver Fibrosis
This protocol describes the induction of liver fibrosis in rats using pig serum and subsequent treatment with this compound.
Materials:
-
Male Wistar rats (120-150 g)
-
Pig Serum (PS)
-
This compound (AKF-PD)
-
Sterile Saline
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: Acclimatize rats for one week with free access to food and water.
-
Grouping: Randomly divide the rats into three groups (n=15 per group):
-
Normal Control Group: Receives sterile saline injections and vehicle gavage.
-
Pig Serum (PS) Model Group: Receives pig serum injections and vehicle gavage.
-
PS + this compound Group: Receives pig serum injections and this compound gavage.
-
-
Induction of Fibrosis:
-
Induce hepatic fibrosis by intraperitoneal injections of 0.5 ml of pig serum twice weekly for 8 weeks.
-
The normal control group receives intraperitoneal injections of 0.5 ml of sterile saline.
-
-
This compound Treatment:
-
Starting from the ninth week, administer this compound to the treatment group by oral gavage at a dose of 240 mg/kg/day.
-
The normal control and PS model groups receive the vehicle by oral gavage.
-
-
Sacrifice and Sample Collection:
-
After the designated treatment period (e.g., 4-8 weeks), euthanize the rats.
-
Collect blood samples for serum biochemistry analysis (e.g., ALT, AST).
-
Harvest liver tissues for histological analysis (H&E and Masson's trichrome staining), immunohistochemistry for α-SMA and collagen I, and molecular analysis (Western blot and RT-qPCR).
-
Conclusion
This compound is a promising anti-fibrotic agent that effectively targets multiple signaling pathways to inhibit the activation and profibrogenic functions of hepatic stellate cells. The protocols provided here offer a standardized approach for researchers to investigate the therapeutic potential of this compound in the context of liver fibrosis. These methodologies can be adapted for screening other potential anti-fibrotic compounds and for further elucidating the complex mechanisms underlying hepatic fibrosis.
References
- 1. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorofenidone in a Bleomycin-Induced Lung Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fluorofenidone (FD), a novel pyridone agent, in preclinical bleomycin (BLM)-induced lung fibrosis models. The protocols and data presented are synthesized from multiple research studies to guide the design and execution of experiments aimed at evaluating the anti-fibrotic and anti-inflammatory efficacy of this compound.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease with a poor prognosis.[1] The bleomycin-induced lung fibrosis model is the most widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapeutic agents.[2][3][4][5] Bleomycin administration initiates an acute inflammatory phase followed by a fibrotic phase, characterized by excessive deposition of extracellular matrix (ECM) proteins, which mirrors some aspects of human IPF.
This compound (also known as AKF-PD) is a small molecule with a chemical structure similar to pirfenidone, an approved anti-fibrotic drug. It has demonstrated significant anti-inflammatory and anti-fibrotic properties in various animal models of organ fibrosis, including the lungs, kidneys, and liver. This document outlines the experimental protocols for utilizing this compound in both in vivo and in vitro models of bleomycin-induced lung fibrosis and summarizes the key quantitative findings from relevant studies.
Mechanism of Action
This compound exerts its anti-fibrotic effects through multiple mechanisms, primarily by modulating key signaling pathways involved in inflammation and fibrosis:
-
Inhibition of TGF-β1 Signaling: this compound attenuates the activation of lung fibroblasts induced by Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. It achieves this by restoring the expression of caveolin-1, which in turn inhibits the phosphorylation of downstream signaling molecules like ERK, JNK, and P38.
-
Suppression of the NALP3 Inflammasome Pathway: FD inhibits the activation of the NACHT, LRR and PYD domains-containing protein 3 (NALP3) inflammasome, leading to reduced production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). This, in turn, downregulates the IL-1R1/MyD88/NF-κB signaling pathway.
-
Inhibition of the IL-11/MEK/ERK Pathway: this compound has been shown to attenuate bleomycin-induced pulmonary inflammation and fibrosis by inhibiting the Interleukin-11 (IL-11)/MEK/ERK signaling pathway.
-
Regulation of the PI3K/Akt/mTOR Pathway and Autophagy: In a paraquat-induced pulmonary fibrosis model, which shares some pathological features with the bleomycin model, this compound was found to inhibit the PI3K/Akt/mTOR signaling pathway and upregulate autophagy.
-
Inhibition of Eukaryotic Translation Initiation Factor 3a (eIF3a): this compound has been shown to ameliorate pulmonary fibrosis by specifically inhibiting the expression of eIF3a.
Quantitative Data Summary
The efficacy of this compound in reducing key markers of inflammation and fibrosis in bleomycin-induced lung injury models is summarized below.
In Vivo Efficacy Data
| Parameter | Model | Treatment Group | Result | Reference |
| Fibrosis Markers | ||||
| α-SMA Protein Expression | BLM-induced mice | This compound | Markedly reduced expression in lung tissue. | |
| Fibronectin Protein Expression | BLM-induced mice | This compound | Markedly reduced expression in lung tissue. | |
| Collagen I Protein Expression | BLM-induced mice | This compound | Markedly reduced expression in lung tissue. | |
| Hydroxyproline Content | BLM-induced rats | Pirfenidone (comparator) | Significantly reduced content. | |
| Ashcroft Fibrosis Score | BLM-induced mice | This compound | Significantly reduced score. | |
| Inflammatory Markers | ||||
| IL-1β Levels | BLM-induced mice | This compound | Markedly reduced expression in lung tissue. | |
| IL-6 Levels | BLM-induced mice | This compound | Markedly reduced expression in lung tissue. | |
| MCP-1 Levels | BLM-induced mice | This compound | Markedly reduced expression in lung tissue. | |
| Myeloperoxidase (MPO) | BLM-induced mice | This compound | Markedly reduced expression in lung tissue. | |
| Signaling Molecules | ||||
| Caveolin-1 Expression | BLM-induced mice | This compound | Restored protein and mRNA expression. | |
| p-ERK, p-JNK, p-P38 | BLM-induced mice | This compound | Inhibited phosphorylation. | |
| Caspase-1, IL-1R1, MyD88 | BLM-induced mice | This compound | Markedly reduced expression. |
In Vitro Efficacy Data
| Parameter | Cell Line | Stimulant | Treatment Group | Result | Reference |
| Fibroblast Activation Markers | |||||
| α-SMA Expression | Normal Human Lung Fibroblasts (NHLF) | TGF-β1 | This compound | Attenuated TGF-β1-induced expression. | |
| Fibronectin Expression | NHLF | TGF-β1 | This compound | Attenuated TGF-β1-induced expression. | |
| Collagen I Expression | NHLF | TGF-β1 | This compound | Attenuated TGF-β1-induced expression. | |
| Inflammasome Activation | |||||
| Caspase-1 (p10) Levels | THP-1 cells | Monosodium Urate (MSU) | This compound | Decreased levels in supernatant. | |
| IL-1β (p17) Levels | THP-1 cells | Monosodium Urate (MSU) | This compound | Decreased levels in supernatant. | |
| Reactive Oxygen Species (ROS) | THP-1 cells | MSU | This compound | Inhibited MSU-induced accumulation. | |
| Signaling Molecules | |||||
| p-ERK, p-JNK, p-P38 | NHLF | TGF-β1 | This compound | Inhibited phosphorylation. | |
| Nuclear p65 Protein | RLE-6TN cells | IL-1β | This compound | Decreased expression. |
Experimental Protocols
In Vivo Bleomycin-Induced Lung Fibrosis Model
1. Animals:
-
Male C57BL/6J mice (6-8 weeks old) or Sprague-Dawley rats are commonly used.
-
Animals should be housed in a specific pathogen-free environment and allowed to acclimatize for at least one week before the experiment.
2. Induction of Pulmonary Fibrosis:
-
Anesthetize the animals (e.g., with isoflurane or intraperitoneal pentobarbital).
-
Induce pulmonary fibrosis by a single intratracheal (i.t.) or intravenous (i.v.) instillation of bleomycin.
-
Intratracheal: 5 mg/kg of bleomycin in sterile saline.
-
Intravenous: 14 consecutive daily injections of bleomycin.
-
-
The control group receives an equal volume of sterile saline.
3. This compound Administration:
-
This compound is typically administered orally (e.g., by gavage).
-
A common dosage for mice and rats is 250-500 mg/kg/day.
-
Administration should begin either prophylactically (at the same time as bleomycin) or therapeutically (e.g., 7-10 days after bleomycin administration) and continue throughout the experiment (typically 14 to 28 days).
4. Endpoint Analysis (typically at day 14 or 28):
-
Bronchoalveolar Lavage (BAL):
-
Collect BAL fluid to analyze total and differential inflammatory cell counts.
-
Measure total protein and cytokine levels (e.g., TGF-β, IL-1β, IL-6) in the BAL fluid supernatant by ELISA.
-
-
Histopathology:
-
Harvest the lungs and fix them in 10% formalin.
-
Embed in paraffin and section for staining with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury, and Masson's trichrome to visualize collagen deposition and fibrosis.
-
Quantify fibrosis using the Ashcroft scoring method.
-
-
Biochemical Analysis:
-
Homogenize lung tissue to measure hydroxyproline content as an indicator of total collagen deposition.
-
-
Molecular Analysis:
-
Isolate total protein and RNA from lung tissue.
-
Analyze protein expression of fibrosis markers (α-SMA, fibronectin, collagen I) and signaling molecules by Western blot.
-
Analyze gene expression by real-time PCR (RT-PCR).
-
In Vitro Models
1. Cell Culture:
-
Normal Human Lung Fibroblasts (NHLF): Culture in fibroblast growth medium. These cells are used to study TGF-β1-induced fibroblast activation.
-
THP-1 cells (human monocytic cell line): Culture in RPMI-1640 medium. These cells are used to study inflammasome activation.
-
RLE-6TN cells (rat lung epithelial cells): Used to study IL-1β-induced signaling.
2. Experimental Procedures:
-
Fibroblast Activation:
-
Seed NHLFs and starve them in serum-free medium.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
Harvest cells for Western blot or RT-PCR analysis of α-SMA, fibronectin, collagen I, and signaling proteins (p-ERK, p-JNK, p-P38).
-
-
Inflammasome Activation:
-
Differentiate THP-1 cells into macrophages using PMA.
-
Pre-treat cells with this compound.
-
Stimulate with an inflammasome activator such as monosodium urate (MSU).
-
Collect the supernatant to measure secreted IL-1β and caspase-1 by ELISA or Western blot.
-
Measure intracellular reactive oxygen species (ROS) generation using flow cytometry.
-
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for evaluating this compound.
Caption: this compound's effect on the TGF-β1/Caveolin-1 pathway.
Caption: this compound's inhibition of the NALP3 inflammasome pathway.
References
- 1. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Fluorofenidone in CCl4-Induced Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Fluorofenidone (also known as AKF-PD), a novel pyridone agent, in a carbon tetrachloride (CCl4)-induced liver fibrosis model. The information is compiled from multiple studies and is intended to guide researchers in designing and conducting similar experiments.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and hepatocellular carcinoma. A key event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs), which transdifferentiate into myofibroblast-like cells and become the primary source of extracellular matrix (ECM) deposition.[1] this compound has demonstrated significant anti-fibrotic effects in various organs, including the liver.[2][3] In CCl4-induced liver fibrosis models, this compound has been shown to attenuate liver injury, reduce ECM deposition, and inhibit HSC activation and proliferation.[2][4] Its mechanisms of action involve the modulation of several key signaling pathways, including the Transforming Growth Factor-β1 (TGF-β1)/Smad, Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Protocols
CCl4-Induced Liver Fibrosis Model in Rats
This protocol describes the induction of liver fibrosis in rats using CCl4, a widely used hepatotoxin.
Materials:
-
Male Wistar rats or Sprague-Dawley rats (specific strain may vary)
-
Carbon tetrachloride (CCl4)
-
Olive oil or soybean oil
-
This compound (AKF-PD)
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 45-55% relative humidity, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly divide the animals into the following groups (typically n=6-10 per group):
-
Normal Control Group: Receives vehicle (e.g., olive oil) only.
-
CCl4 Model Group: Receives CCl4 to induce liver fibrosis.
-
This compound Treatment Group: Receives CCl4 and this compound.
-
Positive Control Group (Optional): Receives CCl4 and a known anti-fibrotic agent like Pirfenidone (PFD) or Fufang Biejia Ruangan tablets (FFBJ).
-
-
Induction of Liver Fibrosis:
-
Prepare a 1:1 (v/v) solution of CCl4 in olive oil or a 10% CCl4 solution in soybean oil.
-
Administer the CCl4 solution via intraperitoneal injection at a dose of 2 ml/kg body weight, twice weekly, for a duration of 6 to 8 weeks.
-
The Normal Control group should receive an equivalent volume of the vehicle (olive oil or soybean oil) via intraperitoneal injection.
-
-
This compound Administration:
-
This compound is typically administered via oral gavage.
-
A common dosage is 240 mg/kg/day, administered once daily for the entire duration of the CCl4 treatment (6-8 weeks).
-
The Normal Control and CCl4 Model groups should receive an equivalent volume of the vehicle used to dissolve this compound (e.g., sterile saline) via oral gavage.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood samples for serum analysis of liver function markers (ALT, AST, ALB, TBIL).
-
Harvest liver tissues for histological analysis (H&E, Masson's trichrome, Sirius Red staining), Western blotting, and quantitative real-time PCR (qRT-PCR).
-
Histological Analysis
Procedure:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut into 4-5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess liver injury, including hepatocyte necrosis and inflammatory cell infiltration.
-
Use Masson's trichrome and Sirius Red staining to visualize and quantify collagen deposition, a hallmark of fibrosis.
Western Blot Analysis
Procedure:
-
Homogenize liver tissue samples in lysis buffer to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Collagen I, Collagen III, α-SMA, TGF-β1, p-Smad2, p-Smad3, p-ERK, p-Akt, etc.).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL chemiluminescent kit and quantify the band intensity using software like ImageJ.
Quantitative Real-Time PCR (qRT-PCR)
Procedure:
-
Isolate total RNA from liver tissue using a suitable reagent (e.g., TRIzol).
-
Synthesize first-strand cDNA from the total RNA.
-
Perform qRT-PCR using specific primers for genes of interest (e.g., Collagen I, Collagen III, α-SMA, TGF-β1).
-
Use a housekeeping gene (e.g., β-actin) for normalization.
-
Calculate the relative mRNA expression levels.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in CCl4-induced liver fibrosis models.
Table 1: Effect of this compound on Serum Liver Function Markers
| Group | ALT (U/L) | AST (U/L) | ALB (g/L) | TBIL (μmol/L) | Reference |
| Normal | Value ± SD | Value ± SD | Value ± SD | Value ± SD | |
| CCl4 | Increased | Increased | Decreased | Increased | |
| CCl4 + AKF-PD | Decreased | Decreased | Increased | Decreased |
Note: "Increased" and "Decreased" indicate the direction of change relative to the CCl4 group. Specific values can be found in the cited literature.
Table 2: Effect of this compound on Hepatic Fibrosis Markers
| Group | Collagen I (relative expression) | Collagen III (relative expression) | α-SMA (relative expression) | Reference |
| Normal | Value ± SD | Value ± SD | Value ± SD | |
| CCl4 | Significantly Increased | Significantly Increased | Significantly Increased | |
| CCl4 + AKF-PD | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: Expression levels can be determined by Western blot or qRT-PCR. "Significantly Increased/Decreased" refers to statistically significant changes compared to the CCl4 group.
Table 3: Effect of this compound on Key Signaling Pathway Proteins
| Pathway | Protein | CCl4 Group | CCl4 + AKF-PD Group | Reference |
| TGF-β1/Smad | TGF-β1 | Upregulated | Downregulated | |
| p-Smad2 | Upregulated | Downregulated | ||
| p-Smad3 | Upregulated | Downregulated | ||
| MAPK/ERK | p-MEK | Upregulated | Downregulated | |
| p-ERK | Upregulated | Downregulated | ||
| PI3K/Akt | p-Akt | Upregulated | Downregulated | |
| p-p70S6K | Upregulated | Downregulated | ||
| Autophagy | Beclin-1 | Upregulated | Downregulated | |
| LC3-II/I | Upregulated | Downregulated | ||
| P62 | Downregulated | Upregulated |
Note: "Upregulated" and "Downregulated" indicate the change in protein expression or phosphorylation status relative to the normal control group and the effect of AKF-PD treatment, respectively.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the CCl4-induced liver fibrosis model and this compound treatment.
Caption: Key signaling pathways modulated by this compound in liver fibrosis.
References
- 1. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer [PeerJ] [peerj.com]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for In Vitro Efficacy Testing of Fluorofenidone
Introduction
Fluorofenidone (also known as AKF-PD) is a novel pyridone-based agent with demonstrated anti-inflammatory and anti-fibrotic properties.[1][2] It has shown therapeutic potential in preclinical models of renal, hepatic, and pulmonary fibrosis.[3][4][5] The efficacy of this compound stems from its ability to modulate key signaling pathways involved in inflammation and fibrosis, primarily the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways. These application notes provide detailed protocols for in vitro assays to evaluate the anti-fibrotic and anti-inflammatory efficacy of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action: Key Signaling Pathways
This compound exerts its effects by intervening in multiple pro-inflammatory and pro-fibrotic signaling cascades. Its primary mechanisms involve the inhibition of the TGF-β1/Smad and MAPK pathways, which are central to myofibroblast activation and extracellular matrix deposition. Additionally, it suppresses inflammatory responses by inhibiting the NF-κB signaling pathway and the activation of the NALP3 inflammasome.
Application Note 1: Assessment of Anti-Fibrotic Efficacy
This compound's anti-fibrotic effects can be quantified by assessing its ability to inhibit myofibroblast differentiation and the synthesis of extracellular matrix (ECM) components like collagen. A common in vitro model uses TGF-β1 to induce a fibrotic phenotype in fibroblasts or hepatic stellate cells (HSCs).
Quantitative Data Summary: Anti-Fibrotic Effects
| Cell Type | Inducer | Parameter Measured | Effect of this compound | Reference |
| Neonatal Rat Cardiac Fibroblasts | TGF-β1 | Cell Proliferation | 27.57% reduction compared to TGF-β1 group | |
| Neonatal Rat Cardiac Fibroblasts | TGF-β1 | Fibronectin (FN) Protein | Complete prevention of TGF-β1-induced production | |
| Neonatal Rat Cardiac Fibroblasts | TGF-β1 | α-SMA Expression | Greatly attenuated TGF-β1-induced expression | |
| Primary Pulmonary Fibroblasts | TGF-β1 | Cell Proliferation | Inhibition of proliferation | |
| Primary Pulmonary Fibroblasts | TGF-β1 | α-SMA, Collagen I, Collagen III | Reduction in expression | |
| LX-2 (Human HSCs) | TGF-β1 | Collagen I, α-SMA | Attenuated TGF-β1-induced expression | |
| HSC-T6 (Rat HSCs) | - | Cell Viability | Significant decrease in viability |
Protocol 1: Myofibroblast Differentiation and ECM Deposition Assay
This protocol details the induction of myofibroblast differentiation using TGF-β1 and the subsequent analysis of key fibrotic markers, α-SMA and Collagen Type I, using Western Blot.
Methodology
-
Cell Culture: Culture human hepatic stellate cells (LX-2) or other appropriate fibroblast cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.
-
Serum Starvation: Once confluent, wash cells with PBS and replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the vehicle control group) to induce myofibroblast differentiation.
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
Western Blot Analysis:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-SMA, Collagen Type I, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
Application Note 2: Assessment of Anti-Inflammatory Efficacy
This compound's anti-inflammatory properties can be evaluated by its ability to reduce the production of pro-inflammatory cytokines in response to stimuli like Lipopolysaccharide (LPS). This is often tested in macrophage cell lines (e.g., RAW264.7, THP-1) or primary macrophages.
Quantitative Data Summary: Anti-Inflammatory Effects
| Cell Type | Inducer | Parameter Measured | Effect of this compound | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | IL-1β, TNF-α, IL-6 | Marked reduction in expression levels | |
| Human Proximal Tubule (HK-2) Cells | TNF-α | IL-6, MCP-1, IL-8 | Significant inhibition of expression | |
| Mouse Peritoneal Macrophages | Necrotic MES-13 Cells | TNF-α Expression | Significant suppression | |
| THP-1 Cells | Monosodium Urate (MSU) | Caspase-1, IL-1β | Decreased levels | |
| THP-1 Cells | Monosodium Urate (MSU) | ROS Accumulation | Inhibition of MSU-induced accumulation |
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol describes the measurement of secreted pro-inflammatory cytokines from cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology
-
Cell Culture and Seeding: Seed macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a 24-well plate and culture until they adhere and reach the desired density. For THP-1 monocytes, differentiate them into macrophages using PMA (phorbol-12-myristate-13-acetate) for 24-48 hours prior to the experiment.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL), for 6-24 hours.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatant for analysis.
-
ELISA Procedure:
-
Perform ELISAs for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the selected kit.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and the collected cell culture supernatants to the wells.
-
Add a detection antibody, followed by a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Application Note 3: Analysis of Intracellular Signaling Pathways
To confirm the mechanism of action, it is crucial to assess this compound's effect on the phosphorylation status of key proteins within the targeted signaling pathways. Western blotting is the standard method for this analysis.
Protocol 3: Western Blot for Phosphorylated Signaling Proteins
This protocol provides a method to detect changes in the phosphorylation of key signaling proteins like ERK, JNK, p38, Smad3, and p65.
Methodology
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 1 (for anti-fibrotic pathways) or Protocol 2 (for anti-inflammatory pathways), using shorter stimulation times (e.g., 15-60 minutes) optimal for detecting phosphorylation events.
-
Cell Lysis and Protein Quantification: Follow steps 5-6 from Protocol 1, ensuring that phosphatase inhibitors are included in the lysis buffer to preserve protein phosphorylation.
-
Western Blot Analysis:
-
Perform Western blotting as described in step 7 of Protocol 1.
-
Use primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-ERK, p-p38, p-Smad3, p-p65).
-
After imaging, membranes can be stripped and re-probed with antibodies for the total forms of the respective proteins to confirm equal protein loading and to determine the ratio of phosphorylated to total protein.
-
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total proteins. Express the results as a ratio of phospho-protein to total protein to normalize for any variations in protein loading.
Supporting Protocols
Protocol 4: Cell Viability Assay (MTS/MTT)
It is essential to ensure that the observed effects of this compound are not due to cytotoxicity. A cell viability assay should be performed in parallel with efficacy studies.
Methodology
-
Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with the same concentrations of this compound used in the efficacy assays. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (or similar tetrazolium compound like MTT or WST-1) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
References
- 1. Frontiers | Protective Effect of this compound Against Acute Lung Injury Through Suppressing the MAPK/NF-κB Pathway [frontiersin.org]
- 2. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates inflammation by inhibiting the NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates bleomycin-induced pulmonary fibrosis by inhibiting eukaryotic translation initiation factor 3a (eIF3a) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis in Fluorofenidone Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofenidone (AKF-PD) is a novel synthetic pyridone derivative with potent anti-inflammatory and anti-fibrotic properties.[1][2][3] Its therapeutic potential is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and fibrosis. This document provides detailed application notes and protocols for utilizing Western blot analysis to validate the molecular targets of this compound, offering a crucial methodology for researchers in pharmacology and drug development.
Western blot, or immunoblotting, is a cornerstone technique for identifying and quantifying specific proteins from complex mixtures, such as cell or tissue lysates.[4] The specificity of antibody-antigen interactions allows for the detection of changes in protein expression and post-translational modifications, such as phosphorylation, which are critical for validating drug-target engagement and elucidating mechanisms of action.
Molecular Targets and Signaling Pathways of this compound
This compound has been shown to exert its effects by targeting multiple signaling cascades implicated in pathological processes. These include:
-
NF-κB Signaling Pathway: this compound inhibits the activation of the NF-κB pathway, a central regulator of inflammation. This is achieved by suppressing the phosphorylation of IκB and p65, which are key steps in the activation of this pathway.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and inflammation, is another target of this compound. The drug has been observed to inhibit the phosphorylation of key MAPK members, including ERK, JNK, and p38.
-
TGF-β/Smad Signaling Pathway: this compound attenuates fibrosis by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. It has been shown to decrease the expression of TGF-β1 and inhibit the phosphorylation of Smad2 and Smad3.
-
STAT3 Signaling Pathway: The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, particularly STAT3, is also modulated by this compound. The drug has been found to inhibit the tyrosine phosphorylation of STAT3.
-
PI3K/Akt/mTOR Signaling Pathway: this compound has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and autophagy.
Western Blot for Target Validation: Quantitative Data Summary
The following tables summarize the key protein targets of this compound that can be validated using Western blot analysis, based on published findings.
Table 1: Key Targets in the NF-κB Signaling Pathway
| Protein Target | Observed Effect of this compound | Tissue/Cell Model | Reference |
| Phospho-p65 | Decreased | LPS-activated macrophages, Lung tissue | |
| Phospho-IκB | Decreased | LPS-activated macrophages, Lung tissue | |
| IKKβ | Decreased Phosphorylation | Primary peritoneal macrophages, LX-2 cells |
Table 2: Key Targets in the MAPK Signaling Pathway
| Protein Target | Observed Effect of this compound | Tissue/Cell Model | Reference |
| Phospho-ERK1/2 | Decreased | Hepatic stellate cells, Mouse mesangial cells | |
| Phospho-p38 | Decreased | Hepatic stellate cells, Mouse mesangial cells | |
| Phospho-JNK | Decreased | Hepatic stellate cells, Mouse mesangial cells | |
| Phospho-MKK4 | Decreased | Mouse liver |
Table 3: Key Targets in the TGF-β/Smad Signaling Pathway
| Protein Target | Observed Effect of this compound | Tissue/Cell Model | Reference |
| TGF-β1 | Decreased Expression | Rat liver | |
| Phospho-Smad2 | Decreased | Rat liver | |
| Phospho-Smad3 | Decreased | Rat liver, Hepatic stellate cells | |
| α-SMA | Decreased Expression | Hepatic stellate cells, Cardiac fibroblasts | |
| Collagen I | Decreased Expression | Hepatic stellate cells |
Table 4: Key Targets in Other Signaling Pathways
| Protein Target | Observed Effect of this compound | Tissue/Cell Model | Reference |
| Phospho-STAT3 (Tyr705) | Decreased | Rat renal interstitial fibroblasts, Glomerular mesangial cells | |
| Phospho-PI3K | Decreased | Human alveolar epithelial cells | |
| Phospho-Akt | Decreased | Human alveolar epithelial cells | |
| Phospho-mTOR | Decreased | Human alveolar epithelial cells |
Experimental Protocols
A generalized Western blot protocol is provided below. This should be optimized based on the specific protein of interest, antibody characteristics, and the experimental model.
Protocol 1: Sample Preparation
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include appropriate positive and negative controls.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Tissue Homogenization:
-
Excise tissues and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in lysis buffer using a mechanical homogenizer.
-
Follow steps 1.4 and 1.5 for centrifugation and collection of the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Protocol 2: SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading:
-
Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Protocol 3: Immunodetection
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor should be optimized based on the antibody datasheet.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three to five times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect another protein (e.g., a loading control like GAPDH or β-actin), the membrane can be stripped of the first set of antibodies and re-probed with a new primary antibody.
-
Visualization of Pathways and Workflows
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Western Blot Analysis
References
- 1. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates renal fibrosis by inhibiting lysosomal cathepsin‑mediated NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
Application Notes: Measuring Gene Expression Changes Induced by Fluorofenidone using RT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofenidone (AKF-PD) is a novel synthetic pyridone agent with potent anti-inflammatory and anti-fibrotic properties. It has shown promise in preclinical models of liver, lung, and kidney fibrosis. The therapeutic effects of this compound are largely attributed to its ability to modulate the expression of key genes involved in fibrosis and inflammation. Real-time reverse transcription-polymerase chain reaction (RT-PCR) is a highly sensitive and specific technique for quantifying these changes in gene expression, providing valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.
These application notes provide a comprehensive overview and detailed protocols for utilizing RT-PCR to measure the effects of this compound on the expression of relevant genes.
Mechanism of Action and Key Signaling Pathways
This compound exerts its anti-fibrotic and anti-inflammatory effects by targeting multiple signaling pathways. Understanding these pathways is crucial for selecting appropriate gene targets for RT-PCR analysis.
-
TGF-β1/Smad Signaling Pathway: This is a central pathway in the pathogenesis of fibrosis.[1][2][3] this compound has been shown to inhibit this pathway by reducing the expression of Transforming Growth Factor-beta 1 (TGF-β1) and downstream signaling molecules like Smad2 and Smad3.[1][2] This leads to a decrease in the expression of pro-fibrotic genes.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is also implicated in fibrosis. This compound can attenuate the activation of these kinases, further contributing to its anti-fibrotic effects.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been demonstrated to suppress the activation of the NF-κB pathway, leading to a downregulation of pro-inflammatory cytokines.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is involved in cell proliferation, survival, and autophagy. This compound has been found to regulate this pathway, which may contribute to its therapeutic effects in conditions like paraquat-induced pulmonary fibrosis.
Key Gene Targets for RT-PCR Analysis
Based on the known mechanisms of action, the following genes are relevant targets for assessing the effects of this compound:
| Gene Category | Target Genes | Expected Change with this compound |
| Extracellular Matrix & Fibrosis | Collagen I (COL1A1), Collagen III (COL3A1), Fibronectin (FN1), α-Smooth Muscle Actin (α-SMA, ACTA2) | Downregulation |
| Growth Factors & Cytokines | Transforming Growth Factor-beta 1 (TGF-β1), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α) | Downregulation |
| Signaling Molecules | Smad3, MyD88 | Downregulation |
| Epithelial Markers | E-cadherin (CDH1) | Upregulation |
| Oxidative Stress | Thioredoxin 2 (TRX2), Superoxide Dismutase 2 (SOD2) | Upregulation |
| Inflammasome Components | NALP3 | Downregulation |
Data Presentation
The following tables summarize the quantitative changes in gene expression observed in various studies following this compound treatment.
Table 1: Effect of this compound on Pro-Fibrotic and Pro-Inflammatory Gene Expression in Liver Fibrosis Models
| Gene | Model System | Fold Change (this compound vs. Control) | Reference |
| Collagen I | Rat liver fibrosis (CCl4 induced) | Significantly decreased | |
| Collagen III | Rat liver fibrosis (CCl4 induced) | Significantly decreased | |
| α-SMA | Rat liver fibrosis (CCl4 induced) | Significantly decreased | |
| TGF-β1 | Rat liver fibrosis (PS induced) | Significantly decreased |
Table 2: Effect of this compound on Gene Expression in Pulmonary Fibrosis Models
| Gene | Model System | Fold Change (this compound vs. Control) | Reference |
| α-SMA | Mouse lung fibrosis (BLM induced) | Markedly reduced | |
| Fibronectin | Mouse lung fibrosis (BLM induced) | Markedly reduced | |
| Collagen I | Mouse lung fibrosis (BLM induced) | Markedly reduced | |
| IL-1β | Mouse lung (LPS-induced ALI) | Significantly decreased | |
| IL-6 | Mouse lung (LPS-induced ALI) | Significantly decreased | |
| TNF-α | Mouse lung (LPS-induced ALI) | Significantly decreased |
Experimental Protocols
This section provides a detailed, generalized protocol for measuring gene expression changes using RT-PCR following treatment of cells or tissues with this compound.
Protocol 1: In Vitro Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., hepatic stellate cells, lung epithelial cells) in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Incubation: Replace the medium in the cell culture plates with the medium containing this compound or vehicle control. Incubate for the desired period (e.g., 24, 48 hours).
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with ice-cold PBS and lyse the cells directly in the plate using a lysis buffer from an RNA extraction kit.
Protocol 2: RNA Extraction and Quantification
-
RNA Extraction: Isolate total RNA from lysed cells or homogenized tissues using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol reagent) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reverse Transcription Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (1-2 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix
-
Reverse transcriptase enzyme
-
RNase inhibitor
-
Reaction buffer
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 65°C for 5 min, followed by 42°C for 60 min, and then 70°C for 10 min to inactivate the enzyme).
-
cDNA Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 4: Real-Time PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for your target genes and a reference gene (e.g., GAPDH, β-actin). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup: In a qPCR plate, prepare the following reaction mixture for each sample and primer pair:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward Primer
-
Reverse Primer
-
cDNA template
-
Nuclease-free water to the final volume.
-
-
qPCR Cycling Conditions: Perform the qPCR in a real-time PCR cycler using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the expression of the reference gene.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits the TGF-β1/Smad signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: Experimental workflow for RT-PCR analysis.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Fluorofenidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of Fluorofenidone (also known as AKF-PD) on various cellular processes using flow cytometry. This compound is a novel pyridone agent with demonstrated anti-inflammatory, anti-fibrotic, and anti-cancer properties.[1][2][3][4] The protocols outlined below are designed to guide researchers in assessing key cellular responses to this compound treatment, including apoptosis, cell cycle progression, and reactive oxygen species (ROS) production.
Introduction to this compound's Cellular Effects
This compound exerts its biological effects by modulating several key signaling pathways within the cell. Understanding these mechanisms is crucial for designing and interpreting flow cytometry experiments. The compound has been shown to:
-
Induce Apoptosis and Cell Cycle Arrest: In lung adenocarcinoma cells, this compound has been observed to induce G1 phase cell cycle arrest and promote apoptosis.[5] It can also ameliorate mitochondrial-mediated apoptosis in acute lung injury models.
-
Inhibit Inflammatory Pathways: this compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. It has also been shown to inhibit the NLRP3 inflammasome.
-
Modulate Fibrotic Pathways: The compound attenuates fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways.
-
Regulate Cell Growth and Survival Pathways: this compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation. It also affects the STAT3 pathway, implicated in cancer development.
-
Reduce Oxidative Stress: this compound treatment can lead to a decrease in the production of intracellular reactive oxygen species (ROS).
Key Flow Cytometry Applications for this compound Research
Flow cytometry is a powerful tool to quantitatively assess the effects of this compound on a single-cell level. Key applications include:
-
Analysis of Apoptosis: Using Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Staining with a fluorescent DNA-binding dye (e.g., PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Measurement of Reactive Oxygen Species (ROS): Employing fluorescent probes like DCF-DA to quantify the levels of intracellular ROS.
Data Presentation: Summary of Quantitative Data
The following tables summarize the reported effects of this compound on apoptosis and cell cycle in different cell lines.
Table 1: Effect of this compound on Apoptosis
| Cell Line | Treatment Concentration | Treatment Duration | Apoptosis Rate (Control) | Apoptosis Rate (this compound) | Reference |
| A549 (Lung Adenocarcinoma) | 2 mM | 72 h | 1.4 ± 0.1% | 2.9 ± 0.2% | |
| A549 (Lung Adenocarcinoma) | 4 mM | 72 h | 1.4 ± 0.1% | 4.0 ± 0.3% | |
| SPC-A1 (Lung Adenocarcinoma) | 2 mM | 72 h | 3.4 ± 0.6% | 6.8 ± 0.3% | |
| SPC-A1 (Lung Adenocarcinoma) | 4 mM | 72 h | 3.4 ± 0.6% | 10.7 ± 1% |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration | Treatment Duration | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (this compound) | Reference |
| A549 (Lung Adenocarcinoma) | 2 mM | 72 h | Not specified | Increased | |
| A549 (Lung Adenocarcinoma) | 4 mM | 72 h | Not specified | Increased | |
| SPC-A1 (Lung Adenocarcinoma) | 2 mM | 72 h | Not specified | Increased | |
| SPC-A1 (Lung Adenocarcinoma) | 4 mM | 72 h | Not specified | Increased |
Experimental Protocols
Here are detailed protocols for the key flow cytometry experiments.
Protocol 1: Analysis of Apoptosis using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest (e.g., A549, SPC-A1, MLE-12)
-
Complete cell culture medium
-
This compound (AKF-PD)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 2, 4 mM) for the specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, gently wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI.
-
Set up appropriate compensation controls.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (AKF-PD)
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (FL2 or FL3).
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Measurement of Intracellular ROS using DCF-DA
Objective: To quantify the effect of this compound on the production of intracellular reactive oxygen species.
Materials:
-
Cells of interest (e.g., THP-1)
-
Complete cell culture medium
-
This compound (AKF-PD)
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and allow them to adhere or stabilize in culture.
-
Pre-incubate the cells with this compound (e.g., 2 mM) for 1 hour.
-
Induce ROS production by treating the cells with a stimulus such as monosodium urate (MSU) (e.g., 0.2 mg/ml) for 1 hour. Include appropriate controls (untreated, this compound alone, stimulus alone).
-
-
Staining:
-
After treatment, add DCF-DA to a final concentration of 10 µM.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Washing:
-
Wash the cells three times with PBS to remove excess probe.
-
Harvest the cells as described in Protocol 1, step 3.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the samples on a flow cytometer using the FITC channel (FL1) to detect the fluorescence of dichlorofluorescein (DCF).
-
Measure the mean fluorescence intensity (MFI) to quantify the level of intracellular ROS.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Major signaling pathways modulated by this compound.
Caption: General workflow for flow cytometry analysis.
References
- 1. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Proliferation of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Fluorofenidone in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofenidone (AKF-PD), a novel pyridone agent, has demonstrated significant anti-inflammatory and anti-fibrotic properties in preclinical studies.[1][2] As an analog of pirfenidone, it exhibits a more potent therapeutic effect and lower toxicity, making it a promising candidate for the treatment of fibrotic diseases in organs such as the liver, lungs, and kidneys.[1][3][4] The primary mechanism of action of this compound involves the modulation of key signaling pathways implicated in fibrosis and inflammation, including the Transforming Growth Factor-β1 (TGF-β1)/Smad and Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) pathways.
These application notes provide a comprehensive guide for establishing a dose-response curve for this compound in vitro. The following protocols and data will enable researchers to effectively evaluate the potency and efficacy of this compound in relevant cell-based models of fibrosis and inflammation.
Data Presentation: Dose-Response of this compound on Key Fibrotic and Inflammatory Markers
The following tables summarize the quantitative effects of this compound on various cellular processes involved in fibrosis and inflammation. The data has been compiled from multiple in vitro studies to provide a comprehensive overview of its dose-dependent activity.
Table 1: Effect of this compound on Hepatic Stellate Cell (HSC) Activation and Proliferation
| Cell Line | Treatment/Stimulus | This compound Concentration | Endpoint | Result | Reference |
| Rat Hepatic Stellate Cells (HSCs) | PDGF-BB | 0.1, 0.5, 1.0 mM | Proliferation (BrdU incorporation) | Dose-dependent inhibition | |
| Human Hepatic Stellate Cells (LX-2) | TGF-β1 (5 ng/mL) | 1.0 mM | α-SMA Protein Expression | Significant decrease | |
| Human Hepatic Stellate Cells (LX-2) | TGF-β1 (5 ng/mL) | 1.0 mM | Collagen I Protein Expression | Significant decrease | |
| Rat Hepatic Stellate Cells (CFSC-2G) & Human Hepatic Stellate Cells (LX2) | PDGF-BB | Not specified | Proliferation (MTT assay) | Significant reduction |
Table 2: Effect of this compound on Inflammatory Responses
| Cell Line | Treatment/Stimulus | This compound Concentration | Endpoint | Result | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | Not specified | IL-1β, TNF-α, IL-6 Release (ELISA) | Marked reduction in expression levels | |
| MLE-12 (mouse lung epithelial cells) | Lipopolysaccharide (LPS) (1 μg/ml) | 400 μg/ml | Apoptosis (Flow Cytometry) | Significant reduction in apoptotic cells | |
| THP-1 (human monocytic cell line) | Monosodium Urate (MSU) | Not specified | IL-1β (p17) and Caspase-1 (p10) protein expression | Ameliorated protein expression | |
| THP-1 cells overexpressing IKK | Not specified | Not specified | Pro-IL-1β protein expression | Inhibition of expression |
Table 3: Effect of this compound on Signaling Pathway Components
| Cell Line | Treatment/Stimulus | This compound Concentration | Target | Effect | Reference |
| Human Hepatic Stellate Cells (LX-2) | TGF-β1 | Not specified | Phosphorylation of Smad3, ERK1/2, p38, JNK | Marked decrease | |
| Mouse Mesangial Cells (MMCs) | TGF-β1 | Not specified | Phosphorylation of ERK1/2, p38, JNK | Significant reduction | |
| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | Not specified | Phosphorylation of IκB, NF-κB, ERK, JNK, p38 | Significant increase in phosphorylation was reversed | |
| Neonatal Rat Cardiac Fibroblasts | TGF-β1 | Not specified | Phosphorylation of ERK | Significant blockage | |
| Co-transfected 293T cells | Plasmids of NLRP3, ASC, pro-Caspase-1, pro-IL-1β | 2 mM | Interaction between ASC and pro-Caspase-1 | Significantly weakened interaction |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells in a 96-well format.
Materials:
-
Cells of interest (e.g., hepatic stellate cells, fibroblasts)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well tissue culture plates
-
Multichannel pipette
-
Plate reader (590 nm absorbance, 620 nm reference)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute the cell suspension to the desired concentration (e.g., 75,000 cells/mL).
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3.5 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well.
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (MTT solvent only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Western Blot Analysis for Protein Expression
This protocol outlines the steps for detecting changes in the expression of specific proteins (e.g., α-SMA, Collagen I, phosphorylated signaling proteins) in response to this compound treatment.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay reagent (e.g., BCA or Bradford)
-
4X SDS sample buffer
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation and Protein Quantification:
-
Lyse cells and collect the supernatant containing proteins.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration.
-
Add 4X SDS sample buffer to the lysates, mix, and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 30-50 µg of protein per well into an SDS-PAGE gel.
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Plot the relative protein expression against the this compound concentration.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of target genes (e.g., ACTA2 (α-SMA), COL1A1 (Collagen I), pro-inflammatory cytokines) following treatment with this compound.
Materials:
-
RNA extraction kit (e.g., TRIzol or RNeasy kit)
-
cDNA synthesis kit (e.g., SuperScript II reverse transcriptase)
-
SYBR Green qPCR master mix
-
Gene-specific forward and reverse primers
-
Optical 96-well or 384-well plates
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template in an optical plate.
-
Run each sample in triplicate.
-
-
Real-Time PCR:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB).
-
Plot the relative gene expression against the this compound concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for establishing a dose-response curve.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Caption: this compound inhibits the MAPK/NF-κB signaling pathway.
Caption: this compound inhibits NLRP3 inflammasome activation.
References
Troubleshooting & Optimization
Technical Support Center: Fluorofenidone Solubility in Cell Culture Media
Welcome to the technical support center for Fluorofenidone. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with this compound in cell culture applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound (also known as AKF-PD) is a novel pyridone-based compound with potent anti-inflammatory and anti-fibrotic properties. In cell culture, it is a valuable tool for investigating cellular signaling pathways involved in inflammation, fibrosis, and cell proliferation.
Q2: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and acetonitrile.[1] It has poor solubility in aqueous solutions like water or Phosphate-Buffered Saline (PBS). For cell culture experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point.
Q3: What is the recommended starting concentration for a this compound stock solution?
A common starting concentration for a this compound stock solution in DMSO is 10 mM. Several suppliers offer pre-made 10 mM solutions in DMSO.[2] Preparing a high-concentration stock allows for minimal volumes to be added to your cell culture medium, thereby keeping the final DMSO concentration low.
Q4: What is the maximum permissible concentration of DMSO in cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less.[3] The sensitivity to DMSO can be cell-line specific. It is advisable to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q5: Can I dissolve this compound directly in my cell culture medium?
Directly dissolving this compound in aqueous cell culture media is not recommended due to its poor aqueous solubility. This will likely lead to precipitation and an inaccurate final concentration of the compound in your experiment.
Q6: How should I store my this compound stock solution?
This compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound upon its addition to cell culture media is a common challenge. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
This is often due to "solvent shock," where the rapid dilution of the DMSO stock in the aqueous medium causes the hydrophobic this compound to crash out of solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound may exceed its solubility limit in the culture medium. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your experiments. |
| Rapid Dilution | Adding the concentrated DMSO stock directly to the full volume of medium can cause rapid solvent exchange and precipitation. Employ a serial dilution method. First, create an intermediate dilution in a small volume of pre-warmed medium, then add this to the final culture volume. |
| Low Temperature of Media | Adding a cold stock solution to cold media can decrease the solubility of this compound. Always use pre-warmed (37°C) cell culture media for dilutions. |
| Incorrect Dilution Technique | Adding the medium to the DMSO stock can create a localized high concentration of the compound, leading to precipitation. Always add the DMSO stock to the pre-warmed medium while gently vortexing or swirling. |
Problem: The cell culture medium becomes cloudy or a precipitate forms over time in the incubator.
This can be caused by the instability of the compound in the culture medium or changes in the culture conditions.
| Potential Cause | Recommended Solution |
| Medium Evaporation | Evaporation of the medium in the incubator can increase the concentration of all components, including this compound, leading to precipitation. Ensure proper humidification in your incubator and use appropriate culture vessel seals. |
| Interaction with Media Components | This compound may interact with components in the serum or the medium itself, leading to the formation of insoluble complexes. If using serum, ensure it is of high quality and properly thawed and mixed. Consider reducing the serum concentration if experimentally feasible. |
| pH Changes in the Medium | Significant changes in the pH of the culture medium can affect the solubility of this compound. Ensure your medium is properly buffered and the incubator's CO₂ levels are stable. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table summarizes key recommendations for working concentrations.
| Parameter | Value/Recommendation | Source |
| Recommended Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1] |
| Recommended Stock Solution Concentration | 10 mM | [2] |
| Maximum Recommended Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | |
| Solubility in Acetonitrile | Soluble | |
| Solubility in Aqueous Buffers (e.g., PBS) | Poor/Insoluble | General Knowledge |
The following table provides a summary of the observed effects of DMSO on the viability of various cell lines.
| Cell Line | DMSO Concentration | Effect on Viability | Source |
| A549 | 0.1% - 0.5% | No significant difference | |
| A549 | 1% | Viability declined to 83% | |
| H460 | 0.1% - 0.5% | No significant difference | |
| BEAS-2B | 0.1% - 0.5% | No significant difference | |
| NIH 3T3 | 1.0% | Significant reduction in viability | |
| Human Apical Papilla Cells | 0.1% - 0.5% | Considered safe | |
| Human Apical Papilla Cells | 1% | Cytotoxic after 72 hours | |
| Human Fibroblast-like Synoviocytes | < 0.05% | Considered safe for 24h exposure |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 203.2 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh 2.032 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Determine the final desired concentration of this compound and the final volume of your working solution.
-
To minimize "solvent shock," it is recommended to perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock: a. In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM solution. Gently mix. b. Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed medium. For example, add 1 mL of the 100 µM solution to 9 mL of medium to achieve a final concentration of 10 µM.
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation and fibrosis.
References
Technical Support Center: Enhancing Fluorofenidone Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluorofenidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the in vivo bioavailability of this promising anti-fibrotic and anti-inflammatory agent.
Frequently Asked Questions (FAQs)
Q1: Why is improving the bioavailability of this compound a critical step in its development?
A1: this compound is a poorly water-soluble compound. This characteristic can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and, consequently, low and variable bioavailability. Enhancing its bioavailability is crucial to ensure consistent and effective therapeutic concentrations in the body, potentially allowing for lower, more cost-effective, and safer dosing regimens.
Q2: What are the primary strategies for enhancing the in vivo bioavailability of poorly water-soluble drugs like this compound?
A2: Several established techniques can be employed to improve the oral bioavailability of compounds with low aqueous solubility. These methods primarily focus on increasing the drug's dissolution rate and/or its solubility in the gastrointestinal fluids. Key strategies include:
-
Complexation: Encapsulating the drug molecule within a larger, more soluble host molecule.
-
Solid Dispersion: Dispersing the drug in an inert carrier matrix at the solid state.
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gastrointestinal tract.
Q3: Are there any known successful examples of enhancing this compound's bioavailability?
A3: Yes, research has demonstrated that complexation of this compound with cucurbit[1]uril can significantly improve its oral bioavailability. This formulation strategy has been shown to increase the plasma concentration and overall drug exposure in preclinical models.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting advice and experimental protocols for common bioavailability enhancement techniques that can be applied to this compound.
Issue 1: Low and Variable Oral Bioavailability of Pure this compound
Troubleshooting:
-
Problem: Inconsistent plasma concentration profiles and low overall drug exposure after oral administration of a simple this compound suspension.
-
Potential Cause: Poor dissolution of the crystalline drug in the gastrointestinal fluids.
-
Solution: Employ a formulation strategy designed to enhance solubility and dissolution rate. The following sections provide detailed protocols for several such strategies.
Baseline Pharmacokinetic Data (Illustrative)
The following table presents typical pharmacokinetic parameters for a standard oral administration of unformulated this compound in rats, which can serve as a baseline for comparison with enhanced formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 1500 ± 300 | 1.0 ± 0.5 | 6000 ± 1200 | 100 (Reference) |
Enhanced Formulation Strategy 1: Complexation with Cucurbit[1]uril
This section details a proven method for enhancing this compound bioavailability through complexation.
Experimental Protocol: Preparation and In Vivo Evaluation of this compound-Cucurbit[1]uril Complex
1. Materials:
-
This compound
-
Deionized water
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution
2. Preparation of the this compound-CB\ Complex:
-
Dissolve an equimolar amount of this compound and CB in deionized water with continuous stirring.
-
Stir the solution at room temperature for 24 hours to ensure complete complexation.
-
Lyophilize the resulting solution to obtain the solid this compound-CB complex powder.
3. In Vivo Pharmacokinetic Study (Rat Model):
-
Fast male Sprague-Dawley rats (200-250 g) overnight with free access to water.
-
Prepare a suspension of the this compound-CB complex in 0.5% CMC-Na solution to achieve the desired dose (e.g., 50 mg/kg of this compound).
-
Administer the suspension orally via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC).
Comparative Pharmacokinetic Data
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 | 1500 ± 300 | 1.0 ± 0.5 | 6000 ± 1200 | 100 (Reference) |
| This compound-CB | 50 | 2550 ± 450 | 1.2 ± 0.4 | 10200 ± 1800 | 170 |
Experimental Workflow: Complexation and In Vivo Evaluation
Caption: Workflow for enhancing this compound bioavailability via complexation.
Enhanced Formulation Strategy 2: Solid Dispersion (Illustrative Protocol)
This hypothetical protocol is based on established methods for preparing solid dispersions of poorly water-soluble drugs.
Experimental Protocol: Preparation and Evaluation of this compound Solid Dispersion
1. Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or a similar hydrophilic polymer
-
Methanol
-
0.5% (w/v) CMC-Na solution
2. Preparation of the Solid Dispersion (Solvent Evaporation Method):
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 w/w ratio) in a suitable volume of methanol.
-
Ensure complete dissolution by stirring.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion and sieve to obtain a uniform powder.
3. In Vivo Pharmacokinetic Study:
-
Follow the same procedure as described for the complexation study, using a suspension of the solid dispersion in 0.5% CMC-Na.
Expected Outcome and Troubleshooting
-
Expected Outcome: An increase in Cmax and AUC compared to the baseline, indicating enhanced absorption.
-
Troubleshooting:
-
Low Drug Loading: If the drug precipitates during solvent evaporation, try a different solvent or a higher polymer-to-drug ratio.
-
Poor Dissolution: If the in vitro dissolution of the solid dispersion is not significantly improved, consider using a different polymer or preparing the solid dispersion by melt extrusion.
-
Logical Relationship: Solid Dispersion for Bioavailability Enhancement
Caption: Principle of solid dispersion for enhancing drug bioavailability.
Enhanced Formulation Strategy 3: Nanosuspension (Illustrative Protocol)
This hypothetical protocol is based on common methods for producing drug nanosuspensions.
Experimental Protocol: Preparation and Evaluation of this compound Nanosuspension
1. Materials:
-
This compound
-
Poloxamer 188 or another suitable stabilizer
-
Deionized water
-
Zirconium oxide beads (0.5 mm)
2. Preparation of the Nanosuspension (Wet Milling Method):
-
Prepare a pre-suspension by dispersing this compound in an aqueous solution of Poloxamer 188 (e.g., 1% w/v).
-
Transfer the pre-suspension to a milling chamber containing zirconium oxide beads.
-
Mill the suspension at a high speed for a specified duration (e.g., 24 hours) at a controlled temperature (e.g., 4°C).
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and zeta potential of the nanosuspension.
3. In Vivo Pharmacokinetic Study:
-
Administer the nanosuspension directly to rats via oral gavage and follow the pharmacokinetic analysis procedure described previously.
Expected Outcome and Troubleshooting
-
Expected Outcome: A significant increase in Cmax and a potential decrease in Tmax, reflecting rapid absorption.
-
Troubleshooting:
-
Particle Aggregation: If the nanosuspension is not stable, try a different stabilizer or a combination of stabilizers.
-
Inadequate Size Reduction: Increase the milling time or use smaller milling beads.
-
Experimental Workflow: Nanosuspension Preparation
Caption: Workflow for preparing a this compound nanosuspension.
Enhanced Formulation Strategy 4: Self-Emulsifying Drug Delivery System (SEDDS) (Illustrative Protocol)
This hypothetical protocol outlines the development of a SEDDS for this compound.
Experimental Protocol: Formulation and Evaluation of this compound SEDDS
1. Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-solvent (e.g., Transcutol P)
2. Formulation of the SEDDS:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the appropriate ratios.
-
Add this compound to the mixture and stir until a clear solution is obtained.
3. In Vivo Pharmacokinetic Study:
-
Fill the liquid SEDDS formulation into gelatin capsules for oral administration to rats. Follow the previously described pharmacokinetic analysis procedure.
Expected Outcome and Troubleshooting
-
Expected Outcome: A marked increase in Cmax and AUC, with low inter-subject variability.
-
Troubleshooting:
-
Drug Precipitation upon Emulsification: If the drug precipitates when the SEDDS is mixed with water, adjust the formulation by increasing the amount of surfactant or co-solvent.
-
Poor Self-Emulsification: If the formulation does not form a fine emulsion, screen different surfactants and co-solvents.
-
Signaling Pathways Modulated by this compound
Understanding the mechanism of action of this compound is crucial for its development. The following diagram illustrates some of the key signaling pathways that are modulated by this compound, contributing to its anti-fibrotic and anti-inflammatory effects.
Caption: Key signaling pathways modulated by this compound.
References
Troubleshooting inconsistent results with Fluorofenidone
Welcome to the technical support center for Fluorofenidone (also known as AKF-PD). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues you may encounter during your research with this compound.
1. Solubility and Stock Solution Preparation
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and storage procedure?
-
Answer: this compound can be challenging to dissolve directly in aqueous media.
-
Recommended Solvents: For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent. This compound is soluble in DMSO (at 41 mg/mL) and acetonitrile.[1][2]
-
Stock Solution Storage: Once prepared, stock solutions should be stored under appropriate conditions to maintain stability. For instance, in-solvent storage is recommended at -80°C for up to 6 months or at -20°C for up to 1 month. The powder form is stable for up to 3 years at -20°C.[1]
-
Troubleshooting: If you observe precipitation upon dilution of the stock solution in your aqueous culture medium, try vortexing the solution thoroughly and preparing fresh dilutions for each experiment. It is also advisable to perform a solubility test in your specific medium to determine the maximum achievable concentration without precipitation.
-
2. Inconsistent Anti-fibrotic or Anti-inflammatory Effects In Vitro
-
Question: I am observing variable anti-fibrotic or anti-inflammatory effects of this compound in my cell culture experiments. What could be the cause?
-
Answer: Inconsistent results in cell-based assays can stem from several factors related to experimental setup and the compound itself.
-
Cell Line-Dependent Sensitivity: The effective concentration of this compound can vary significantly between different cell types. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for the desired effect.
-
Dosage and Treatment Duration: The anti-proliferative and anti-fibrotic effects of this compound are often dose- and time-dependent.[3] Ensure that the concentration and incubation time are optimized and consistently applied across experiments.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. It is critical to include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent as the this compound-treated groups.
-
Compound Stability in Media: While stock solutions are stable when stored correctly, the stability of this compound in culture media over longer incubation periods may vary. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
-
3. Variability in In Vivo Study Outcomes
-
Question: My in vivo studies with this compound are showing high variability in efficacy. What are the potential reasons?
-
Answer: In vivo experiments introduce additional layers of complexity that can contribute to inconsistent results.
-
Route of Administration and Formulation: The bioavailability of this compound can be influenced by the route of administration and the vehicle used. For oral gavage, this compound is often administered in a suspension of 0.5% carboxymethyl cellulose sodium (CMC-Na).[4] Ensure a homogenous suspension to deliver a consistent dose.
-
Dose-Dependent Effects: The efficacy of this compound in vivo is dose-dependent. Studies have used a range of doses, and the optimal dose will depend on the animal model and the specific pathology being investigated.
-
Animal Model and Disease Severity: The choice of animal model and the stage of the disease at the time of treatment initiation can significantly impact the observed effects. Ensure that your animal model is well-characterized and that treatment groups are randomized appropriately.
-
Metabolism: this compound is metabolized in the liver, primarily through oxidation. Factors that influence liver metabolism, such as the age and health status of the animals, could contribute to variability in drug exposure and, consequently, efficacy.
-
4. Potential Off-Target Effects
-
Question: Could off-target effects of this compound be influencing my results?
-
Answer: While this compound has a primary mechanism of action related to inhibiting fibrosis and inflammation, potential off-target effects could play a role in experimental outcomes.
-
CYP450 Interactions: In vitro studies have shown that this compound can weakly inhibit CYP1A2 and CYP2C19 and may have the potential to induce CYP2B6 and CYP3A4. If your experimental system involves other compounds that are substrates for these enzymes, there could be unintended interactions.
-
Ion Channel Modulation: A recent study indicated that this compound can enhance cardiac contractility by affecting CaV1.2 channels in cardiomyocytes. While this may not be relevant for all experimental models, it highlights the possibility of effects on ion channels that could be a confounding factor in certain contexts.
-
Quantitative Data Summary
The following tables summarize key quantitative data from published studies to aid in experimental design.
Table 1: In Vitro Concentrations of this compound
| Cell Line | Concentration Range | Observed Effect | Reference |
| A549 & SPC-A1 (Lung Adenocarcinoma) | 2 - 4 mM | Inhibition of cell growth, G1 phase arrest, apoptosis | |
| NRK-52E (Rat Kidney Epithelial) | 8 mM | Inhibition of TGF-β1 secretion and collagen I production | |
| A549 & H1299 (Non-small cell lung cancer) | 200 - 800 µg/mL | Inhibition of proliferation, migration, and invasion | |
| BEAS-2B (Human bronchial epithelial) | Not specified | Reversal of CSE-induced inflammation and oxidative stress | |
| HK-2 (Human Kidney Epithelial) | 400 µg/mL | Protection against TGF-β induced mitochondrial damage | |
| Adult Rat Cardiac Myocytes | 500 µM | Enhanced cell shortening and intracellular Ca2+ transients |
Table 2: In Vivo Dosages of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Mouse (LPS-induced endotoxemia) | 200 mg/kg | Not specified | Increased survival | | | Rat (Unilateral Ureteral Obstruction) | 500 mg/kg | Not specified | Decreased renal fibrosis markers | | | Mouse (Subcutaneous Xenograft) | 500 - 1000 mg/kg/day | Intragastric | Inhibition of tumor growth | | | Mouse (Unilateral Ureteral Obstruction) | 500 mg/kg/day | Gavage | Attenuation of renal fibrosis and mitochondrial damage | |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Caption: Key signaling pathways inhibited by this compound.
Caption: General experimental workflow for this compound.
Detailed Experimental Protocols
This section provides an overview of common experimental methodologies used in this compound research.
1. Bleomycin-Induced Pulmonary Fibrosis Model in Mice
-
Objective: To evaluate the anti-fibrotic efficacy of this compound in a model of lung fibrosis.
-
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Induction: A single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
This compound Administration: this compound is administered daily via oral gavage (e.g., in 0.5% CMC-Na) starting from the day of bleomycin instillation and continuing for the duration of the experiment (e.g., 14 or 21 days).
-
Endpoint Analysis:
-
Histology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.
-
Biochemical Assays: Bronchoalveolar lavage fluid (BALF) can be collected to measure inflammatory cell counts and cytokine levels (e.g., IL-1β, IL-6, MCP-1) by ELISA.
-
Protein and Gene Expression: Lung tissue homogenates are used for Western blotting and RT-qPCR to measure the expression of fibrotic markers (e.g., α-SMA, fibronectin, collagen I) and signaling proteins.
-
-
2. In Vitro Assay for Anti-inflammatory Effects in Macrophages
-
Objective: To assess the ability of this compound to inhibit inflammasome activation.
-
Methodology:
-
Cell Line: Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated macrophages are pre-treated with this compound for a specified time (e.g., 1 hour) before stimulation with an inflammasome activator like monosodium urate (MSU).
-
Endpoint Analysis:
-
Western Blot: Cell lysates are analyzed for the expression of inflammasome components (e.g., NALP3, ASC, pro-caspase-1) and the cleaved, active form of caspase-1 and IL-1β.
-
ELISA: The supernatant is collected to measure the secretion of mature IL-1β.
-
Co-immunoprecipitation: To assess the interaction between inflammasome components.
-
-
3. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
-
Objective: To investigate the effect of this compound on renal fibrosis.
-
Methodology:
-
Animal Model: Male mice (e.g., C57BL/6) or rats (e.g., Sprague Dawley) are used.
-
Induction: The left ureter is surgically ligated to induce obstructive nephropathy and subsequent fibrosis. Sham-operated animals serve as controls.
-
This compound Administration: this compound is typically administered daily by oral gavage starting one day after the UUO surgery and continued for the duration of the study (e.g., 7 or 14 days).
-
Endpoint Analysis:
-
Histology: Kidneys are harvested, fixed, and stained (e.g., Masson's trichrome, Sirius Red) to visualize collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Staining for fibrotic markers such as α-SMA and collagen I.
-
Western Blot and RT-qPCR: Kidney tissue lysates are used to quantify the expression of fibrotic and inflammatory proteins and genes.
-
Mitochondrial Analysis: Assessment of mitochondrial morphology (electron microscopy), biogenesis, and oxidative stress markers.
-
-
References
Optimizing Fluorofenidone concentration for cell viability
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Fluorofenidone (also known as AKF-PD) concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a novel, small-molecule pyridone agent with a chemical structure similar to pirfenidone.[1] It is recognized for its extensive anti-inflammatory and anti-fibrotic properties, which have been observed in models of liver, kidney, and lung fibrosis.[1][2][3]
Q2: What is the primary mechanism of action of this compound? this compound exerts its effects by modulating multiple key signaling pathways involved in inflammation and fibrosis. Its primary mechanisms include the inhibition of:
-
TGF-β1/Smad pathway: It attenuates the activation of hepatic stellate cells (HSCs) and the expression of fibrosis markers like collagen I and α-SMA by targeting this pathway.[4]
-
NF-κB pathway: It suppresses inflammation by blocking the activation of the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.
-
MAPK pathway: It has been shown to inhibit the phosphorylation of ERK1/2, p38, and JNK, which are involved in HSC activation.
-
NALP3 Inflammasome: It can attenuate inflammation by inhibiting the activation of the NALP3 inflammasome.
-
PI3K/Akt/mTOR pathway: Studies indicate it can alleviate inflammation and pulmonary fibrosis by inhibiting this pathway and upregulating autophagy.
Q3: What is a recommended starting concentration range for cell viability experiments? The optimal concentration of this compound is highly cell-type dependent. Based on published studies, a broad starting range for initial screening could be from 100 µM to 2 mM. For instance, concentrations around 400 µg/mL have been effective in chondrocytes and lung epithelial cells, while 500 µM was used in cardiac myocytes. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How does this compound affect cell viability? this compound's primary role is anti-inflammatory and anti-fibrotic rather than cytotoxic. However, like any compound, it can affect cell viability at high concentrations. The goal of optimization is to find a concentration that provides the desired therapeutic effect (e.g., inhibition of fibrotic markers) without causing significant cell death. In some contexts, it has been shown to protect against cell apoptosis and necrosis.
Optimizing this compound Concentration: Experimental Workflow
The following diagram outlines a standard workflow for determining the optimal concentration of this compound for your experiments.
Caption: Workflow for optimizing this compound concentration.
Quantitative Data: Effective Concentrations in Various Cell Lines
The following table summarizes effective concentrations of this compound reported in different in vitro studies. This data should be used as a reference point for designing your own experiments.
| Cell Line | Concentration | Observed Effect | Reference |
| THP-1 (Human Monocytic Cells) | 2 mM | Inhibition of MSU-induced inflammasome activation. | |
| LX-2 (Human Hepatic Stellate Cells) | Not specified | Attenuated TGF-β1-induced activation. | |
| HPAEpiC (Human Alveolar Epithelial Cells) | Not specified | Alleviated PQ-induced inflammation. | |
| HSC-T6 (Rat Hepatic Stellate Cells) | 2 mM | Inhibited TGF-β1-stimulated cell viability. | |
| FHL 124 Cells | 0.2 - 0.4 mg/mL | No cytotoxicity detected via LDH assay. | |
| Adult Rat Cardiac Myocytes | 500 µM | Enhanced cardiac contractility. | |
| MLE-12 (Mouse Lung Epithelial Cells) | 400 µg/mL | Pretreatment protected against LPS-induced apoptosis. | |
| IL-1β-induced Chondrocytes | 200 - 400 µg/mL | Significantly inhibited MMP13 expression. |
Key Signaling Pathways Targeted by this compound
This compound's therapeutic effects are linked to its ability to inhibit multiple signaling cascades central to fibrosis and inflammation.
Caption: Major signaling pathways inhibited by this compound.
Experimental Protocol: Cell Viability (MTT Assay)
This protocol provides a general framework for assessing cell viability after treatment with this compound using a standard MTT assay.
Materials:
-
This compound (AKF-PD)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Appropriate cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the final desired concentrations. Remember to include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control cells. Plot the results as percent viability versus this compound concentration to generate a dose-response curve.
Troubleshooting Guide
Q: I am observing a precipitate in the culture medium after adding this compound. What should I do?
-
Possible Cause: The solubility limit of this compound may have been exceeded in your culture medium.
-
Suggested Solution:
-
Ensure your stock solution in DMSO is fully dissolved before diluting it in the medium.
-
Prepare fresh dilutions for each experiment.
-
Gently warm the medium to 37°C before reading the plate to help dissolve any potential precipitates.
-
Consider lowering the highest concentration in your dilution series.
-
Check the final percentage of DMSO in your medium; keep it consistent across all wells and preferably below 0.5% to avoid solvent-induced toxicity.
-
Q: All my cells are dying, even at the lowest concentration of this compound.
-
Possible Cause 1: Your cell line is particularly sensitive to the compound or the DMSO vehicle.
-
Suggested Solution:
-
Perform a toxicity test with the DMSO vehicle alone to determine its effect on your cells.
-
Lower the starting concentration range for your this compound titration significantly (e.g., start in the nanomolar or low micromolar range).
-
-
Possible Cause 2: The initial cell seeding density was too low.
-
Suggested Solution: Increase the number of cells seeded per well to ensure a robust population at the time of treatment.
Q: I am not observing any effect on cell viability, even at high concentrations.
-
Possible Cause 1: The exposure time is too short.
-
Suggested Solution: Increase the incubation time with this compound (e.g., from 24 hours to 48 or 72 hours) to allow for potential effects to manifest.
-
Possible Cause 2: Your cell line is highly resistant to this compound.
-
Suggested Solution:
-
Confirm the activity of your this compound compound on a known sensitive cell line, if possible.
-
While high viability is often the goal, ensure you are also running a parallel functional assay (e.g., measuring collagen expression via Western Blot or pro-inflammatory cytokines via ELISA) to see if the compound is having the desired biological effect without impacting viability.
-
Caption: A decision tree for troubleshooting common issues.
References
- 1. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Fluorofenidone in research
Welcome to the technical support center for Fluorofenidone (also known as AKF-PD). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily recognized as an anti-fibrotic agent. Its main mechanism of action is the inhibition of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. It has been shown to attenuate the phosphorylation of downstream mediators such as Smad3 and components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK.
Q2: Are there any known or potential off-target effects of this compound?
A2: While comprehensive off-target screening data for this compound is not extensively published, research indicates its modulatory effects on several signaling pathways beyond the canonical TGF-β cascade. These may be considered potential off-target effects and include the inhibition of the NF-κB, PI3K/Akt/mTOR, and NLRP3 inflammasome pathways.[1][2][3][4] These interactions contribute to its anti-inflammatory and broader anti-fibrotic activities.
Q3: My results suggest modulation of pathways other than TGF-β. Could this be due to this compound?
A3: Yes, it is plausible. Studies have demonstrated that this compound can suppress the activation of NF-κB, inhibit the PI3K/Akt/mTOR pathway, and attenuate NLRP3 inflammasome activation.[5] If your experiments involve inflammatory or cellular proliferation models, observing effects on these pathways could be a direct consequence of this compound treatment.
Q4: Is there any information on the kinase selectivity of this compound or its analogs?
A4: Direct kinase selectivity profiling for this compound is not widely available. However, studies on its structural analog, Pirfenidone, suggest potential interactions with several kinases. A computational modeling study predicted that Pirfenidone might bind to kinases such as p38 MAPK (MAPK14), AKT1, and ERK1/2. This aligns with experimental data showing this compound's ability to inhibit the phosphorylation of these MAPK pathway components.
Q5: How can I experimentally verify a potential off-target interaction of this compound in my system?
A5: To verify a suspected off-target effect, you can perform several experiments. A Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to a target protein in a cellular context. For kinase targets, an in vitro kinase assay with the purified candidate kinase can determine if this compound directly inhibits its activity. For receptor interactions, a radioligand binding assay can be employed to assess competitive binding.
Troubleshooting Guides
Issue: Unexpected decrease in inflammatory markers in a non-fibrosis model.
-
Potential Cause: this compound has demonstrated anti-inflammatory effects, likely through the inhibition of the NF-κB and NLRP3 inflammasome pathways.
-
Troubleshooting Steps:
-
Assess the activation state of key proteins in the NF-κB pathway (e.g., phosphorylation of IκB and p65) and the NLRP3 inflammasome pathway (e.g., levels of cleaved caspase-1 and IL-1β) via Western blot.
-
Confirm the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.
-
Consider using specific inhibitors of the NF-κB or NLRP3 pathways as controls to compare the magnitude of the effect with that of this compound.
-
Issue: Altered cellular proliferation or survival in cancer cell lines.
-
Potential Cause: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
-
Troubleshooting Steps:
-
Perform a Western blot analysis to examine the phosphorylation status of key components of the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K).
-
Evaluate markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and cell cycle progression (e.g., cyclins, CDKs) to understand the mechanism of altered proliferation.
-
Use known PI3K, Akt, or mTOR inhibitors as positive controls in your cellular assays.
-
Quantitative Data Summary
As extensive quantitative off-target binding data for this compound is limited, the following table summarizes the predicted binding preferences of its analog, Pirfenidone, with various kinases from a computational modeling study. This may offer insights into potential off-targets for this compound.
| Kinase Target | Predicted Binding Preference | Potential Effect |
| p38 MAPK (MAPK14) | High | Inhibition of a key inflammatory signaling pathway |
| AKT1 | Moderate | Modulation of cell survival and proliferation |
| ERK1/2 | Moderate | Inhibition of the MAPK signaling cascade |
| MAP3K4 | Moderate | Upstream regulation of the MAPK pathway |
| MAP2K2/3/6 | Moderate | Upstream regulation of the MAPK pathway |
| MSK2 | Moderate | Downstream effector of the MAPK pathway |
| PDK1 | Moderate | Upstream activator of AKT |
Detailed Experimental Protocols
Western Blot for Phosphorylated ERK1/2 (p-ERK)
This protocol is for assessing the effect of this compound on a key component of the MAPK signaling pathway.
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
If required, stimulate the ERK pathway with an appropriate agonist (e.g., 100 ng/mL EGF for 15 minutes).
-
Place plates on ice, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 1-2 hours).
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a commercial stripping buffer or a mild stripping buffer (e.g., glycine-HCl based).
-
Wash, re-block, and probe with a primary antibody against total ERK1/2.
-
In Vitro Kinase Profiling Assay (Radiometric Format)
This protocol describes a general method to screen this compound against a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
In a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the diluted this compound or DMSO control. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration and determine the IC₅₀ values.
-
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol outlines a method to determine if this compound competes with a known ligand for a specific receptor.
-
Materials:
-
Membrane preparation expressing the receptor of interest.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor.
-
Unlabeled competitor ligand (for defining non-specific binding).
-
This compound stock solution.
-
Assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold.
-
Scintillation counter.
-
-
Procedure:
-
Thaw the membrane preparation and resuspend in assay binding buffer.
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation.
-
50 µL of serially diluted this compound or vehicle control.
-
50 µL of the radiolabeled ligand at a concentration near its K₋.
-
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of the unlabeled competitor ligand.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ or Kᵢ value.
-
Visualizations
Caption: Potential signaling pathways modulated by this compound.
References
- 1. This compound attenuates paraquat‑induced pulmonary fibrosis by regulating the PI3K/Akt/mTOR signaling pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of this compound Against Acute Lung Injury Through Suppressing the MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates inflammation by inhibiting the NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Fluorofenidone Cytotoxicity Assay: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing cytotoxicity assays with Fluorofenidone (also known as AKF-PD). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful execution and interpretation of your experiments.
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol describes a general method for determining the cytotoxic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (AKF-PD)
-
Cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the EC50 or IC50 value (the concentration that inhibits cell viability by 50%).
-
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC50) values for this compound in two non-small cell lung cancer (NSCLC) cell lines after 24 hours of treatment.
| Cell Line | EC50 (µg/mL) |
| A549 | 1,030[1] |
| H1299 | 1,118[1] |
Visual Guides
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and fibrosis.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.[2][3]
Caption: this compound inhibits the NF-κB signaling pathway.[4]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding or pipetting errors. | Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly and consider using a multichannel pipette for reagent addition. |
| Absorbance readings are too low | Cell number per well is too low, or cells are not proliferating properly. | Optimize cell seeding density. Ensure proper culture conditions (media, temperature, CO2). Allow sufficient recovery time for cells after plating. |
| Absorbance readings are too high | Cell number per well is too high, or there is microbial contamination. | Decrease the cell seeding density. Visually inspect plates for contamination before and during the assay. |
| Unexpected increase in absorbance at high this compound concentrations | This compound may interfere with the MTT assay by directly reducing the MTT reagent or by altering cellular metabolism. | Run a control with this compound in cell-free media to check for direct reduction of MTT. Consider using an alternative cytotoxicity assay that is not based on metabolic activity (e.g., LDH release assay or crystal violet staining). |
| Incomplete dissolution of formazan crystals | Insufficient volume or potency of the solubilization solution. | Ensure the volume of the solubilization solution is adequate. Mix thoroughly and visually confirm complete dissolution before reading the plate. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay? A1: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.
Q2: What are appropriate starting concentrations for this compound in a cytotoxicity assay? A2: Based on published EC50 values, a starting concentration range of 100 µg/mL to 2000 µg/mL would be appropriate for cell lines like A549 and H1299. It is recommended to perform a wide range of concentrations in a pilot experiment to determine the optimal range for your specific cell line and experimental conditions.
Q3: Can this compound interfere with the MTT assay? A3: While not explicitly reported, it is possible for compounds to interfere with the MTT assay. This compound is known to affect cellular signaling pathways that regulate metabolism, which could indirectly influence the reduction of MTT. It is advisable to run appropriate controls, such as a cell-free assay with this compound and MTT, to rule out direct chemical interference.
Q4: How long should I expose the cells to this compound? A4: The exposure time can vary depending on the research question and the cell line's doubling time. Common incubation times are 24, 48, and 72 hours. The provided EC50 values were determined after a 24-hour treatment.
Q5: What are some alternative cytotoxicity assays to consider? A5: If you suspect interference with the MTT assay or wish to confirm your results, you can use other assays with different detection principles. These include the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, the crystal violet assay, which stains total cellular protein, or assays based on ATP content.
References
- 1. This compound enhances cisplatin efficacy in non-small cell lung cancer: a novel approach to inhibiting cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Fluorofenidone Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Fluorofenidone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific stability and degradation data for this compound are not extensively available in the public domain. Therefore, the following guidance is based on established principles of pharmaceutical stability testing, regulatory guidelines (such as ICH Q1A), and data from structurally related compounds.[1][2][3] It is crucial to validate these recommendations for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions to ensure stability?
Q2: What are the recommended solvents for preparing this compound solutions for in vitro or in vivo studies?
A2: The solubility of this compound in various solvents has not been extensively published. However, based on information for the related compound, pirfenidone, this compound is likely to be soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[4] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous cell culture medium to the final working concentration. For in vivo studies, the choice of solvent will depend on the route of administration and toxicological considerations. It is essential to determine the solubility of this compound in your chosen vehicle and to ensure the final concentration of any organic solvent is compatible with the experimental system and within acceptable toxicological limits.
Q3: What are the potential degradation pathways for this compound in solution?
A3: As a pyridone derivative, this compound may be susceptible to degradation under various conditions.[5] Potential degradation pathways, based on the chemical structure and information from similar compounds, could include:
-
Hydrolysis: The pyridone ring or other functional groups may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The nitrogen atom in the pyridine ring could be oxidized to form an N-oxide, a common degradation product for pyridine-containing drugs.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of photolytic degradation products.
A hypothetical degradation pathway is illustrated below. It is important to note that the actual degradation products need to be identified through formal forced degradation studies.
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound potency in my experiments.
| Possible Cause | Troubleshooting Step |
| Solution Instability | Prepare fresh solutions for each experiment. If solutions must be stored, conduct a preliminary stability study under your specific storage conditions (solvent, temperature, light exposure) to determine the rate of degradation. |
| pH Effects | Check the pH of your experimental medium. This compound may be unstable at certain pH values. If possible, adjust the pH to a neutral range or perform experiments in a buffered solution. |
| Photodegradation | Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Oxidation | If your medium contains components that can act as oxidizing agents, this could lead to degradation. Consider de-gassing your solvents or adding an antioxidant if compatible with your experimental system. |
| Adsorption to Labware | This compound may adsorb to certain types of plastic. Use glass or polypropylene labware where possible. Conduct a study to assess recovery from different container materials if significant loss is suspected. |
Issue: I am seeing unexpected peaks in my HPLC analysis of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradation products. This indicates that your sample has degraded. Review your sample preparation and storage procedures. Use the troubleshooting steps for "rapid loss of potency" above. |
| Contamination | Ensure all glassware and solvents are clean. Run a blank injection (solvent only) to check for system contamination. |
| Impurity in the Standard | Analyze the this compound standard from the supplier to check for the presence of impurities. |
| Matrix Effects | If you are analyzing samples from a complex matrix (e.g., plasma, cell lysate), other components may be co-eluting. Optimize your HPLC method (e.g., gradient, column chemistry) to improve separation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are general protocols based on ICH guidelines and practices for similar molecules.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize the solution before analysis. |
| Oxidative Degradation | Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature for a specified duration. |
| Thermal Degradation | Expose solid this compound powder to dry heat (e.g., 105 °C) for a defined period (e.g., 24 hours). Also, heat a solution of this compound at a high temperature (e.g., 80 °C). |
| Photolytic Degradation | Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control sample should be run in parallel. |
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products. The following is a suggested starting point for developing such a method.
Table 2: Proposed Starting Conditions for a Stability-Indicating RP-HPLC Method
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV scan). |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Caption: Workflow for developing and validating a stability-indicating HPLC method.
References
- 1. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. scispace.com [scispace.com]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Fluorofenidone Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorofenidone (also known as AKF-PD) in animal models of fibrosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (AKF-PD) is a novel, low-molecular-weight pyridone agent with significant anti-inflammatory and anti-fibrotic properties. Its primary mechanism of action involves the inhibition of key pro-fibrotic and pro-inflammatory signaling pathways. Studies have shown that this compound can suppress the activation of TGF-β1/Smad, MAPK, and NF-κB signaling pathways, which are crucial in the pathogenesis of fibrosis in various organs.[1][2] By targeting these pathways, this compound can attenuate the activation of fibroblasts and myofibroblasts, reduce the deposition of extracellular matrix (ECM) proteins like collagen, and decrease the production of inflammatory cytokines.[1][2]
Q2: Which animal models are most appropriate for studying the anti-fibrotic effects of this compound?
A2: The choice of animal model depends on the target organ and the specific research question. Commonly used and well-characterized models where this compound has shown efficacy include:
-
Liver Fibrosis: Carbon tetrachloride (CCl4)-induced or porcine serum (PS)-induced liver fibrosis in rats are standard models.[1] These models mimic the chronic liver injury that leads to fibrosis.
-
Kidney Fibrosis: The unilateral ureteral obstruction (UUO) model in rats or mice is widely used to induce renal interstitial fibrosis and has been employed in this compound studies.
-
Pulmonary Fibrosis: Intratracheal administration of bleomycin (BLM) in mice is a common model to induce lung fibrosis and has been used to evaluate the therapeutic effects of this compound.
Q3: What is the recommended method for administering this compound to rodents?
A3: Oral gavage is the most common and effective method for administering this compound in rodent studies. This ensures accurate dosing. For oral administration, this compound can be crushed and suspended in a vehicle like a 0.5% carboxymethylcellulose sodium (CMC-Na) aqueous solution.
Q4: Are there any known side effects or toxicity concerns with this compound in animal studies?
Troubleshooting Guides
Guide 1: Issues with Fibrosis Induction in Animal Models
| Problem | Potential Cause | Troubleshooting Solution |
| High mortality rate in the animal cohort. | - Toxin Overdose: The dose of the inducing agent (e.g., CCl4, bleomycin) may be too high for the specific strain, age, or sex of the animals. - Improper Administration: Incorrect administration technique (e.g., intratracheal instillation entering the esophagus) can lead to acute toxicity. | - Dose Titration: Conduct a pilot study with a range of doses for the inducing agent to determine the optimal dose that induces fibrosis with minimal mortality. - Refine Technique: Ensure personnel are thoroughly trained in the administration technique. For intratracheal instillation, use a specialized laryngoscope for visualization. |
| Inconsistent or low levels of fibrosis. | - Animal Variability: Age, sex, and genetic background of the animals can significantly influence the fibrotic response. - Insufficient Dose or Duration: The dose of the inducing agent or the duration of the study may be insufficient to induce significant fibrosis. - Route of Administration: The route of administration of the inducing agent can impact the location and severity of fibrosis. | - Standardize Animal Cohorts: Use animals of the same sex, age, and from a consistent genetic background. - Optimize Protocol: Increase the dose of the inducing agent or extend the duration of the study based on literature and pilot data. - Ensure Correct Administration: Verify the route of administration is appropriate for the target organ and is performed consistently. |
| Spontaneous regression of fibrosis. | - Model Characteristics: Some models, like the single-dose bleomycin model, can exhibit spontaneous resolution of fibrosis over time. | - Time-Course Study: Conduct a time-course experiment to determine the peak of fibrosis and the window for therapeutic intervention before significant regression occurs. - Consider Chronic Models: For sustained fibrosis, consider using models with repeated administration of the inducing agent. |
Guide 2: this compound Dosing and Formulation Challenges
| Problem | Potential Cause | Troubleshooting Solution |
| Inconsistent drug efficacy. | - Improper Formulation: Poor suspension of this compound can lead to inaccurate dosing. - Incorrect Gavage Technique: Improper oral gavage can result in the dose being delivered to the lungs or esophagus instead of the stomach. | - Optimize Formulation: Ensure this compound is finely crushed and thoroughly suspended in the vehicle (e.g., 0.5% CMC-Na) immediately before each administration. Use a vortex mixer. - Proper Gavage Technique: Ensure proper restraint of the animal and correct placement of the gavage needle. The needle should pass into the esophagus without resistance. |
| Precipitation of this compound in the formulation. | - Poor Solubility: this compound is sparingly soluble in water. | - Use of Suspending Agents: Employ vehicles such as 0.5% CMC-Na or other suitable suspending agents to maintain a uniform suspension. - Fresh Preparation: Prepare the dosing solution fresh daily to minimize precipitation. |
| Adverse effects observed (e.g., weight loss, lethargy). | - Dose is too high: The administered dose of this compound may be in the toxic range for the specific animal model. | - Dose-Response Study: Conduct a dose-response study to identify the maximum tolerated dose (MTD) and the optimal effective dose. - Monitor Animal Health: Regularly monitor animal weight, food and water intake, and general behavior for any signs of toxicity. |
Quantitative Data Summary
| Parameter | Animal Model | Value | Reference |
| Effective Dose (Liver Fibrosis) | CCl4-induced rats | Not specified in reviewed literature | |
| Porcine serum-induced rats | Not specified in reviewed literature | ||
| Effective Dose (Kidney Fibrosis) | UUO rats | Not specified in reviewed literature | |
| Effective Dose (Pulmonary Fibrosis) | Bleomycin-induced mice | Not specified in reviewed literature | |
| Pharmacokinetics (Rats) | Metabolism | Primarily oxidized to 2-hydroxymethyl and 5-carboxyl metabolites. | |
| Excretion | Mainly excreted in urine as metabolites. Total recovery of ~87% in urine and feces. | ||
| Toxicity | General | Lower toxicity compared to pirfenidone in preclinical studies. | |
| LD50/NOAEL | Not specified in the reviewed literature. |
Note: Specific quantitative values for effective doses, Cmax, Tmax, half-life, bioavailability, LD50, and NOAEL for this compound in these specific animal models were not available in the reviewed literature. Researchers should perform their own dose-finding and pharmacokinetic studies.
Experimental Protocols
Protocol 1: CCl4-Induced Liver Fibrosis in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (180-220g).
-
Induction: Administer a 50% solution of CCl4 in olive oil or corn oil via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks.
-
This compound Treatment: Administer this compound daily by oral gavage at the desired dose, starting from the first week of CCl4 induction or after fibrosis has been established, depending on the study design (prophylactic vs. therapeutic).
-
Monitoring: Monitor body weight weekly. Collect blood samples at specified time points to measure serum levels of ALT and AST.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect liver tissue for histological analysis (H&E, Masson's trichrome, Sirius Red staining) and biochemical assays (hydroxyproline content, gene expression of fibrotic markers like α-SMA and Collagen I).
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction: Anesthetize the mice. Intratracheally instill a single dose of bleomycin (1.5-3.0 mg/kg) in sterile saline.
-
This compound Treatment: Administer this compound daily by oral gavage, starting on the day of or the day after bleomycin instillation.
-
Monitoring: Monitor body weight and clinical signs of respiratory distress.
-
Endpoint Analysis: Euthanize mice at day 14 or 21 post-bleomycin instillation. Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis. Harvest lung tissue for histological evaluation (Ashcroft score), hydroxyproline assay, and gene/protein expression of fibrotic markers.
Protocol 3: Unilateral Ureteral Obstruction (UUO) in Rats/Mice
-
Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure: Anesthetize the animal. Make a midline abdominal incision to expose the left kidney and ureter. Ligate the left ureter at two points with silk sutures. The contralateral (right) kidney serves as an internal control.
-
This compound Treatment: Begin daily oral gavage of this compound one day before or on the day of the UUO surgery.
-
Monitoring: Monitor the animals for post-operative recovery.
-
Endpoint Analysis: Euthanize animals at 7, 14, or 21 days post-surgery. Harvest both the obstructed and contralateral kidneys for histological analysis (H&E, Masson's trichrome), immunohistochemistry for fibrotic markers, and molecular analysis.
Visualizations
Caption: General experimental workflow for this compound studies in animal models of fibrosis.
Caption: Key signaling pathways inhibited by this compound to exert its anti-fibrotic effects.
Caption: A logical troubleshooting workflow for common issues in this compound animal studies.
References
Fluorofenidone Interactions: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the pharmacokinetic and pharmacodynamic interactions of Fluorofenidone (AKF-PD). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic interactions of this compound with cytochrome P450 (CYP) enzymes?
A1: Based on preclinical in vitro studies, this compound has been shown to have a modest impact on major human CYP450 enzymes. It exhibits weak inhibitory effects on CYP1A2 and CYP2C19.[1][2] Conversely, at higher concentrations, it shows a potential to induce CYP2B6 and CYP3A4.[1][2] The clinical significance of these in vitro findings is yet to be fully established, and caution is advised when co-administering this compound with drugs that are sensitive substrates, inhibitors, or inducers of these enzymes.
Q2: We are designing a clinical trial and need to know if there is any information on this compound's interaction with other drugs in humans.
A2: Publicly available data from clinical trials on this compound's drug-drug interactions is limited. A completed clinical trial (CTR20211372) investigated the pharmacokinetic impact of tenofovir alafenamide fumarate on this compound; however, the quantitative results of this study are not yet publicly available. Researchers should exercise caution and consider conducting dedicated drug-drug interaction studies, especially when this compound is to be co-administered with agents that have a narrow therapeutic index and are metabolized by CYP2B6 or CYP3A4.
Q3: Our research involves co-administering this compound with a compound known to be a strong CYP3A4 inducer. What potential pharmacodynamic consequences should we monitor for?
A3: Co-administration of this compound with a strong CYP3A4 inducer could potentially decrease the plasma concentration of this compound, which may lead to reduced efficacy. Since this compound exerts its anti-inflammatory and anti-fibrotic effects by modulating pathways such as NF-κB, PI3K/Akt/mTOR, and TGF-β/Smad, a reduction in its concentration could diminish these effects.[3] It would be prudent to monitor biomarkers associated with these pathways and the primary efficacy endpoints of your study closely.
Q4: We are observing unexpected changes in cardiac function in our animal models treated with this compound. Is there a known pharmacodynamic basis for this?
A4: Yes, a recent preclinical study has shown that this compound can enhance cardiac contractility. This effect is thought to be mediated by stimulating Calcium-Induced Calcium Release (CICR) and the L-type calcium channel CaV1.2. If your experimental model is sensitive to changes in cardiac contractility or calcium signaling, these effects of this compound should be taken into consideration.
Troubleshooting Guides
Issue 1: Variability in experimental results when studying this compound's effect on inflammatory pathways.
-
Potential Cause: The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the NF-κB signaling pathway. The activation state of this pathway in your experimental system (e.g., cell line, animal model) can significantly influence the observed efficacy of this compound.
-
Troubleshooting Steps:
-
Standardize Inflammatory Stimulus: Ensure a consistent and reproducible method for inducing inflammation in your model.
-
Assess Baseline NF-κB Activity: Before initiating treatment, measure the baseline activation of the NF-κB pathway (e.g., by measuring phosphorylated p65 levels).
-
Dose-Response Curve: Perform a dose-response study with this compound to determine the optimal concentration for inhibiting NF-κB in your specific system.
-
Issue 2: Inconsistent findings in in vitro drug metabolism studies with this compound.
-
Potential Cause: The observed in vitro induction of CYP2B6 and CYP3A4 by this compound can be influenced by the experimental conditions, such as the concentration of this compound and the incubation time.
-
Troubleshooting Steps:
-
Concentration Selection: Based on in vitro data, inductive effects are more pronounced at higher concentrations. Ensure your selected concentrations are relevant to expected clinical exposure, if known, and are not causing cytotoxicity.
-
Incubation Time: For induction studies, a sufficient incubation period (typically 48-72 hours in primary human hepatocytes) is crucial to allow for changes in gene expression and protein levels.
-
Positive and Negative Controls: Always include known potent inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6) and a vehicle control to validate your assay system.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro pharmacokinetic interactions of this compound.
Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound
| CYP Isoform | IC50 (μM) | Level of Inhibition | Reference |
| CYP1A2 | >1000 | Weak | |
| CYP2C19 | 656.60 | Weak | |
| CYP2C9 | >1000 | No significant inhibition | |
| CYP2D6 | >1000 | No significant inhibition | |
| CYP2E1 | >1000 | No significant inhibition | |
| CYP3A4 | >1000 | No significant inhibition |
Table 2: In Vitro Induction of Human Cytochrome P450 Enzymes by this compound in Human Hepatocytes
| CYP Isoform | Induction Potential | Mechanism | Reference |
| CYP1A2 | No significant induction | - | |
| CYP2B6 | Potential induction at high concentrations | Likely mediated by nuclear receptors such as CAR and PXR. | |
| CYP3A4 | Potential induction at high concentrations | Likely mediated by the pregnane X receptor (PXR). |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (Fluorogenic)
This protocol provides a general framework for assessing the inhibitory potential of this compound on major CYP450 isoforms using a fluorogenic probe substrate.
-
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C19, etc.)
-
Fluorogenic probe substrates specific for each isoform.
-
NADPH regenerating system.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Potassium phosphate buffer (pH 7.4).
-
96-well microplates (black, clear bottom).
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in potassium phosphate buffer.
-
In the microplate, add the CYP450 enzyme, NADPH regenerating system, and either this compound dilution or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the specific fluorogenic probe substrate.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: In Vitro CYP450 Induction Assay in Primary Human Hepatocytes
This protocol outlines a general method for evaluating the potential of this compound to induce CYP1A2, CYP2B6, and CYP3A4 expression in cultured human hepatocytes.
-
Materials:
-
Cryopreserved or fresh primary human hepatocytes.
-
Hepatocyte culture medium and supplements.
-
Collagen-coated culture plates.
-
This compound stock solution.
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4).
-
Reagents for RNA extraction and qRT-PCR.
-
Reagents for measuring CYP enzyme activity (e.g., using probe substrates and LC-MS/MS analysis).
-
-
Procedure:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow cells to acclimate for 24-48 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound, positive controls, or vehicle control.
-
Incubate for 48-72 hours, replacing the medium with freshly prepared test compounds every 24 hours.
-
After the incubation period, harvest the cells for analysis.
-
mRNA Analysis: Extract total RNA and perform qRT-PCR to quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.
-
Enzyme Activity Analysis: Incubate the treated hepatocytes with specific probe substrates for each CYP isoform and measure the formation of the corresponding metabolite using LC-MS/MS.
-
Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control.
-
Signaling Pathway and Workflow Diagrams
References
- 1. In vitro inhibition and induction of human liver cytochrome P450 enzymes by a novel anti-fibrotic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Fluorofenidone Resistance in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to Fluorofenidone (also known as AKF-PD) in cell line experiments.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues during experiments with this compound, particularly when observing a diminished or lack of expected cellular response.
| Issue ID | Problem Observed | Potential Causes | Recommended Solutions |
| FFD-T01 | High variability in cell viability/proliferation assays between replicate wells. | 1. Inconsistent cell seeding density. 2. Pipetting errors during compound dilution or reagent addition. 3. Edge effects in multi-well plates due to evaporation. 4. Cell clumping leading to uneven drug exposure. | 1. Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accuracy. 2. Calibrate pipettes regularly. Use fresh tips for each replicate. 3. Avoid using the outer wells of the plate; fill them with sterile PBS or media to minimize evaporation. 4. Use a cell-detaching agent (e.g., Trypsin-EDTA) and gently pipette to ensure a single-cell suspension before plating. |
| FFD-T02 | No significant anti-proliferative or anti-fibrotic effect observed at previously effective concentrations. | 1. Degradation of this compound stock solution. 2. Incorrect concentration of the working solution. 3. Development of acquired resistance in the cell line. 4. Changes in cell culture conditions (e.g., serum lot, passage number). | 1. Prepare fresh this compound stock and working solutions. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. 2. Verify the concentration of your stock solution. 3. Perform a dose-response experiment to determine the current IC50 value. Compare it to the value from earlier experiments (See Table 1). 4. Maintain consistent cell culture practices. Test a new lot of serum before use in critical experiments. Use cells within a consistent, low passage number range. |
| FFD-T03 | Inconsistent results in downstream pathway analysis (e.g., Western blot for p-Smad3, p-AKT). | 1. Suboptimal cell lysis and protein extraction. 2. Variation in treatment duration or sample collection timing. 3. Issues with antibody quality or protocol. | 1. Use appropriate lysis buffers containing protease and phosphatase inhibitors. Ensure complete cell lysis on ice. 2. Perform a time-course experiment to identify the optimal time point for observing changes in your target protein's phosphorylation or expression. 3. Validate your primary antibodies using positive and negative controls. Optimize antibody concentrations and incubation times. |
| FFD-T04 | Cells appear morphologically different and less responsive to this compound over multiple passages. | 1. Selection of a resistant subpopulation of cells. 2. Epithelial-to-Mesenchymal Transition (EMT) may be constitutively active. | 1. Initiate a new culture from a low-passage frozen stock. 2. Analyze markers of resistance (e.g., ABC transporter expression via qPCR, see Protocol 3) and key signaling pathway components. 3. Consider generating a this compound-resistant cell line for comparative studies (See Protocol 1). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pyridone agent known for its anti-fibrotic and anti-inflammatory properties. Its primary mechanism involves the inhibition of several key signaling pathways implicated in fibrosis and cell proliferation. These include:
-
TGF-β/Smad Pathway : this compound inhibits the phosphorylation of Smad2 and Smad3, which are key mediators of TGF-β1-induced epithelial-mesenchymal transition (EMT) and extracellular matrix deposition.[1][2][3]
-
PI3K/Akt/mTOR Pathway : It suppresses the activation of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation, survival, and autophagy regulation.[4][5]
-
MAPK Pathway : The drug has been shown to downregulate the phosphorylation of ERK, JNK, and p38 in the MAPK pathway, affecting cell proliferation and activation.
-
NF-κB Pathway : this compound can inhibit the activation of the NF-κB pathway, reducing the expression of pro-inflammatory cytokines.
Q2: My cells are no longer responding to this compound. What are the potential mechanisms of resistance?
A2: While specific studies on this compound resistance are limited, based on its known mechanisms of action and common drug resistance principles, potential mechanisms include:
-
Alterations in Target Pathways : Upregulation or activating mutations in downstream components of the TGF-β, PI3K/Akt, or MAPK pathways could bypass the inhibitory effect of this compound.
-
Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) or ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Changes in Apoptotic Threshold : Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) can make cells more resistant to drug-induced cell death.
-
EMT Phenotype : A stable mesenchymal phenotype in cells can be associated with increased resistance to various therapeutic agents.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a series of experiments to compare the "resistant" cell line to the parental (sensitive) line:
-
Determine the IC50 Value : Conduct a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations on both cell lines. A significant increase (typically >2-fold) in the IC50 value for the suspected resistant line indicates resistance.
-
Colony Formation Assay : Assess the long-term proliferative capacity of the cells in the presence of this compound. Resistant cells will form more and larger colonies at higher drug concentrations compared to sensitive cells.
-
Apoptosis Assay : Treat both cell lines with this compound and measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry or by Western blotting for cleaved PARP and cleaved caspase-3. Resistant cells will show a significantly lower apoptotic rate.
Q4: What are the recommended cell lines for studying this compound's effects?
A4: this compound has been studied in various cell lines, depending on the biological context. Commonly used lines include:
-
Lung Fibrosis/Cancer : A549 (human lung adenocarcinoma), RLE-6TN (rat lung epithelial).
-
Renal Fibrosis : HK-2 (human proximal tubular epithelial cells).
-
Hepatic Fibrosis : Hepatic Stellate Cells (HSCs).
-
Inflammation : THP-1 (human monocytic leukemia cells).
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for inducing drug resistance in an adherent cell line through continuous, escalating dose exposure.
-
Initial IC50 Determination : Perform a dose-response curve to determine the initial IC50 of the parental cell line to this compound.
-
Initial Treatment : Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitoring and Subculturing : Monitor the cells daily. Initially, a large percentage of cells may die. When the surviving cells reach 70-80% confluency, subculture them. Maintain this drug concentration for 2-3 passages.
-
Dose Escalation : Gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments). Only increase the dose once the cells have adapted to the current concentration and are proliferating at a stable rate.
-
Resistance Confirmation : After several months of continuous culture with escalating drug concentrations, the cells should be able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterization : Confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.
-
Cryopreservation : Freeze aliquots of the resistant cell line at various stages of selection for future experiments.
Protocol 2: Cell Viability (CCK-8) Assay
This protocol outlines the steps for a Cell Counting Kit-8 (CCK-8) assay to determine the IC50 of this compound.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Assay : Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 3: Quantitative RT-PCR (qPCR) for ABC Transporter Expression
This protocol is for assessing the mRNA expression levels of drug efflux pumps, such as ABCB1, which may be involved in resistance.
-
Cell Treatment and RNA Extraction : Culture both parental and resistant cells with or without this compound for a specified period (e.g., 24 hours). Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
RNA Quantification and Quality Control : Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis : Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction : Set up the qPCR reaction in a total volume of 20 µL containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and 7 µL of nuclease-free water.
-
Thermal Cycling : Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR system.
-
Data Analysis : Analyze the results using the comparative Ct (ΔΔCt) method. Normalize the expression of the target gene (e.g., ABCB1) to a housekeeping gene (e.g., GAPDH or β-actin). Calculate the fold change in expression in the resistant cells relative to the parental cells.
Protocol 4: Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis markers like cleaved caspase-3 and cleaved PARP.
-
Protein Extraction : Treat parental and resistant cells with this compound for the desired time. Collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation : Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE : Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein levels to the loading control.
Data Presentation Tables
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| A549 | 4.0 | 25.0 | 6.25 |
| HK-2 | 3.5 | 21.0 | 6.0 |
| Note: These are hypothetical values for illustrative purposes. |
Table 2: Example qPCR Results for ABCB1 Expression
| Cell Line | Treatment | Relative ABCB1 mRNA Expression (Fold Change vs. Parental Control) |
| Parental A549 | Vehicle Control | 1.0 ± 0.15 |
| Resistant A549 | Vehicle Control | 12.5 ± 1.8 |
| Note: These are hypothetical values for illustrative purposes. Data are presented as mean ± SD. |
Visualizations
Caption: Key signaling pathways inhibited by this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting flowchart for lack of drug effect.
References
- 1. This compound suppresses epithelial-mesenchymal transition and the expression of connective tissue growth factor via inhibiting TGF-beta/Smads signaling in human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses epithelial-mesenchymal transition and t...: Ingenta Connect [ingentaconnect.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound attenuates paraquat-induced pulmonary fibrosis by regulating the PI3K/Akt/mTOR signaling pathway and autophagy - ProQuest [proquest.com]
Fluorofenidone Technical Support Center: Controlling for Vehicle Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluorofenidone. This resource provides essential guidance on a critical, yet often overlooked, aspect of experimental design: controlling for the effects of the drug vehicle. An appropriate vehicle control is paramount for obtaining accurate and reproducible data. This center offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles used for dissolving this compound and similar compounds for in vivo and in vitro studies?
A1: Based on preclinical research practices for pyridone-based drugs like this compound and its structural analog, pirfenidone, the following vehicles are commonly used:
-
In Vitro Studies: Dimethyl sulfoxide (DMSO) is a frequently used solvent due to its ability to dissolve a wide range of organic compounds.
-
In Vivo Studies:
-
Aqueous Suspensions: For oral administration, this compound is often suspended in an aqueous vehicle. A common choice is 0.5% Sodium Carboxymethylcellulose (CMC-Na). Sometimes, a surfactant like Tween 80 (e.g., 0.1%) is added to improve the suspension's stability.
-
Solutions for Injection: For parenteral routes, a solution is preferred. This may involve co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or a low concentration of DMSO diluted in saline or phosphate-buffered saline (PBS).
-
Q2: Can the vehicle itself influence experimental results?
A2: Absolutely. It is crucial to recognize that vehicles are not always inert and can exert their own biological effects. These effects can confound your results if not properly controlled for. For instance, DMSO has known anti-inflammatory and antioxidant properties, which could mask or potentiate the effects of this compound. Similarly, CMC-Na can alter the absorption and bioavailability of a drug.
Q3: What is a vehicle control group, and why is it essential?
A3: A vehicle control group consists of animals or cells that receive the same vehicle (the substance used to dissolve or suspend the drug) without the active drug, administered via the same route and volume as the experimental group. This control is essential to differentiate the pharmacological effects of this compound from any effects caused by the vehicle itself.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific issues that researchers may encounter related to vehicle effects in their this compound experiments.
Issue 1: Unexpected activity in the vehicle control group.
-
Symptom: You observe changes in your vehicle-treated group (e.g., reduced inflammation, altered gene expression) compared to a naive or untreated control group.
-
Potential Cause: The vehicle itself is biologically active in your experimental model. This is a known consideration for vehicles like DMSO, which can have anti-inflammatory and even anti-fibrotic effects.
-
Solution:
-
Thoroughly characterize the vehicle effect: Always include a naive (untreated) control group in addition to your vehicle control and treatment groups. This will allow you to quantify the effect of the vehicle alone.
-
Consider an alternative vehicle: If the vehicle's effect is significant and interferes with the interpretation of your results, explore other vehicle options. For example, if DMSO shows activity, you might consider a different solvent system.
-
Lower the vehicle concentration: If using a co-solvent like DMSO for in vivo studies, ensure the final concentration is as low as possible while maintaining drug solubility.
-
Issue 2: High variability in the this compound-treated group.
-
Symptom: You observe a wide range of responses to this compound treatment within the same experimental group, leading to large error bars and difficulty in achieving statistical significance.
-
Potential Cause: Inconsistent drug delivery due to poor formulation. If this compound is not uniformly suspended in the vehicle, different animals may receive different effective doses.
-
Solution:
-
Optimize the formulation: Ensure your suspension is homogenous. This can be achieved by consistent mixing procedures (e.g., vortexing immediately before each administration). The addition of a surfactant like Tween 80 can also help maintain a uniform suspension.
-
Particle size reduction: For suspensions, reducing the particle size of the drug powder can improve suspension stability.
-
Consider a solution: If variability persists, developing a solution-based formulation, if possible for your route of administration, will ensure consistent dosing.
-
Issue 3: this compound appears less effective than expected based on published data.
-
Symptom: Your in-house experiments show a blunted or absent effect of this compound compared to what has been reported in the literature.
-
Potential Cause: The vehicle may be interfering with the absorption or bioavailability of this compound. CMC-Na, for example, can form a viscous solution in the gut, which may slow or reduce drug absorption.
-
Solution:
-
Review the formulation in the literature: Compare your vehicle composition to that used in the studies you are referencing. Small differences in vehicle formulation can have significant impacts on pharmacokinetics.
-
Conduct pharmacokinetic (PK) studies: If possible, perform a pilot PK study to compare the plasma concentrations of this compound when administered in your vehicle versus a reference formulation. This will help determine if bioavailability is a contributing factor.
-
Adjust the vehicle: You may need to test different concentrations of CMC-Na or explore alternative suspending agents to optimize drug exposure.
-
Data Presentation: Common Vehicles and Their Properties
The table below summarizes the properties and potential confounding effects of common vehicles used in this compound research.
| Vehicle | Primary Use | Common Concentration | Potential Confounding Effects | Mitigation Strategies |
| DMSO | In vitro solvent, in vivo co-solvent | In vitro: 0.1-0.5%In vivo: <5-10% | Anti-inflammatory, antioxidant, induces cell differentiation, can be cytotoxic at higher concentrations. | Use the lowest effective concentration. Always include a vehicle-only control. |
| CMC-Na | In vivo suspending agent (oral) | 0.5% w/v | Can alter drug absorption and bioavailability by increasing viscosity in the GI tract. | Ensure consistent formulation and administration. Consider alternative suspending agents if absorption is a concern. |
| Saline/PBS | Aqueous solvent/diluent | N/A | Generally considered inert, but pH and osmolarity should be controlled. | Ensure pH and osmolarity are compatible with the route of administration. |
| PEG 400 | In vivo co-solvent | Variable | Can have laxative effects at high doses. | Use appropriate concentrations and monitor for gastrointestinal side effects. |
| Tween 80 | Surfactant/emulsifier | 0.1-1% | Generally low toxicity, but can affect cell membranes at higher concentrations. | Use the lowest concentration necessary to achieve a stable formulation. |
Experimental Protocols: Designing a Well-Controlled Study
Below is a detailed methodology for a robust experimental design to assess the effects of this compound while controlling for vehicle effects.
Objective: To evaluate the anti-fibrotic efficacy of this compound in a preclinical model of liver fibrosis.
Experimental Groups:
-
Naive Control: Animals receive no treatment. This group establishes the baseline for all measured parameters.
-
Vehicle Control: Animals receive the vehicle (e.g., 0.5% CMC-Na in sterile water) at the same volume and frequency as the treatment group. This group accounts for any effects of the vehicle and the administration procedure (e.g., stress from gavage).
-
This compound Treatment Group: Animals receive this compound suspended in the vehicle.
-
(Optional) Positive Control: Animals receive a compound with known anti-fibrotic effects. This group helps to validate the experimental model.
Methodology:
-
Formulation Preparation:
-
Prepare the 0.5% CMC-Na vehicle by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved.
-
For the treatment group, calculate the required amount of this compound based on the desired dose and the total volume to be administered.
-
Triturate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to create a homogenous suspension.
-
Prepare fresh formulations daily.
-
-
Administration:
-
Administer the vehicle or this compound suspension orally via gavage once daily.
-
Ensure the volume administered is consistent across all animals.
-
Vortex the suspension immediately before each administration to ensure homogeneity.
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues and plasma for analysis.
-
Compare the outcomes (e.g., collagen deposition, gene expression of fibrotic markers) between the treatment group and the vehicle control group to determine the specific effect of this compound.
-
Compare the vehicle control group to the naive control group to assess any independent effects of the vehicle.
-
Visualizations
Experimental Workflow for Vehicle Control
Caption: Workflow for a well-controlled in vivo experiment.
Troubleshooting Logic for Vehicle Effects
Caption: Decision tree for troubleshooting vehicle-related issues.
By carefully selecting your vehicle and implementing robust experimental controls, you can ensure that your findings accurately reflect the biological activity of this compound. We hope this technical support center serves as a valuable resource for your research endeavors.
Long-term storage conditions for Fluorofenidone powder
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and use of Fluorofenidone powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is also recommended to store the powder with a desiccant to protect it from moisture.
Q2: What is the appearance of this compound powder?
A2: this compound is typically a solid, crystalline powder. The color can range from white to pale yellow. Significant deviations from this appearance may indicate impurity or degradation.
Q3: How do I reconstitute this compound powder for experimental use?
A3: this compound is soluble in DMSO and acetonitrile.[2] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in sterile DMSO. For animal studies, this compound is often suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).
Q4: What are the known signaling pathways modulated by this compound?
A4: this compound has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways.[3][4][5] Its anti-inflammatory and anti-fibrotic effects are largely attributed to the modulation of these pathways.
Storage Conditions Summary
| Parameter | Condition | Duration | Reference |
| Temperature | -20°C | 3 years | |
| 4°C | 2 years | ||
| Atmosphere | Store with desiccant | As indicated | N/A |
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
Troubleshooting Guide
Issue 1: this compound powder will not dissolve.
-
Potential Cause: Incorrect solvent or insufficient mixing.
-
Solution:
-
Ensure you are using an appropriate solvent such as DMSO or acetonitrile.
-
Vortex the solution for several minutes. Gentle warming (up to 37°C) or brief sonication can aid in dissolution.
-
Prepare a stock solution at a concentration known to be soluble (e.g., 41 mg/mL in DMSO at 25°C).
-
Issue 2: Precipitate forms when adding the this compound stock solution to aqueous media.
-
Potential Cause: The compound is "crashing out" of solution due to its hydrophobic nature when introduced to an aqueous environment.
-
Solution:
-
Pre-warm the media: Always add the stock solution to cell culture media that has been pre-warmed to 37°C.
-
Dilute gradually: Add the DMSO stock solution dropwise to the media while gently swirling or vortexing. Avoid adding the aqueous media directly to the concentrated DMSO stock.
-
Use serial dilutions: For higher final concentrations, consider making an intermediate dilution in a smaller volume of media before adding it to the final culture volume.
-
Check final DMSO concentration: Keep the final concentration of DMSO in the cell culture medium low, ideally at or below 0.1%, as higher concentrations can be cytotoxic and may also cause the compound to precipitate.
-
Issue 3: Inconsistent experimental results.
-
Potential Cause 1: Improper storage leading to degradation of the compound.
-
Solution: Always store the this compound powder and stock solutions according to the recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions by preparing smaller aliquots.
-
Potential Cause 2: Inaccurate final concentration due to precipitation.
-
Solution: Visually inspect your final working solution under a microscope for any signs of precipitate before adding it to your cells or administering it to animals. If a precipitate is observed, refer to the troubleshooting steps for dissolution and precipitation.
-
Potential Cause 3: Variability in experimental procedure.
-
Solution: Ensure consistent experimental parameters, including cell density, treatment duration, and reagent preparation. Always include appropriate vehicle controls (e.g., media with the same final DMSO concentration) in your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Unilateral Ureteral Obstruction Model)
This protocol is adapted from studies investigating the anti-fibrotic effects of this compound in a rat model of renal fibrosis.
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution, sterile
-
Sterile tubes
-
Balance
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the required amount of this compound powder based on the desired dosage (e.g., 500 mg/kg) and the weight of the animals.
-
Weigh the this compound powder accurately.
-
In a sterile tube, add the appropriate volume of 0.5% CMC-Na solution.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing to create a uniform suspension. Sonication may be used to aid in dispersion.
-
Administer the suspension to the animals via oral gavage at the predetermined dosage. The suspension should be prepared fresh daily.
-
Protocol 2: Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO for use in cell-based assays.
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 20 mM).
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the vial until the powder is completely dissolved. Gentle warming to 37°C may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vitro experiments using this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
References
- 1. abmole.com [abmole.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound attenuates paraquat‑induced pulmonary fibrosis by regulating the PI3K/Akt/mTOR signaling pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL-1β/IL-1R1/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates paraquat-induced pulmonary fibrosis by regulating the PI3K/Akt/mTOR signaling pathway and autophagy - ProQuest [proquest.com]
Preventing precipitation of Fluorofenidone in media
Welcome to the technical support center for Fluorofenidone (AKF-PD). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound [1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone] is a novel, small molecule pyridone agent with potent anti-inflammatory and anti-fibrotic properties.[1] It is structurally similar to pirfenidone but has demonstrated stronger therapeutic effects in some preclinical models.[1] this compound exerts its effects by modulating several key signaling pathways involved in inflammation and fibrosis, including:
-
TGF-β1/Smad Pathway: Inhibits the phosphorylation of Smad proteins, key mediators of fibrotic gene expression.
-
MAPK Pathway: Attenuates the phosphorylation of ERK1/2, p38, and JNK, which are involved in cellular stress responses and inflammation.
-
NF-κB Pathway: Suppresses the activation and nuclear translocation of NF-κB, a central regulator of inflammatory gene expression.[2][3]
-
PI3K/Akt/mTOR Pathway: Inhibits this pathway, which is crucial for cell survival, proliferation, and metabolism.[4]
-
NALP3 Inflammasome: Attenuates the activation of the NALP3 inflammasome, reducing the production of pro-inflammatory cytokines like IL-1β.
Q2: What is the solubility of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and acetonitrile. One supplier reports a solubility of 41 mg/mL in DMSO. It is considered insoluble in water.
Q3: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
DMSO is the recommended solvent for preparing stock solutions of this compound for use in cell culture experiments.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q5: What are the typical working concentrations of this compound used in in vitro studies?
The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. Published studies have reported a range of effective concentrations, typically from the micromolar (µM) to the low millimolar (mM) range. For example, some studies have used concentrations around 400 µg/mL, while others have explored effects in the 2-4 mM range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Preventing this compound Precipitation in Media
Precipitation of a small molecule compound like this compound upon addition to aqueous cell culture media is a common issue that can significantly impact experimental results. The following guide provides a step-by-step approach to troubleshoot and prevent this problem.
Problem: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.
Possible Cause 1: Supersaturation of the medium.
The concentration of this compound in the final culture medium exceeds its solubility limit in the aqueous environment.
-
Solution 1.1: Lower the final concentration. The most straightforward approach is to reduce the final working concentration of this compound.
-
Solution 1.2: Optimize the dilution process.
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding a cold stock solution to cold media can decrease solubility.
-
Increase the dilution volume: Add the this compound stock solution to a larger volume of media to facilitate rapid dispersion.
-
Gentle mixing: Add the stock solution dropwise while gently swirling or mixing the medium. Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Possible Cause 2: High concentration of the organic solvent (DMSO).
A high final concentration of DMSO can cause the compound to "crash out" of the solution when introduced to the aqueous media.
-
Solution 2.1: Prepare a more concentrated stock solution. If your target final concentration of this compound is high, consider preparing a more concentrated stock solution in DMSO. This will allow you to add a smaller volume of the stock solution to your media, thereby keeping the final DMSO concentration low.
-
Solution 2.2: Perform serial dilutions. Instead of a single large dilution, perform a series of smaller, sequential dilutions in pre-warmed media.
Problem: Precipitate forms over time during incubation.
Possible Cause 1: Instability of this compound in the culture medium.
The compound may degrade or aggregate over long incubation periods.
-
Solution 1.1: Prepare fresh solutions. Always prepare fresh dilutions of this compound from your stock solution immediately before each experiment.
-
Solution 1.2: Reduce incubation time. If possible, consider reducing the duration of the treatment.
Possible Cause 2: Interaction with media components.
Components in the cell culture medium, such as salts or proteins in serum, can sometimes interact with the compound and reduce its solubility.
-
Solution 2.1: Test different media formulations. If you continue to experience precipitation, consider testing a different basal medium.
-
Solution 2.2: Serum concentration. If using serum, evaluate if reducing the serum concentration affects precipitation. However, be mindful of the impact on cell health.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNO | |
| Molecular Weight | 203.2 g/mol | |
| Solubility in DMSO | 41 mg/mL | N/A |
| Solubility in Water | Insoluble | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound = 203.2 g/mol )
-
For 1 mL of 10 mM stock solution, you will need: 0.01 mol/L * 0.001 L * 203.2 g/mol = 0.002032 g = 2.032 mg
-
-
Weigh out the calculated amount of this compound into a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture volume.
-
Example for a final concentration of 10 µM in 1 mL of media:
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL
-
-
-
Perform a serial dilution of the stock solution in pre-warmed complete media to achieve the final desired concentration. It is recommended to perform at least one intermediate dilution step to ensure accurate pipetting and thorough mixing.
-
Add the final diluted this compound solution to your cell cultures.
-
Remember to include a vehicle control group treated with the same final concentration of DMSO.
-
Signaling Pathway Diagrams
References
- 1. Protective Effect of this compound Against Acute Lung Injury Through Suppressing the MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates inflammation by inhibiting the NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates paraquat‑induced pulmonary fibrosis by regulating the PI3K/Akt/mTOR signaling pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Liver Fibrosis: Fluorofenidone vs. Pirfenidone
A comprehensive preclinical comparison of two pyridone analogs in the treatment of liver fibrosis, detailing their comparative efficacy, mechanisms of action, and experimental protocols.
In the landscape of anti-fibrotic therapies, two pyridone-based molecules, pirfenidone and the newer fluorofenidone, have emerged as promising candidates for the treatment of liver fibrosis. This guide provides a detailed comparison of their performance based on preclinical data, offering valuable insights for researchers, scientists, and drug development professionals. While pirfenidone is an approved treatment for idiopathic pulmonary fibrosis and has been investigated for liver fibrosis, this compound is a novel analog purported to have enhanced anti-fibrotic activity.[1][2] This comparison synthesizes findings from key preclinical studies to objectively evaluate their therapeutic potential.
At a Glance: Comparative Efficacy in Preclinical Models
Preclinical studies in rat models of liver fibrosis induced by dimethylnitrosamine (DMN) and carbon tetrachloride (CCl4) provide a direct comparison of the two drugs. Both this compound (AKF-PD) and pirfenidone (PFD) have demonstrated significant anti-fibrotic effects; however, this compound has shown a tendency towards more potent inhibition of liver injury and fibrosis markers in these models.[3][4]
In Vivo Efficacy: Liver Injury and Fibrosis Markers
In a key comparative study, both drugs were administered to rats with induced liver fibrosis. The following tables summarize the quantitative data on serum markers of liver injury and hepatic markers of fibrosis.
Table 1: Effect of this compound and Pirfenidone on Serum Markers of Liver Injury in DMN-Induced Fibrotic Rats
| Treatment Group | ALT (U/L) | AST (U/L) |
| Normal Control | 45.8 ± 5.3 | 110.2 ± 12.5 |
| DMN Model | 125.6 ± 15.1 | 289.7 ± 25.8 |
| DMN + this compound | 78.3 ± 9.2 | 185.4 ± 20.1 |
| DMN + Pirfenidone | 95.7 ± 10.8 | 210.6 ± 22.3 |
| *Data are presented as mean ± SD. P < 0.05 compared with the DMN model group. Data extracted from Peng et al., 2014.[3] |
Table 2: Effect of this compound and Pirfenidone on Hepatic Fibrosis Markers in DMN-Induced Fibrotic Rats
| Treatment Group | Collagen I (relative expression) | α-SMA (relative expression) |
| Normal Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| DMN Model | 5.8 ± 0.7 | 6.2 ± 0.8 |
| DMN + this compound | 2.5 ± 0.4 | 2.8 ± 0.5 |
| DMN + Pirfenidone | 3.6 ± 0.5 | 3.9 ± 0.6 |
| *Data are presented as mean ± SD. P < 0.05 compared with the DMN model group. α-SMA (alpha-smooth muscle actin) is a marker of hepatic stellate cell activation. Data extracted from Peng et al., 2014. |
In Vitro Efficacy: Inhibition of Hepatic Stellate Cell Activation
The activation of hepatic stellate cells (HSCs) is a critical event in the pathogenesis of liver fibrosis. The inhibitory effects of this compound and pirfenidone on HSC proliferation and activation were assessed in vitro using primary rat HSCs stimulated with platelet-derived growth factor (PDGF-BB), a potent mitogen for these cells.
Table 3: Comparative Inhibition of PDGF-BB-Induced HSC Proliferation and Activation
| Treatment Group | HSC Proliferation (BrdU incorporation, % of control) | Collagen I Expression (relative to PDGF-BB) | α-SMA Expression (relative to PDGF-BB) |
| Control | 100 | - | - |
| PDGF-BB | 250 ± 28 | 1.0 | 1.0 |
| PDGF-BB + this compound | 135 ± 15 | 0.42 ± 0.05 | 0.38 ± 0.04 |
| PDGF-BB + Pirfenidone | 160 ± 18 | 0.55 ± 0.06 | 0.51 ± 0.07 |
| *Data are presented as mean ± SD. P < 0.05 compared with the PDGF-BB group. BrdU (bromodeoxyuridine) incorporation is a measure of cell proliferation. Data extracted from Peng et al., 2014. |
Mechanisms of Action: A Multi-Targeted Approach
Both this compound and pirfenidone exert their anti-fibrotic effects by modulating multiple signaling pathways involved in inflammation and fibrogenesis. Their primary cellular target is the hepatic stellate cell.
This compound has been shown to attenuate liver fibrosis by:
-
Inhibiting HSC proliferation and activation : It achieves this by downregulating the phosphorylation of MEK, ERK, Akt, and p70S6K in response to PDGF-BB.
-
Targeting the TGF-β1/Smad and MAPK signaling pathways : this compound reduces the expression of TGF-β1 and inhibits the phosphorylation of Smad3, as well as the phosphorylation of ERK1/2, p38, and JNK in the MAPK pathway.
-
Blocking the NF-κB pathway : This leads to a reduction in the expression of pro-inflammatory cytokines.
-
Inhibiting HSC autophagy : This is also mediated through the TGF-β1/Smad pathway.
Pirfenidone shares several mechanisms with this compound, including:
-
Inhibition of the TGF-β/Smad signaling pathway : Pirfenidone is known to downregulate TGF-β expression and inhibit the phosphorylation of Smad proteins.
-
Suppression of pro-inflammatory cytokines : It reduces the production of TNF-α and other inflammatory mediators.
-
Inhibition of HSC proliferation : Pirfenidone inhibits PDGF-induced HSC proliferation.
-
Modulation of the NF-κB pathway : It has been shown to repress NF-κB activation.
Below are diagrams illustrating the key signaling pathways targeted by both drugs.
References
- 1. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer [PeerJ] [peerj.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound attenuates hepatic fibrosis by suppressing the proliferation and activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Fluorofenidone's Mechanism of Action: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
Fluorofenidone (AKF-PD) is a novel pyridone agent demonstrating significant anti-inflammatory and anti-fibrotic properties in a variety of preclinical models. Its therapeutic potential stems from its ability to modulate multiple key signaling pathways implicated in the pathogenesis of fibrotic diseases. This guide provides a comparative overview of the secondary assays used to confirm this compound's mechanism of action, with a focus on its effects on the MAPK, NF-κB, and TGF-β signaling pathways. Where available, data is compared with established anti-fibrotic drugs, Pirfenidone and Nintedanib, to offer a broader perspective for researchers in the field.
Key Signaling Pathways and Confirmatory Assays
This compound's pleiotropic effects are attributed to its modulation of several interconnected signaling cascades that are central to inflammation and fibrosis. The following sections detail these pathways, the secondary assays used to validate this compound's activity, and a comparison with alternative drugs.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway, comprising ERK1/2, p38, and JNK, is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many fibrotic diseases. This compound has been shown to inhibit the phosphorylation of key MAPK components.[1][2][3][4]
Experimental Data Summary: Inhibition of MAPK Pathway Components
| Drug | Target Protein | Assay | Cell Type | Stimulant | % Reduction / Effect | Reference |
| This compound | p-ERK1/2, p-p38, p-JNK | Western Blot | Hepatic Stellate Cells | PDGF-BB | Significant attenuation | [2] |
| This compound | p-ERK, p-JNK, p-p38 | Western Blot | Lung Tissue (in vivo) | LPS | Markedly reversed phosphorylation | |
| Pirfenidone | p-ERK, p-p38, p-JNK | Western Blot | Hepatic Stellate Cells | PDGF-BB | Similar effect to this compound | |
| Nintedanib | p-ERK1/2 | Western Blot | Human Pulmonary Fibroblasts | FGF | Dose-dependent inhibition | |
| Nintedanib | p-ERK | Western Blot | HFL-1 cells | - | Suppressed pathway |
Note: The data presented is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Featured Experimental Protocol: Western Blot for Phosphorylated ERK1/2 (p-ERK1/2)
This assay quantifies the levels of activated ERK1/2 by detecting its phosphorylated form.
-
Cell Culture and Treatment: Plate cells (e.g., hepatic stellate cells, renal tubular epithelial cells) and culture to 70-80% confluency. Starve cells in serum-free media for 24 hours. Pre-treat with this compound, Pirfenidone, or Nintedanib at desired concentrations for 1 hour. Stimulate with a pro-fibrotic agent (e.g., PDGF-BB, TGF-β1) for 30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against p-ERK1/2 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-ERK1/2 levels to total ERK1/2 or a housekeeping protein like GAPDH.
// Node styles stimulus [label="Growth Factors\n(e.g., PDGF, TGF-β)", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4", fontcolor="#202124"]; ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; mek [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; erk [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; jnk [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; transcription [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Fibroblast Proliferation,\nInflammation, Collagen Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges stimulus -> receptor; receptor -> ras; ras -> raf; raf -> mek; mek -> erk; erk -> transcription;
// Parallel pathways raf -> p38; p38 -> transcription; raf -> jnk; jnk -> transcription;
transcription -> response;
// Inhibition this compound -> mek [label="Inhibits\nphosphorylation", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#202124"]; this compound -> p38 [style=dashed, arrowhead=tee, color="#EA4335"]; this compound -> jnk [style=dashed, arrowhead=tee, color="#EA4335"]; }
Caption: this compound inhibits the NF-κB signaling pathway.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β/Smad pathway is a central driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating extracellular matrix production. This compound has been shown to interfere with this pathway.
Experimental Data Summary: Inhibition of TGF-β Pathway and Fibrotic Markers
| Drug | Target/Assay | Cell Type | Stimulant | % Reduction / Effect | Reference |
| This compound | Collagen I | Hepatic Stellate Cells | Angiotensin II | Similar efficacy to Pirfenidone | |
| This compound | α-SMA, Collagen I, Fibronectin | Lung Tissue (in vivo) | Bleomycin | Markedly reduced expression | |
| Pirfenidone | Collagen I | Human Intestinal Fibroblasts | TGF-β1 | Dose-dependently suppressed | |
| Pirfenidone | TGF-β1 expression | Tracheal Wound Healing | - | Decreased expression | |
| Nintedanib | p-Smad2/3 | Lung Fibroblasts | TGF-β1 | Reduced phosphorylation |
Note: The data presented is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Featured Experimental Protocol: ELISA for Pro-inflammatory Cytokines (e.g., TNF-α)
This assay quantifies the concentration of specific cytokines in biological samples.
-
Sample Collection: Collect cell culture supernatants or serum from in vivo models treated with this compound or comparator drugs.
-
Assay Procedure: Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α). Add standards and samples to a microplate pre-coated with a capture antibody.
-
Incubation and Washing: Incubate to allow the cytokine to bind to the antibody. Wash the plate to remove unbound substances.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP). After another incubation and wash, add a substrate solution.
-
Measurement: The enzyme-substrate reaction produces a color change. Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to a standard curve.
Signaling Pathway Diagram: TGF-β Inhibition by this compound
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Conclusion
This compound demonstrates a multi-faceted mechanism of action by inhibiting key pro-inflammatory and pro-fibrotic signaling pathways, including MAPK, NF-κB, and TGF-β/Smad. The secondary assays outlined in this guide, such as Western blotting for phosphorylated signaling proteins, immunofluorescence for protein translocation, and ELISA for cytokine production, are essential tools for confirming these mechanisms and quantifying the drug's efficacy. While direct head-to-head comparisons with other anti-fibrotic agents are still emerging, the available data suggests that this compound's inhibitory profile is comparable, and in some instances potentially more potent, than existing therapies like Pirfenidone. Further research with standardized comparative studies will be crucial to fully elucidate the relative performance of this compound and solidify its position in the therapeutic landscape for fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The antihepatic fibrotic effects of this compound via MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ATTENUATES PULMONARY INFLAMMATION AND FIBROSIS BY INHIBITING THE IL-11/MEK/ERK SIGNALING PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fluorofenidone: A Comparative Analysis Across Preclinical Fibrosis Models
An objective guide for researchers and drug development professionals on the anti-fibrotic efficacy of Fluorofenidone (AKF-PD), presenting a cross-validation of its performance in various preclinical models of fibrosis. This guide provides a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.
This compound (AKF-PD), a novel pyridone agent, has demonstrated significant anti-inflammatory and anti-fibrotic effects across a range of organ systems in preclinical studies. Structurally similar to pirfenidone, an approved treatment for idiopathic pulmonary fibrosis, this compound has shown promise in attenuating fibrosis in the liver, lungs, and kidneys.[1][2][3] This guide synthesizes findings from multiple studies to provide a comparative analysis of this compound's efficacy, often in relation to other anti-fibrotic agents, and elucidates its mechanisms of action.
Comparative Efficacy of this compound in Animal Models of Fibrosis
This compound has been rigorously evaluated in various chemically-induced fibrosis models. The data presented below summarizes its effects on key fibrotic markers compared to control groups.
Liver Fibrosis Models
In models of liver fibrosis induced by carbon tetrachloride (CCl4), dimethylnitrosamine (DMN), or porcine serum (PS), this compound consistently ameliorates liver injury and fibrosis.[4][5] Treatment with this compound leads to a significant reduction in serum markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and an increase in albumin (ALB) levels, indicating improved liver function. Histological analysis of liver tissues from this compound-treated animals reveals decreased collagen deposition and reduced expression of α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver.
| Fibrosis Model | Key Fibrotic Markers | Treatment Group | Result | Reference |
| CCl4-induced liver fibrosis (rat) | Serum ALT, AST, TBIL | This compound | Significantly decreased | |
| Serum ALB | This compound | Significantly increased | ||
| Liver Hydroxyproline | This compound | Significantly decreased | ||
| α-SMA, Collagen I expression | This compound | Significantly decreased | ||
| DMN-induced liver fibrosis (rat) | α-SMA, Collagen I expression | This compound | Significantly decreased | |
| Porcine Serum-induced liver fibrosis (rat) | α-SMA, Collagen I expression | This compound | Significantly decreased |
Pulmonary Fibrosis Models
In preclinical models of pulmonary fibrosis induced by bleomycin or paraquat, this compound has demonstrated potent anti-fibrotic and anti-inflammatory effects. Treatment with this compound reduces lung inflammation, as evidenced by decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines. Furthermore, this compound significantly attenuates collagen deposition and the expression of fibrotic markers like α-SMA and fibronectin in lung tissue. Some studies suggest that this compound may exert a stronger anti-inflammatory and anti-fibrotic effect than pirfenidone in the context of pulmonary fibrosis.
| Fibrosis Model | Key Fibrotic Markers | Treatment Group | Result | Reference |
| Bleomycin-induced pulmonary fibrosis (mouse) | Lung Hydroxyproline | This compound | Significantly decreased | |
| Inflammatory Score | This compound | Significantly decreased | ||
| Fibrosis Score | This compound | Significantly decreased | ||
| α-SMA, Fibronectin, Collagen I expression | This compound | Significantly decreased | ||
| Paraquat-induced pulmonary fibrosis (rat) | Lung Hydroxyproline | This compound | Significantly decreased | |
| α-SMA, TGF-β1 expression | This compound | Significantly decreased |
Mechanisms of Action: Key Signaling Pathways
This compound exerts its anti-fibrotic effects by modulating several key signaling pathways implicated in the pathogenesis of fibrosis.
TGF-β1/Smad Pathway
The Transforming Growth Factor-β1 (TGF-β1) signaling pathway is a central driver of fibrosis. This compound has been shown to inhibit this pathway by reducing the expression of TGF-β1 and preventing the phosphorylation of its downstream mediators, Smad2 and Smad3. By suppressing the TGF-β1/Smad pathway, this compound inhibits the activation of fibroblasts and their transformation into myofibroblasts, thereby reducing the excessive production of extracellular matrix proteins.
Caption: this compound inhibits the TGF-β1/Smad signaling pathway.
NF-κB Pathway
Chronic inflammation is a key contributor to the development of fibrosis. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Studies have shown that this compound can suppress the activation of the NF-κB signaling pathway, leading to a downregulation of pro-inflammatory cytokines and chemokines. This anti-inflammatory action helps to mitigate the chronic inflammatory state that drives fibrogenesis.
Caption: this compound suppresses the activation of the NF-κB pathway.
MAPK and PI3K/Akt/mTOR Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathways are involved in cell proliferation, survival, and differentiation, and their dysregulation contributes to fibrosis. This compound has been found to inhibit the phosphorylation of key components of these pathways, including ERK1/2, p38, JNK, PI3K, Akt, and mTOR. By inhibiting these pathways, this compound can suppress the proliferation and activation of fibroblasts and other pro-fibrotic cells.
Caption: this compound inhibits MAPK and PI3K/Akt/mTOR signaling.
Experimental Protocols
The following provides a generalized experimental workflow for the in vivo evaluation of this compound in a chemically-induced fibrosis model, based on the methodologies reported in the cited literature.
References
- 1. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. escires.com [escires.com]
- 4. This compound alleviates liver fibrosis by inhibiting hepatic stellate cell autophagy via the TGF-β1/Smad pathway: implications for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorofenidone's Safety Profile: A Comparative Analysis with Existing Fibrosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Fluorofenidone, an investigational anti-fibrotic agent, with the established fibrosis drugs, pirfenidone and nintedanib. The information is compiled from preclinical studies and available clinical trial data to offer a comprehensive overview for research and drug development professionals.
Executive Summary
Fibrosis, the excessive scarring of tissues, is a debilitating condition with limited therapeutic options. Pirfenidone and nintedanib are the current standards of care for idiopathic pulmonary fibrosis (IPF), but their use can be limited by adverse effects. This compound, a novel pyridone derivative, has shown promising anti-fibrotic and anti-inflammatory effects in preclinical models. This guide delves into the available safety data for this compound and compares it with the well-documented safety profiles of pirfenidone and nintedanib. While clinical data for this compound is still emerging, preclinical evidence suggests a potentially favorable safety profile.
Comparative Safety Profile: this compound vs. Pirfenidone and Nintedanib
The following tables summarize the available safety data for this compound (preclinical) and the established clinical safety profiles of pirfenidone and nintedanib. It is crucial to note that direct comparisons are limited due to the different stages of development.
Table 1: Preclinical Safety Profile of this compound
| Parameter | Findings | Species | Study Type |
| Acute Toxicity (LD50) | Data not publicly available. | - | - |
| General Toxicology | Higher no-observed-adverse-effect level (NOAEL) and longer half-life compared to pirfenidone.[1] | Rat, Mouse | Preclinical Toxicology |
| Organ-Specific Toxicity | No significant organ toxicity reported in preclinical studies of liver, kidney, and pulmonary fibrosis models.[2][3][4] | Rat, Mouse | In vivo disease models |
| In vitro Cytotoxicity | Showed protective effects against cellular injury in various cell types. | Human and Rat cell lines | In vitro studies |
| CYP450 Interaction | Weak inhibition of CYP1A2 and CYP2C19 at concentrations much higher than plasma levels; potential for induction of CYP2B6 and CYP3A4.[5] | Human liver microsomes/hepatocytes | In vitro |
Table 2: Clinical Adverse Events of Pirfenidone and Nintedanib
| Adverse Event | Pirfenidone | Nintedanib |
| Gastrointestinal | Nausea, dyspepsia, diarrhea, anorexia | Diarrhea, nausea, vomiting, abdominal pain |
| Dermatological | Photosensitivity reaction, rash | - |
| Neurological | Dizziness, fatigue | - |
| Hepatic | Elevated liver enzymes (ALT, AST) | Elevated liver enzymes (ALT, AST), drug-induced liver injury |
| Cardiovascular | - | Myocardial infarction (slightly higher incidence than placebo in trials) |
| Other | - | Decreased appetite, weight loss |
Experimental Protocols
Preclinical Assessment of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model
This protocol is a standard method used in preclinical studies to evaluate the efficacy and safety of anti-fibrotic agents.
-
Animal Model : Male C57BL/6J mice are commonly used.
-
Induction of Fibrosis : A single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Drug Administration : this compound is administered orally, typically daily, starting from the day of or a few days after bleomycin instillation and continued for the duration of the study (e.g., 14 or 28 days).
-
Assessment of Efficacy :
-
Histopathology : Lung tissues are collected, sectioned, and stained with Masson's trichrome to assess the extent of collagen deposition and fibrosis using a scoring system (e.g., Ashcroft score).
-
Biochemical Markers : Levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, MCP-1) and fibrotic markers (e.g., α-SMA, fibronectin, collagen I) are measured in bronchoalveolar lavage fluid (BALF) and lung homogenates using ELISA and Western blotting.
-
-
Safety Assessment :
-
General Health Monitoring : Animals are monitored for changes in body weight, food and water intake, and overall clinical signs.
-
Organ Toxicity : At the end of the study, major organs are collected for histopathological examination to identify any signs of toxicity.
-
Preclinical experimental workflow for evaluating anti-fibrotic drugs.
Clinical Trial Protocol: Pirfenidone (ASCEND Trial - NCT01366209)
A Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of pirfenidone in patients with IPF.
-
Patient Population : Patients aged 40-80 years with a diagnosis of IPF, percent predicted forced vital capacity (%FVC) between 50% and 90%, and percent predicted diffusing capacity for carbon monoxide (%DLCO) between 30% and 90%.
-
Treatment : Patients were randomized to receive either oral pirfenidone (2403 mg/day) or a matching placebo for 52 weeks.
-
Primary Endpoint : Change in %FVC from baseline to week 52.
-
Key Secondary Endpoints : 6-minute walk test (6MWT) distance and progression-free survival (PFS).
-
Safety Assessment : Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities.
Clinical Trial Protocol: Nintedanib (INPULSIS Trials - NCT01335464, NCT01335477)
Two replicate Phase 3, randomized, double-blind, placebo-controlled trials to evaluate the efficacy and safety of nintedanib in patients with IPF.
-
Patient Population : Patients aged ≥40 years with a diagnosis of IPF within the last 5 years, FVC ≥50% predicted, and DLCO 30-79% predicted.
-
Treatment : Patients were randomized (3:2) to receive either oral nintedanib (150 mg twice daily) or a matching placebo for 52 weeks.
-
Primary Endpoint : Annual rate of decline in FVC.
-
Key Secondary Endpoints : Time to first acute exacerbation and change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.
-
Safety Assessment : Comprehensive monitoring of AEs, with a focus on gastrointestinal and hepatic events.
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound, pirfenidone, and nintedanib.
Proposed mechanism of action of this compound.
Mechanism of action of Pirfenidone.
References
- 1. Protective Effect of this compound Against Acute Lung Injury Through Suppressing the MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against acute liver failure in mice by regulating MKK4/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibition and induction of human liver cytochrome P450 enzymes by a novel anti-fibrotic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Fluorofenidone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fluorofenidone's synergistic effects with other compounds, supported by experimental data. This document summarizes quantitative data in structured tables, details experimental protocols, and visualizes key pathways and workflows.
This compound (also known as AKF-PD), a novel pyridone agent, has demonstrated significant anti-inflammatory and anti-fibrotic properties in various preclinical models. Beyond its standalone efficacy, recent research has highlighted its potential to work synergistically with other therapeutic agents, enhancing their effects and potentially overcoming drug resistance. This guide focuses on the synergistic combination of this compound with the chemotherapeutic drug cisplatin in the context of non-small cell lung cancer (NSCLC), for which detailed experimental data is available. While the exploration of this compound's synergistic potential with other compounds is an ongoing area of research, the findings presented here offer a comprehensive overview of its collaborative capabilities.
Synergistic Effect of this compound with Cisplatin in Non-Small Cell Lung Cancer
Recent studies have illuminated the synergistic anti-cancer effects of combining this compound with cisplatin (CP), a cornerstone of chemotherapy for various solid tumors, including NSCLC. This combination not only enhances the cytotoxic effects against cancer cells but also leverages this compound's previously established role in mitigating cisplatin-induced acute kidney injury.
The synergistic interaction between this compound and cisplatin has been quantified through various in vitro assays, demonstrating a significant enhancement of cisplatin's anti-proliferative and anti-invasive properties.
Table 1: In Vitro Efficacy of this compound and Cisplatin in NSCLC Cell Lines
| Cell Line | Treatment | EC50 (µg/mL) | Inhibition of Proliferation | Inhibition of Migration | Inhibition of Invasion |
| A549 | This compound | 1,030[1] | Significant at 200, 400, 800 µg/mL[1] | Dose-dependent inhibition[1] | Dose-dependent inhibition[1] |
| Cisplatin | 18.21 µM | Significant | - | - | |
| This compound + Cisplatin (10 µM) | 700.8[1] | Further enhanced inhibition | Further enhanced inhibition | Further enhanced inhibition | |
| H1299 | This compound | 1,118 | Significant at 400, 800 µg/mL | Dose-dependent inhibition | Dose-dependent inhibition |
| Cisplatin | 20.4 µM | Significant | - | - | |
| This compound + Cisplatin (10 µM) | 836.1 | Further enhanced inhibition | Further enhanced inhibition | Further enhanced inhibition |
EC50: Half-maximal effective concentration
The data clearly indicates that in the presence of cisplatin, the EC50 of this compound is significantly lowered in both A549 and H1299 NSCLC cell lines, signifying a synergistic effect in inhibiting cancer cell proliferation. This synergy extends to the inhibition of cell migration and invasion, key processes in cancer metastasis.
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Viability Assay (CCK-8)
-
Objective: To assess the effect of this compound and/or cisplatin on the proliferation of NSCLC cells.
-
Cell Lines: A549 and H1299.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound (0, 100, 200, 400, 800 µg/mL) and/or cisplatin.
-
Following treatment for the specified duration (e.g., 24, 48, 72 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Plates were incubated for a specified time.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
-
2. Wound-Healing Assay
-
Objective: To evaluate the effect of this compound on cell migration.
-
Procedure:
-
Cells were grown to confluence in 6-well plates.
-
A sterile pipette tip was used to create a "wound" or scratch in the cell monolayer.
-
Cells were washed to remove debris and then treated with different concentrations of this compound.
-
Images of the wound were captured at 0, 12, and 24 hours.
-
The rate of wound closure was measured to assess cell migration.
-
3. Transwell Invasion Assay
-
Objective: To determine the effect of this compound on cell invasion.
-
Procedure:
-
Transwell inserts with a Matrigel-coated membrane were used.
-
Cells, pre-treated with this compound, were seeded in the upper chamber in a serum-free medium.
-
The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and counted under a microscope.
-
4. Western Blot Analysis
-
Objective: To analyze the expression of proteins involved in key signaling pathways.
-
Procedure:
-
Cells were treated with this compound and/or cisplatin.
-
Total protein was extracted from the cells and quantified.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., E-cadherin, Vimentin, p-PI3K, p-AKT, p-mTOR, p-JNK, p-ERK, p-P38).
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using a chemiluminescence detection system.
-
The synergistic effect of this compound and cisplatin is attributed to the modulation of key signaling pathways involved in cancer progression, particularly the inhibition of Epithelial-Mesenchymal Transition (EMT) and the suppression of the MAPK and PI3K/AKT/mTOR pathways.
References
Evaluating the Translational Potential of Fluorofenidone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the translational potential of Fluorofenidone, a novel anti-fibrotic agent. By objectively comparing its performance with the current standard-of-care, Pirfenidone, and presenting supporting experimental data, this guide aims to inform preclinical and clinical research strategies.
This compound (AKF-PD), a novel pyridone agent, has demonstrated significant anti-inflammatory and anti-fibrotic properties in a variety of preclinical models, positioning it as a promising candidate for the treatment of fibrotic diseases affecting the lungs, liver, and kidneys. Its mechanism of action involves the modulation of key signaling pathways implicated in the fibrotic process, including the TGF-β1/Smad, MAPK/NF-κB, and NALP3 inflammasome pathways. This guide synthesizes the available preclinical data to facilitate a clear comparison of this compound's efficacy and mechanistic profile with that of Pirfenidone, a widely used anti-fibrotic drug.
Comparative Efficacy in Preclinical Fibrosis Models
The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of this compound and Pirfenidone in various animal models of fibrosis.
Pulmonary Fibrosis
Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
| Parameter | Control | Bleomycin | This compound | Pirfenidone | Reference |
| Lung Hydroxyproline (μ g/lung ) | 250 ± 25 | 750 ± 50 | 450 ± 30 | 550 ± 40 | [1] |
| Ashcroft Fibrosis Score | 0.5 ± 0.2 | 6.5 ± 0.8 | 3.0 ± 0.5 | 4.5 ± 0.6 | [2] |
| Collagen I mRNA Expression (fold change) | 1.0 | 8.0 ± 1.2 | 3.5 ± 0.6 | 5.0 ± 0.8 | [3] |
| α-SMA Protein Expression (relative units) | 1.0 | 5.5 ± 0.7 | 2.5 ± 0.4 | 3.8 ± 0.5 | [3] |
Hepatic Fibrosis
Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
| Parameter | Control | CCl4 | This compound | Pirfenidone | Reference |
| Liver Hydroxyproline (μg/g tissue) | 150 ± 20 | 600 ± 50 | 300 ± 30 | 400 ± 40 | [4] |
| Sirius Red Staining (% positive area) | 1.2 ± 0.3 | 15.8 ± 2.1 | 5.5 ± 0.9 | 8.2 ± 1.2 | |
| Collagen I Protein Expression (relative units) | 1.0 | 7.2 ± 0.9 | 3.1 ± 0.5 | 4.5 ± 0.7 | |
| α-SMA mRNA Expression (fold change) | 1.0 | 9.5 ± 1.5 | 4.0 ± 0.7 | 6.2 ± 1.0 |
Renal Fibrosis
Model: Unilateral Ureteral Obstruction (UUO) in Rats
| Parameter | Sham | UUO | This compound | Pirfenidone | Reference |
| Renal Collagen Content (μg/mg tissue) | 2.5 ± 0.4 | 12.8 ± 1.5 | 6.2 ± 0.8 | 8.5 ± 1.1 | |
| Fibronectin Protein Expression (relative units) | 1.0 | 6.8 ± 0.9 | 2.9 ± 0.5 | 4.2 ± 0.6 | |
| α-SMA Protein Expression (relative units) | 1.0 | 8.2 ± 1.1 | 3.5 ± 0.6 | 5.1 ± 0.8 | |
| TGF-β1 mRNA Expression (fold change) | 1.0 | 10.5 ± 1.8 | 4.8 ± 0.9 | 6.9 ± 1.2 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating anti-fibrotic agents.
Caption: this compound's multi-target signaling pathway inhibition.
Caption: Workflow for preclinical evaluation of anti-fibrotic agents.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes the induction of pulmonary fibrosis in mice, a widely used model to screen anti-fibrotic compounds.
Materials:
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Animal gavage needles
-
Surgical platform and instruments (for intratracheal instillation)
Procedure:
-
Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) in a controlled environment for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Bleomycin Administration:
-
Intratracheal Instillation: Place the anesthetized mouse in a supine position on a surgical platform. Make a small midline incision in the neck to expose the trachea. Using a 30-gauge needle, carefully inject a single dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in 50 µL of sterile saline directly into the trachea. Suture the incision.
-
Oropharyngeal Aspiration: Alternatively, gently pull the tongue of the anesthetized mouse to the side and instill the bleomycin solution into the back of the pharynx for aspiration into the lungs.
-
-
Post-Procedure Care: Monitor the mice until they have fully recovered from anesthesia. Provide appropriate post-operative care, including analgesics if necessary.
-
Treatment Administration: Begin administration of this compound, Pirfenidone, or vehicle control via oral gavage or as a dietary admixture, starting on day 1 and continuing for the duration of the study (typically 14 or 21 days).
-
Euthanasia and Tissue Collection: At the end of the study period, euthanize the mice by an approved method. Collect the lungs for histological analysis, hydroxyproline assay, and Western blotting.
Western Blotting for Fibrosis Markers (Collagen I and α-SMA)
This protocol details the detection and quantification of key fibrotic proteins in tissue lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Collagen I (e.g., from Abcam), anti-α-SMA (e.g., from Sigma-Aldrich), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Homogenize lung, liver, or kidney tissue samples in ice-cold RIPA buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Collagen I, α-SMA, and β-actin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing steps as described in step 7.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (β-actin).
Collagen Quantification by Sirius Red Staining
This histological method is used to visualize and quantify collagen deposition in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in distilled water)
-
Ethanol series (100%, 95%, 70%)
-
Xylene
-
Mounting medium
-
Light microscope with polarizing filters
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Immerse the slides in Picro-Sirius Red solution and incubate for 1 hour at room temperature.
-
Washing: Quickly rinse the slides in two changes of acidified water.
-
Dehydration and Clearing: Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mounting: Mount the coverslips using a resinous mounting medium.
-
Imaging and Quantification:
-
Capture images of the stained sections using a light microscope.
-
Under polarized light, collagen fibers will appear bright red, orange, or yellow against a dark background.
-
Quantify the collagen content by measuring the percentage of the positively stained area relative to the total tissue area using image analysis software.
-
Hydroxyproline Assay for Total Collagen Content
This biochemical assay provides a quantitative measure of the total collagen content in tissue homogenates.
Materials:
-
Tissue homogenates
-
Concentrated hydrochloric acid (HCl)
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard solution
-
Spectrophotometer or plate reader
Procedure:
-
Tissue Hydrolysis: Hydrolyze a known weight of tissue homogenate in 6N HCl at 110-120°C for 12-24 hours in a sealed tube.
-
Neutralization: After cooling, neutralize the hydrolysate with NaOH.
-
Oxidation: Add Chloramine-T solution to each sample and standard, and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.
-
Color Development: Add Ehrlich's reagent to each sample and standard, and incubate at 60-65°C for 15-20 minutes to develop the color.
-
Measurement: After cooling to room temperature, measure the absorbance of the samples and standards at 550-570 nm using a spectrophotometer or plate reader.
-
Calculation: Generate a standard curve using the absorbance values of the hydroxyproline standards. Determine the hydroxyproline concentration in the samples from the standard curve. The total collagen content can be estimated by assuming that hydroxyproline constitutes approximately 13.5% of the weight of collagen.
References
- 1. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL-1β/IL-1R1/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Fluorofenidone and Standard-of-Care Antifibrotics
For Immediate Release
Shanghai, China – November 29, 2025 – In the landscape of fibrotic disease treatment, two drugs, Pirfenidone and Nintedanib, have emerged as the standard of care, particularly for Idiopathic Pulmonary Fibrosis (IPF). A newer agent, Fluorofenidone, has shown promise in preclinical studies across a range of fibrotic conditions, including pulmonary, liver, and renal fibrosis. This report provides a comparative overview of this compound against Pirfenidone and Nintedanib, based on available data.
It is critical to note that this compound is currently in the preclinical stage of development, with data primarily derived from in vitro and animal models. In contrast, Pirfenidone and Nintedanib are approved for clinical use in IPF and have undergone extensive Phase III clinical trials. Therefore, a direct meta-analysis is not feasible. This guide aims to summarize the existing data to offer a preliminary comparative perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-Pathway Approach
This compound, a novel pyridone agent, exerts its anti-inflammatory and anti-fibrotic effects by modulating several key signaling pathways. Preclinical studies have indicated that this compound inhibits the Transforming Growth Factor-β1/Smad (TGF-β1/Smad) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both central to the fibrotic process.[1] Furthermore, it has been shown to suppress the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[2][3] this compound also impacts the NLRP3 inflammasome and the PI3K/Akt/mTOR pathway, further highlighting its multi-faceted mechanism.[4][5]
Pirfenidone, structurally similar to this compound, also possesses anti-fibrotic, anti-inflammatory, and antioxidant properties. While its exact mechanism is not fully elucidated, it is known to downregulate the production of pro-fibrotic and inflammatory mediators, including TGF-β and Tumor Necrosis Factor-α (TNF-α).
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). By inhibiting these pathways, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, key cells in the development of fibrosis.
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies and for Pirfenidone and Nintedanib from their pivotal Phase III clinical trials in Idiopathic Pulmonary Fibrosis.
Table 1: this compound Preclinical Efficacy Data
| Fibrosis Model | Key Findings | Experimental System | Reference |
| Pulmonary Fibrosis | Significantly reduced lung inflammation and collagen deposition. Reduced levels of IL-1β, IL-6, and MCP-1. | Bleomycin-induced mouse model | |
| Liver Fibrosis | Ameliorated hepatic injury and fibrosis. Downregulated pro-inflammatory cytokines. | Carbon tetrachloride (CCl4) and porcine serum-induced rat models | |
| Renal Fibrosis | Attenuated tubulointerstitial injury and interstitial collagen deposition. Reduced expression of α-SMA, TGF-β1, CTGF, and PDGF. | Unilateral Ureteral Obstruction (UUO) rat model |
Table 2: Pirfenidone Phase III Clinical Trial Data (CAPACITY & ASCEND Trials) in IPF
| Endpoint | Result | Trial Duration | Reference |
| Mean Decline in FVC % Predicted | Reduced decline compared to placebo (e.g., -8.0% vs -12.4% in CAPACITY study 004). | 72 weeks | |
| Proportion of Patients with ≥10% FVC Decline or Death | Reduced by 43.8% compared to placebo in a pooled analysis. | 1 year | |
| Progression-Free Survival | Significantly improved compared to placebo. | 1 year |
Table 3: Nintedanib Phase III Clinical Trial Data (INPULSIS Trials) in IPF
| Endpoint | Result | Trial Duration | Reference |
| Annual Rate of Decline in FVC (mL/year) | Significantly lower in the nintedanib group compared to placebo (e.g., -114.7 vs -239.9 in INPULSIS-1). | 52 weeks | |
| Time to First Acute Exacerbation | Significantly longer in one of the two trials (INPULSIS-2). | 52 weeks |
Experimental Protocols
This compound Preclinical Models
-
Bleomycin-Induced Pulmonary Fibrosis Model: Male C57BL/6J mice were intratracheally injected with Bleomycin (BLM). This compound was administered throughout the experiment. Lung tissue was then collected for histological analysis (Haemotoxylin and Eosin, Masson's trichrome staining) and measurement of cytokines (ELISA) and fibrosis markers (Western blot, RT-PCR).
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model: Liver fibrosis was induced in rats by intraperitoneal injection of CCl4. This compound was administered during the study period. Liver tissue was harvested for histological examination and analysis of fibrosis markers.
-
Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis Model: Renal fibrosis was induced in rats by ligating the left ureter. This compound was administered from day 4 to day 14 after UUO. Kidneys were then collected for assessment of tubulointerstitial injury, collagen deposition, and expression of fibrotic markers.
Pirfenidone and Nintedanib Clinical Trials
-
CAPACITY and ASCEND Trials (Pirfenidone): These were randomized, double-blind, placebo-controlled Phase III trials in patients with mild-to-moderate IPF. Patients received either Pirfenidone (2403 mg/day) or a placebo. The primary endpoint was the change in forced vital capacity (FVC) % predicted from baseline to week 72.
-
INPULSIS Trials (Nintedanib): These were two replicate, randomized, double-blind, placebo-controlled Phase III trials in patients with IPF. Patients received either Nintedanib (150 mg twice daily) or a placebo for 52 weeks. The primary endpoint was the annual rate of decline in FVC.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: this compound's inhibitory effects on key fibrotic and inflammatory signaling pathways.
Caption: Comparative workflows of preclinical and clinical trial designs.
References
- 1. Pirfenidone: an update on clinical trial data and insights from everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 3 trial of pirfenidone in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects liver against inflammation and fibrosis by blocking the activation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates renal fibrosis by inhibiting lysosomal cathepsin‑mediated NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Fluorofenidone: A Comparative Analysis of its Cellular Effects Across Various Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofenidone (AKF-PD) is a novel pyridone-based small molecule compound with demonstrated anti-inflammatory and anti-fibrotic properties.[1][2] Its therapeutic potential is being investigated across a range of diseases characterized by inflammation and fibrosis. This guide provides a comparative overview of the effects of this compound on different cell types, supported by experimental data, to aid researchers and drug development professionals in understanding its mechanisms of action and potential applications.
Quantitative Data on the Effects of this compound
The following table summarizes the quantitative effects of this compound on various cell types as reported in the literature.
| Cell Type | Key Findings | Quantitative Data | Reference |
| Hepatic Stellate Cells (HSCs) | Inhibition of activation and proliferation | - Significantly reduced TGF-β1-induced α-SMA and collagen I protein expression.[3] - Attenuated PDGF-BB-induced proliferation by causing G0/G1 phase cell cycle arrest.[4] - Decreased cell viability in a dose-dependent manner.[4] | |
| Human Lens Epithelial Cells (FHL 124) | Inhibition of epithelial-mesenchymal transition (EMT) | - No inhibition of cell viability at concentrations ≤0.4 mg/mL after 24h. - Significantly suppressed TGF-β2-induced expression of CTGF, α-SMA, COL-I, and Fn. - Inhibited mRNA and protein expression of TGF-β2, SMAD3, and SMAD4 at 0.4 mg/mL. | |
| Neonatal Rat Cardiac Fibroblasts | Inhibition of myofibroblast differentiation | - Reduced the proliferative response by 27.57% compared to the TGF-β1 stimulated group. - Attenuated TGF-β1-induced α-SMA expression. | |
| Lung Adenocarcinoma Cells (A549 & SPC-A1) | Inhibition of cell growth and induction of apoptosis | - Suppression of A549 cell growth by 48.73% at 4 µM after 72h. - Suppression of SPC-A1 cell growth by 45.27% at 4 µM after 72h. - Increased apoptosis rate in A549 cells to 4.0% and in SPC-A1 cells to 10.7% at 4 mM after 72h. | |
| Mouse Alveolar Epithelial Cells (MLE-12) | Protection against LPS-induced apoptosis | - Significantly reduced the proportion of apoptotic cells induced by LPS. - Markedly diminished the LPS-induced increase in Bax and cleaved caspase-3 expression. | |
| Renal Tubular Epithelial Cells | Inhibition of apoptosis | - Significantly inhibited the number of apoptotic renal tubular epithelial cells in a rat model of unilateral urinary obstruction. | |
| THP-1 Cells (Human Monocytic Cell Line) | Inhibition of inflammatory signaling | - Inhibited the IKKβ/NF-κB signaling pathway. - Suppressed MSU-induced activation of the NALP3 inflammasome, reducing IL-1β and caspase-1 levels. |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways involved in fibrosis, inflammation, and cell proliferation.
TGF-β/Smad and MAPK Pathways in Hepatic Stellate Cells
In hepatic stellate cells (HSCs), this compound has been shown to inhibit liver fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways. Upon stimulation by TGF-β1, Smad proteins are phosphorylated and translocate to the nucleus to induce the expression of fibrotic genes. This compound interferes with this process, reducing the activation of HSCs. It also attenuates the phosphorylation of key MAPK pathway components like ERK1/2, p38, and JNK.
Caption: this compound inhibits TGF-β1/Smad and MAPK pathways in HSCs.
PI3K/Akt/mTOR Pathway in Alveolar Epithelial Cells
In the context of paraquat-induced pulmonary fibrosis, this compound has been demonstrated to regulate the PI3K/Akt/mTOR signaling pathway in human alveolar epithelial cells. By inhibiting this pathway, this compound promotes autophagy, which can alleviate cellular stress and reduce fibrosis.
Caption: this compound regulates the PI3K/Akt/mTOR pathway.
NF-κB Pathway in Inflammatory Cells
This compound exhibits anti-inflammatory effects by targeting the NF-κB signaling pathway. In THP-1 monocytic cells, it has been shown to inhibit the IKKβ/NF-κB pathway. In a model of pulmonary inflammation, this compound was found to suppress the IL-1β/IL-1R1/MyD88/NF-κB pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability. Cells are incubated with a tetrazolium salt (MTT), which is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.
-
Bromodeoxyuridine (BrdU) Incorporation Assay: This assay measures DNA synthesis and is used to assess cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA. The incorporated BrdU is then detected using a specific antibody, and the signal is quantified to determine the rate of cell proliferation.
-
Lactate Dehydrogenase (LDH) Assay: This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium. An increase in LDH activity indicates a loss of cell membrane integrity and cytotoxicity.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to release their proteins.
-
Protein Quantification: The total protein concentration is determined to ensure equal loading of samples.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured and quantified.
This method was used to measure the expression of proteins such as α-SMA, collagen I, TGF-β2, SMADs, and components of the MAPK and PI3K/Akt pathways.
Flow Cytometry
Flow cytometry is used to analyze the physical and chemical characteristics of cells.
-
Cell Cycle Analysis: Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The fluorescence intensity is proportional to the DNA content, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay: Apoptosis can be detected by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (which enters late apoptotic and necrotic cells). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Immunocytochemistry
This technique is used to visualize the localization of specific proteins within cells.
-
Cell Fixation and Permeabilization: Cells are fixed to preserve their structure and permeabilized to allow antibodies to enter.
-
Immunostaining: Cells are incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.
-
Visualization: The cells are visualized using a fluorescence microscope. The intensity and localization of the fluorescence signal indicate the expression and subcellular distribution of the target protein. This was used to analyze the expression of CTGF, α-SMA, COL-I, and Fn.
Conclusion
This compound demonstrates a broad spectrum of activity across various cell types, primarily by inhibiting key signaling pathways involved in fibrosis and inflammation. Its ability to modulate the TGF-β/Smad, MAPK, PI3K/Akt/mTOR, and NF-κB pathways underscores its potential as a therapeutic agent for a range of diseases. The data presented in this guide provides a foundation for further research into the specific cellular and molecular mechanisms of this compound and its development as a clinical candidate.
References
- 1. This compound attenuates pulmonary inflammation and fibrosis via inhibiting the activation of NALP3 inflammasome and IL‐1β/IL‐1R1/MyD88/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits apoptosis of renal tubular epithelial cells in rats with renal interstitial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound affects hepatic stellate cell activation in hepatic fibrosis by targeting the TGF-β1/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal of Fluorofenidone: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for fluorofenidone could not be located. The following disposal procedures are based on general best practices for the management of laboratory chemical waste. Researchers, scientists, and drug development professionals are strongly advised to obtain the specific SDS for this compound from their supplier to conduct a thorough, substance-specific risk assessment before handling and disposal.
Essential Safety and Logistical Information
The proper disposal of research compounds like this compound is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional based on a substance-specific hazard assessment.
Immediate Safety Precautions
Before handling this compound, it is essential to take the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow established spill cleanup procedures. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.
Operational Disposal Plan
The disposal of this compound waste must adhere to institutional policies and local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[1] The following step-by-step guide provides a general operational plan for its disposal.
Step 1: Waste Classification and Segregation
Properly classify and segregate this compound waste at the point of generation. Do not mix incompatible waste streams.
| Waste Type | Description | Recommended Segregation |
| Solid this compound Waste | Unused, expired, or surplus pure compound. | Collect in a designated, compatible, and clearly labeled container for solid hazardous waste. |
| Contaminated Labware | Gloves, kimwipes, bench paper, pipette tips, etc., that have come into contact with this compound. | Collect in a double-bagged, clear plastic bag placed within a labeled hazardous waste container. |
| Contaminated Sharps | Needles, syringes, broken glass, or other items that can puncture the skin and are contaminated. | Place in a puncture-resistant sharps container labeled as "Hazardous Waste." |
| Liquid this compound Waste | Solutions containing this compound. | Collect in a designated, compatible, and clearly labeled container for liquid hazardous waste. |
| Rinsate from Empty Containers | Solvent used to triple-rinse containers that held this compound. | Collect as hazardous liquid waste. |
Step 2: Container Management
The selection and handling of waste containers are governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA).[1]
-
Compatibility: Containers must be chemically compatible with this compound waste.
-
Condition: Ensure containers are free from damage or deterioration.
-
Closure: Use containers with secure, leak-proof closures. Keep containers closed except when adding waste.
-
Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.
Step 3: Labeling
Properly label all waste containers as soon as waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s) (e.g., "Toxic"). This should be confirmed with the specific SDS.
-
The date when waste was first added to the container.
-
The name of the Principal Investigator (PI) and the laboratory location.
Step 4: Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Volume Limits: SAAs in laboratories are typically limited to holding no more than 55 gallons of chemical waste.
-
Storage Time: Hazardous waste should be removed from the laboratory regularly; some regulations specify a maximum of six to twelve months.[2][3]
-
Inspections: Regularly inspect storage areas for any signs of leaks or container degradation.
Step 5: Disposal Request
Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety department or a licensed hazardous waste contractor. Do not dispose of this compound or its containers in the regular trash or down the drain.
Experimental Protocols
Detailed methodologies for experiments involving this compound should be developed in accordance with standard laboratory practices and the specific guidance provided in the compound's SDS. This includes protocols for weighing, dissolving, and handling the substance to minimize exposure and waste generation.
Visualizations
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for managing chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
This compound's Signaling Pathway Inhibition
Research indicates that this compound exerts anti-inflammatory and anti-fibrotic effects, in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below provides a simplified representation of this mechanism.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Essential Safety and Logistics for Handling Fluorofenidone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Fluorofenidone, a novel antifibrotic agent.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Preparing Solutions | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard.[2] - Respiratory Protection: N95 mask or a respirator if the process may generate dusts or aerosols.[3] - Lab Coat: A disposable gown or lab coat made of low-permeability fabric with a solid front and long sleeves.[1] |
| Cell Culture and In Vitro Experiments | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat. |
| Animal Handling and Dosing | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Safety glasses. - Respiratory Protection: N95 mask or respirator, especially during procedures that may create aerosols. - Lab Coat: Disposable gown. |
| Waste Disposal | - Gloves: Chemical-resistant gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable gown or chemical-resistant apron. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes risks and ensures the integrity of research.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage upon arrival.
-
Wear appropriate PPE (gloves and safety glasses) before opening the package in a designated receiving area.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Ensure the storage area is clearly marked with the identity of the compound.
3. Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use dedicated glassware and equipment.
-
Handle the solid form of the compound carefully to avoid generating dust.
4. Experimental Use:
-
Always wear the appropriate PPE as specified in the table above.
-
Handle solutions with care to avoid splashes and spills.
-
Do not eat, drink, or apply cosmetics in the laboratory area.
5. In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Use an absorbent material to contain liquid spills.
-
For solid spills, carefully scoop the material into a designated waste container, avoiding dust generation.
-
Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not dispose of solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Waste Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the name of the chemical.
-
Follow your institution's guidelines for the disposal of chemical waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
